aTAG 4531
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H39F2N9O7 |
|---|---|
Peso molecular |
867.9 g/mol |
Nombre IUPAC |
4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61) |
Clave InChI |
BNHRIFMLKOQTPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C3=CC(=C(C=C3N=C2)F)C4=CC(=C(C=C4)C(=O)NCCCCN5C=C(N=N5)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)F)NC9=CC=CC=C9 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to aTAG 4531: A Potent and Selective MTH1 Degrader for Targeted Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 4531 is a chemical tool used in the Achilles TAG (aTAG) system, a powerful technology for inducing rapid and selective degradation of a target protein of interest (POI). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular and in vivo models. The aTAG system, in conjunction with this compound, offers a robust and versatile method for target validation and the study of protein function, providing a valuable alternative to genetic knockdown approaches.
Introduction to this compound and the aTAG System
This compound is a heterobifunctional small molecule, also known as a proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of proteins fused with the MutT homolog 1 (MTH1) protein tag. The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein knockdown.
The core principle of the aTAG system involves two key components:
-
MTH1-tagged Protein of Interest: The target protein is endogenously tagged with the MTH1 protein using CRISPR/Cas9-mediated gene editing. MTH1 is a small (17 kDa) protein whose acute inhibition or degradation has been shown to have no significant impact on cell viability, making it an ideal tag.
-
This compound Degrader: This molecule acts as a bridge, simultaneously binding to the MTH1 tag on the fusion protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).
This ternary complex formation facilitates the transfer of ubiquitin molecules to the MTH1-tagged protein, marking it for degradation by the 26S proteasome.
Mechanism of Action
The mechanism of this compound-induced protein degradation is a multi-step process that hijacks the cell's ubiquitin-proteasome pathway.
-
Ternary Complex Formation: this compound, a cell-permeable molecule, enters the cell and binds to both the MTH1 tag of the fusion protein and the CRBN subunit of the E3 ubiquitin ligase complex.[1] This results in the formation of a stable ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently polyubiquitinate the target protein on surface-accessible lysine residues.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the entire MTH1-tagged protein into small peptides. This compound is then released and can catalytically induce the degradation of further target protein molecules.
Quantitative Data
This compound is a highly potent and efficient degrader of MTH1-tagged proteins. The following table summarizes key quantitative parameters.
| Parameter | Value | Cell Line | Target Protein | Incubation Time | Reference |
| DC50 | 0.34 nM | Jurkat | Exogenously expressed CAR-MTH1 | 4 hours | [2][3][4] |
| DC50 | 0.28 nM | Not Specified | MTH1 | Not Specified | [1] |
| Dmax | 93.14% | Jurkat | Exogenously expressed CAR-MTH1 | 4 hours | [2][3][4] |
| Ki | 1.8 nM | Not Specified | MTH1 | Not Specified | [1] |
DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein. Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with this compound. Ki (Inhibition Constant): A measure of the binding affinity of this compound to MTH1.
Experimental Protocols
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
This protocol outlines the essential steps for endogenously tagging a protein of interest with MTH1 using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (e.g., near the start or stop codon of the POI)
-
Single-stranded donor oligonucleotide (ssODN) template containing the MTH1 tag sequence flanked by homology arms (~50-100 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
-
Cell line of interest
-
Transfection reagent (e.g., Lipofectamine CRISPRMAX)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA and ssODN Design:
-
Design and synthesize at least two sgRNAs targeting the desired insertion site for the MTH1 tag.
-
Design and synthesize an ssODN containing the MTH1 sequence. Include a linker sequence (e.g., Gly-Ser) between the POI and MTH1 to ensure proper folding and function of both proteins.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Resuspend lyophilized sgRNA and Cas9 protein in the appropriate buffers.
-
Combine sgRNA and Cas9 protein in a sterile microcentrifuge tube and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Transfection:
-
Harvest and count the cells to be transfected.
-
Follow the manufacturer's protocol for your chosen transfection reagent to deliver the RNP complex and the ssODN into the cells.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, perform serial dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
-
Clone Expansion and Screening:
-
Allow single cells to grow into colonies.
-
Screen the resulting clones for the correct MTH1 knock-in by PCR genotyping and Sanger sequencing.
-
Confirm the expression of the MTH1-tagged protein by Western blotting using an antibody against the protein of interest or a validated anti-MTH1 antibody.
-
This compound-mediated Protein Degradation Assay
This protocol describes how to treat MTH1-tagged cells with this compound and assess the degradation of the target protein by Western blotting.
Materials:
-
MTH1-tagged cell line
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
6- or 12-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed the MTH1-tagged cells in 6- or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A 4-hour incubation is often sufficient to observe significant degradation.[2][3][4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the protein of interest and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein remaining for each treatment condition relative to the DMSO control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to generate a dose-response curve and determine the DC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced targeted protein degradation.
Experimental Workflow for the aTAG System
Caption: Experimental workflow for utilizing the aTAG system.
Conclusion
This compound, as part of the aTAG system, provides a powerful and versatile platform for the targeted degradation of proteins of interest. Its high potency, selectivity, and applicability in both in vitro and in vivo settings make it an invaluable tool for target validation, drug discovery, and fundamental research into protein function. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.
References
An In-depth Technical Guide to the Mechanism of Action of aTAG 4531
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 4531 is a chemical degrader designed for the targeted degradation of MTH1 (MutT homolog-1) fusion proteins within the Achilles TAG (aTAG) technology platform. This system offers a powerful strategy for acute, rapid, and selective protein knockdown, providing a "chemical knockout" tool for target validation and functional studies in both in vitro and in vivo models. This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery to induce the degradation of a specific protein of interest that has been genetically tagged with MTH1. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, the signaling pathway it initiates, quantitative performance data, and detailed experimental protocols for its application.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of this compound revolves around the formation of a ternary complex, a key concept in the field of targeted protein degradation. This compound itself does not possess any enzymatic activity. Instead, it acts as a molecular bridge, bringing together two proteins that would not normally interact: an MTH1-tagged protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4][5].
The this compound molecule is comprised of three key components:
-
A selective ligand that binds to the MTH1 protein tag.
-
A linker of a specific length and composition that connects the two ligands.
-
A Cereblon-binding ligand , which is typically derived from thalidomide or its analogs[1][3][6].
The orchestrated series of events initiated by this compound is as follows:
-
Ternary Complex Formation : this compound simultaneously binds to the MTH1 tag on the fusion protein and to the CRBN subunit of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex[4]. This proximity-induced formation of the POI-MTH1-aTAG 4531-CRBN complex is the critical initiating step.
-
Polyubiquitination : Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the MTH1-tagged protein. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins[2][5]. The proteasome recognizes and binds to the polyubiquitinated MTH1-fusion protein, unfolds it, and proteolytically degrades it into small peptides. The this compound molecule and the E3 ligase are then released and can act catalytically to degrade additional target protein molecules[2][5].
The MTH1 tag is utilized because its degradation or acute inhibition has been shown to have no significant phenotypic effect on cell viability, making it a suitable and inert tag for this system[2][5].
Signaling Pathway and Molecular Interactions
The signaling cascade initiated by this compound is a linear pathway that co-opts a portion of the cell's natural protein degradation pathway.
Quantitative Performance Data
The efficacy of this compound has been characterized by several key quantitative parameters.
| Parameter | Value | Description | Reference |
| DC50 | 0.27 - 0.34 nM | The half-maximal degradation concentration; the concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. | [1][2][3][6][7][8] |
| Dmax | 92.1 - 93.14% | The maximum percentage of protein degradation achievable with this compound. | [1][2][3][6][7][8] |
| Ki | 1.8 nM | The inhibitory constant, representing the binding affinity of this compound to MTH1. | [4] |
Detailed Experimental Protocols
The following protocols provide a general framework for utilizing the aTAG system. Specific details may require optimization for different cell types and proteins of interest.
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
A crucial first step is the generation of a stable cell line endogenously expressing the protein of interest fused with the MTH1 tag. CRISPR/Cas9-mediated homologous recombination is the recommended method. A detailed protocol for this can be found at --INVALID-LINK--2].
In Vitro Degradation Assay
This protocol outlines the steps to determine the DC50 of this compound for a specific MTH1-tagged protein.
Materials:
-
MTH1-tagged cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the protein of interest or the MTH1 tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 1 µM down to 1 pM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period, typically 4 hours, to determine the DC50[1][3][6][8]. Time-course experiments (e.g., 1, 2, 4, 8, 24 hours) can also be performed.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 20-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE. Run the gel, transfer the proteins to a PVDF membrane, and probe with the primary antibody followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax.
In Vivo Applications
This compound is cell-permeable and suitable for in vivo studies[1][3][6][8]. Mouse pharmacokinetic (DMPK) properties are available and should be consulted when designing in vivo experiments[1][3][6]. Administration routes and dosing schedules will need to be optimized for the specific animal model and target protein.
Conclusion
This compound, as part of the aTAG degradation platform, provides a robust and versatile tool for the targeted degradation of proteins of interest. Its potent and selective mechanism of action, which relies on hijacking the ubiquitin-proteasome system, allows for rapid and controlled protein knockdown. This in-depth guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies for target validation and to elucidate the function of specific proteins in various biological processes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 6. bio-techne.com [bio-techne.com]
- 7. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 8. This compound (6971) by Tocris, Part of Bio-Techne [bio-techne.com]
aTAG 4531: An In-depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aTAG 4531, a potent and selective degrader of MTH1 fusion proteins for use in the Achilles TAG (aTAG) system for targeted protein degradation (TPD). This document details the mechanism of action, key technical data, and experimental protocols to facilitate its application in target validation and drug discovery.
Introduction to this compound and the aTAG System
The aTAG system is a powerful tool for inducing the rapid and specific degradation of a protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 protein. This compound is a heterobifunctional small molecule that then recruits the MTH1-tagged POI to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. This approach allows for the acute and reversible control of protein levels, making it an invaluable tool for studying protein function and validating potential drug targets.[1]
This compound (also known as CFT-4531) is a cell-permeable molecule suitable for both in vitro and in vivo applications. It is comprised of a ligand that selectively binds to MTH1, a linker, and a ligand that binds to the E3 ligase CRBN.
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the MTH1-tagged protein of interest, this compound, and the E3 ubiquitin ligase CRBN.[2] This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Mechanism of this compound-induced protein degradation.
Technical and Quantitative Data
This section summarizes the key technical and quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 867.85 g/mol | |
| Formula | C₄₆H₃₉F₂N₉O₇ | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| CAS Number | 2412985-00-1 | [3] |
Table 2: In Vitro Degradation Potency of this compound
| Parameter | Value | Conditions | Reference |
| DC₅₀ | 0.34 nM | 4-hour incubation | |
| Dₘₐₓ | 93.14% | 4-hour incubation | |
| Ki | 1.8 nM | [2] |
Table 3: Mouse Pharmacokinetic (DMPK) Properties of aTAG Degraders
Note: Specific DMPK data for this compound is not publicly available. The following data is for a similar aTAG degrader, aTAG 2139, and can be used as a reference.
| Parameter | aTAG 2139 | This compound | Reference |
| Clearance (CL) | 21.5 mL/min/kg | 61.34 mL/min/kg | |
| Half-life (t₁/₂) | 5.43 hours | 2.83 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest
This protocol outlines the steps for generating a cell line with an endogenous POI tagged with MTH1.
Experimental Workflow:
References
The aTAG Platform: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The aTAG (AchillesTAG) degradation platform represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology offers a significant advantage over traditional genetic knockdown or knockout methods by providing temporal control over protein levels, making it an invaluable asset for target validation and studying dynamic cellular processes. This in-depth technical guide provides a comprehensive overview of the aTAG platform, including its core mechanism, quantitative performance data, and detailed experimental protocols.
Core Principles of the aTAG Degradation Platform
The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional small molecule, the aTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The platform's functionality relies on two key components:
-
The MTH1 Degron Tag: The protein of interest is genetically fused to the human MutT homolog 1 (MTH1) protein, which serves as a "degron tag." MTH1 is a small (17 kDa) enzyme, and its acute inhibition or degradation is reported to have no significant phenotypic effect on cell viability, making it an ideal tag.
-
The aTAG Degrader: This is a bifunctional molecule consisting of a high-affinity ligand for the MTH1 tag connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).
The aTAG degrader facilitates the formation of a ternary complex between the MTH1-tagged POI and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the entire fusion protein.
Quantitative Performance of aTAG Degraders
The efficacy of aTAG degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the performance of two commercially available aTAG degraders.
| Degrader | DC50 (nM) | Dmax (%) | Incubation Time (hours) | E3 Ligase Ligand |
| aTAG 2139 | 0.27 | 92.1 | 4 | Thalidomide (CRBN) |
| aTAG 4531 | 0.34[1] | 93.14[1] | 4[1] | Thalidomide (CRBN) |
| Degrader | MTH1 Binding Affinity (Ki, nM) |
| aTAG 2139 | 2.1[2][3] |
| This compound | 1.8[4] |
Signaling Pathway and Experimental Workflow
The aTAG Degradation Signaling Pathway
The following diagram illustrates the molecular events of the aTAG-mediated protein degradation pathway.
Caption: aTAG degrader-mediated recruitment of an MTH1-fusion protein to the CRBN E3 ligase for degradation.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing the aTAG degradation platform.
Caption: A generalized workflow for aTAG experiments, from cell line generation to downstream analysis.
Detailed Experimental Protocols
Generation of MTH1-Fusion Protein Expressing Cells
A. CRISPR/Cas9-Mediated Knock-in of MTH1 Tag
This method allows for the endogenous tagging of a POI with MTH1, preserving the native regulation of the POI.
Materials:
-
sgRNA expression vector (e.g., pL-CRISPR.EFS.GFP)
-
Cas9 expression vector (if not included in sgRNA vector)
-
Donor template plasmid containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of the POI.
-
Cell line of interest
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection
Protocol:
-
sgRNA Design: Design sgRNAs targeting the C-terminus or N-terminus of the POI's coding sequence, immediately before or after the stop codon, respectively. Ensure the chosen sgRNA has high on-target and low off-target scores.
-
Donor Plasmid Construction: Clone the MTH1 tag sequence into a donor plasmid. The MTH1 sequence should be flanked by homology arms that match the genomic sequence upstream and downstream of the intended insertion site.
-
Transfection: Co-transfect the sgRNA/Cas9 vector and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection of Edited Cells:
-
If the sgRNA vector contains a fluorescent marker, enrich for transfected cells using FACS 48-72 hours post-transfection.
-
Alternatively, if the donor plasmid contains a selection marker, apply the appropriate antibiotic to select for cells that have integrated the donor.
-
-
Validation:
-
Genomic DNA PCR: Isolate genomic DNA from single-cell clones and perform PCR to confirm the correct integration of the MTH1 tag.
-
Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the MTH1 tag.
-
Western Blot: Confirm the expression of the MTH1-POI fusion protein at the expected molecular weight using an antibody against the POI or MTH1.
-
B. Lentiviral Transduction for MTH1-POI Expression
This method is suitable for rapid expression of the MTH1-POI fusion protein, particularly in hard-to-transfect cells.
Materials:
-
Lentiviral expression vector containing the MTH1-POI fusion construct
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., PEI)
-
Target cell line
-
Polybrene
-
Puromycin or other selection antibiotic
Protocol:
-
Lentivirus Production: Co-transfect the lentiviral expression vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene (typically 8 µg/mL)[5].
-
Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: Confirm the expression of the MTH1-POI fusion protein by western blot.
Western Blot Analysis of Protein Degradation
Materials:
-
MTH1-POI expressing cells
-
aTAG degrader (e.g., aTAG 2139 or this compound) and DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI, MTH1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate MTH1-POI expressing cells and allow them to adhere. Treat cells with varying concentrations of the aTAG degrader (for dose-response) or with a fixed concentration for different durations (for time-course). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
In-Cell Ubiquitination Assay
This assay confirms that the aTAG-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
MTH1-POI expressing cells
-
Plasmids expressing HA-tagged or His-tagged Ubiquitin
-
aTAG degrader and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., 2% SDS buffer)
-
Immunoprecipitation (IP) buffer
-
Antibody against the POI or MTH1 for IP
-
Protein A/G agarose beads
-
Antibody against the ubiquitin tag (HA or His) for western blot
Protocol:
-
Transfection: Transfect the MTH1-POI expressing cells with a plasmid encoding a tagged version of ubiquitin.
-
Cell Treatment: 24-48 hours post-transfection, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat with the aTAG degrader or DMSO for the desired time.
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Dilute the lysates in IP buffer and immunoprecipitate the MTH1-POI fusion protein using an antibody against the POI or MTH1.
-
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by western blot using an antibody against the ubiquitin tag to detect the polyubiquitinated MTH1-POI.
Cell Viability Assay
This assay assesses the cytotoxic effects of the aTAG degrader or the degradation of the POI.
Materials:
-
MTH1-POI expressing cells
-
aTAG degrader
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the aTAG degrader.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals and read the absorbance at ~570 nm.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at ~490 nm[6].
-
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Selectivity and Off-Target Effects
The aTAG platform is designed for high selectivity due to the specific interaction between the aTAG degrader and the MTH1 tag. However, as with any small molecule-based approach, potential off-target effects should be considered. The ligands used in aTAG degraders are highly selective for MTH1. Nevertheless, comprehensive selectivity profiling, for instance, using proteomic approaches, can be employed to identify any unintended protein degradation. Additionally, the potential for off-target effects of MTH1 inhibition itself has been a subject of research, and these should be considered when interpreting phenotypic outcomes[7][8].
Conclusion
The aTAG degradation platform provides a robust and versatile method for the targeted degradation of proteins of interest. Its rapid and tunable nature, combined with the ability to study proteins at their endogenous levels, makes it a powerful tool for target validation, drug discovery, and fundamental biological research. By following the detailed protocols and understanding the quantitative performance of the system, researchers can effectively harness the aTAG platform to gain deeper insights into the function of their protein of interest.
References
- 1. This compound (6971) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aTAG 2139|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. A cost efficient protocol to introduce epitope tags by CRISPR-Cas9 mediated gene knock-in with asymmetric semi-double stranded template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
MTH1 as a Degradation Tag for aTAG 4531: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The aTAG (Achilles TAG) system is a versatile TPD platform that utilizes a "degradation tag" to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of the use of MutT homolog-1 (MTH1) as a degradation tag in conjunction with the selective degrader molecule, aTAG 4531. We will delve into the core mechanism, present key quantitative data, provide detailed experimental protocols, and visualize the associated biological pathways.
The aTAG system employs the MTH1 protein as a "degron," an element that can be targeted for degradation. A protein of interest (POI) is endogenously tagged with MTH1 using genome editing techniques such as CRISPR/Cas9. The addition of a heterobifunctional degrader molecule, this compound, then orchestrates the degradation of the entire MTH1-POI fusion protein. This compound is composed of a ligand with high selectivity for MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of the MTH1-tagged protein, marking it for destruction by the proteasome.
A key advantage of using MTH1 as a degradation tag is that its acute inhibition or degradation is not known to have a significant phenotypic impact on normal cells, making it a safe and effective tool for inducing degradation of a fused protein of interest.[2]
Quantitative Data
The efficacy of aTAG degraders can be quantified by their DC50 (concentration required for 50% maximal degradation) and Dmax (maximum percentage of degradation) values. Below is a summary of the key performance indicators for this compound and a related MTH1 degrader, aTAG 2139.
| Degrader | DC50 (nM) | Dmax (%) | Incubation Time (hours) | Target | E3 Ligase Ligand |
| This compound | 0.34[1][3] | 93.1[1][3] | 4 | MTH1-fusion proteins | Thalidomide (binds CRBN) |
| 0.28[4] | |||||
| aTAG 2139 | 0.27[5][6] | 92.1[5][6] | 4 | MTH1-fusion proteins | Thalidomide (binds CRBN) |
| 1.1[7] |
In addition to in vitro potency, the in vivo pharmacokinetic properties in mice have been characterized for these compounds.
| Degrader | Clearance (mL/min/kg) | Half-life (hours) |
| This compound | 61.34 | 2.83 |
| aTAG 2139 | 21.5 | 5.43 |
| Data for mouse DMPK properties are provided in supplementary files from the manufacturer and summarized from product datasheets.[2] |
Signaling Pathways and Mechanisms
To understand the context and mechanism of the MTH1-aTAG system, it is crucial to visualize the key biological pathways involved.
This compound Mechanism of Action
The core of the aTAG system is the induced ternary complex formation. This compound acts as a molecular bridge, bringing the MTH1-tagged protein of interest into close proximity with the CRBN E3 ubiquitin ligase complex. This proximity enables the transfer of ubiquitin molecules to the target protein, leading to its degradation.
MTH1 and Cancer-Related Signaling Pathways
MTH1 plays a role in sanitizing oxidized nucleotide pools, which is particularly important in cancer cells with high levels of reactive oxygen species (ROS). MTH1 has been shown to influence key cancer signaling pathways such as the MAPK and PI3K/AKT pathways.
The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. MTH1 can indirectly affect this pathway by modulating the cellular redox state.
The PI3K/AKT pathway is another critical signaling route for cell growth, survival, and metabolism. MTH1 has been implicated in the regulation of this pathway in certain cancer types.
Experimental Protocols
CRISPR/Cas9-Mediated Endogenous MTH1 Tagging
This protocol provides a general framework for tagging an endogenous protein of interest (POI) with MTH1 using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
sgRNA expression plasmid (e.g., pX458)
-
Donor plasmid containing the MTH1 coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the desired insertion site (e.g., C-terminus of the POI).
-
HEK293T cells (or other cell line of interest)
-
Lipofectamine 2000 or other transfection reagent
-
Puromycin or other selection agent (if a resistance cassette is included in the donor plasmid)
-
PCR primers for genotyping
-
Antibodies for Western blot validation (anti-POI and anti-MTH1)
Procedure:
-
sgRNA Design and Cloning: Design and clone one or two sgRNAs targeting the desired insertion site (e.g., just before the stop codon of the POI for C-terminal tagging) into the sgRNA expression plasmid.
-
Donor Plasmid Construction: Clone the MTH1 coding sequence into a donor plasmid. Flank the MTH1 sequence with left and right homology arms corresponding to the genomic locus of the POI. A silent mutation in the PAM site of the homology arm is recommended to prevent re-cutting by Cas9.
-
Transfection: Co-transfect the sgRNA expression plasmid(s) and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection (Optional): If a selection marker is used, begin selection 24-48 hours post-transfection.
-
Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), perform single-cell cloning by limiting dilution or FACS to isolate clonal populations.
-
Genotyping: Expand single-cell clones and screen for correct integration of the MTH1 tag by PCR using primers flanking the insertion site.
-
Sequence Verification: Sequence the PCR product from positive clones to confirm in-frame insertion of the MTH1 tag.
-
Protein Expression Validation: Confirm the expression of the MTH1-POI fusion protein by Western blotting using antibodies against both the POI and MTH1.
Western Blotting for Protein Degradation
This protocol details the steps to assess the degradation of an MTH1-tagged protein of interest following treatment with this compound.
Materials:
-
Cells expressing the MTH1-POI fusion protein
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-MTH1, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed the MTH1-tagged cells in a multi-well plate. The next day, treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or a time-course at a fixed concentration. Include a DMSO vehicle control.
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of MTH1-POI degradation on cell viability using an MTT assay.[8][9][10][11][12]
Materials:
-
Cells expressing the MTH1-POI fusion protein
-
This compound
-
DMSO
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The MTH1-aTAG system, particularly with the degrader this compound, represents a robust and specific platform for targeted protein degradation. Its utility in target validation and the study of protein function is significant for both basic research and drug development. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the successful implementation of this technology. By following the detailed protocols and understanding the underlying mechanisms, researchers can effectively leverage the MTH1-aTAG system to explore the consequences of targeted protein removal in a controlled and efficient manner.
References
- 1. glpbio.com [glpbio.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Cereblon E3 Ligase in aTAG 4531 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the Cereblon (CRBN) E3 ubiquitin ligase in the mechanism of action of aTAG 4531, a potent and selective degrader of MTH1 (MutT homolog-1) fusion proteins. This compound is a key component of the Achilles TAG (aTAG) degradation system, a powerful technology for targeted protein degradation (TPD). This document provides a comprehensive overview of the underlying biology, quantitative performance data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to this compound and the aTAG System
The aTAG system is a chemical biology platform designed for the rapid and specific degradation of a protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 protein. This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that serves as the chemical inducer of degradation in this system. It is composed of three key components: a high-affinity ligand for MTH1, a flexible linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[1]
The fundamental principle of the aTAG system lies in the this compound-mediated formation of a ternary complex between the MTH1-tagged POI and the Cereblon E3 ligase.[1] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This targeted degradation approach allows for the functional knockout of proteins at the post-translational level, offering a powerful tool for target validation and therapeutic development.
Quantitative Performance of this compound
The efficacy of this compound is characterized by its high potency and efficiency in degrading MTH1-fusion proteins. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| DC50 | 0.34 nM | The concentration of this compound required to induce 50% degradation of the target MTH1 fusion protein after a 4-hour incubation.[2][3] | [2][3] |
| Dmax | 93.14% | The maximum percentage of degradation of the target MTH1 fusion protein observed.[2][3] | [2][3] |
| Ki | 1.8 nM | The inhibitory constant, likely representing the binding affinity of this compound to the MTH1-tagged protein.[1] | [1] |
Table 1: In Vitro Degradation Efficiency and Binding Affinity of this compound.
| Property | Value | Unit |
| Molecular Weight | 867.85 | g/mol |
| Formula | C46H39F2N9O7 | |
| Purity | ≥98% (HPLC) | % |
| Solubility in DMSO | up to 100 | mM |
Table 2: Physicochemical Properties of this compound.
Signaling Pathway and Mechanism of Action
The activity of this compound is centered around the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the signaling pathway initiated by this compound.
Caption: this compound-mediated protein degradation pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the activity of this compound. These are representative protocols based on standard techniques in the field.
Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9
This protocol describes the generation of a stable cell line endogenously expressing the POI fused to an MTH1 tag.
Workflow:
Caption: Workflow for generating MTH1 knock-in cell lines.
Materials:
-
HEK293T cells (or other cell line of choice)
-
Cas9 expression vector (e.g., pX458)
-
gRNA cloning vector
-
Single-stranded donor oligonucleotide (ssODN) containing the MTH1 tag sequence flanked by 50-100 bp homology arms to the target locus.
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Anti-MTH1 antibody
-
Anti-POI antibody
Procedure:
-
gRNA Design: Design and clone two to three gRNAs targeting the C-terminus of the POI, immediately upstream of the stop codon.
-
Donor Template Design: Synthesize an ssODN containing the MTH1 coding sequence, preceded by a short linker (e.g., GGGGS). The MTH1 sequence should be flanked by homology arms corresponding to the genomic sequence upstream and downstream of the Cas9 cut site.
-
Transfection: Co-transfect the Cas9/gRNA expression vector and the ssODN donor template into the target cells using a suitable transfection reagent.
-
Selection and Clonal Expansion: 48 hours post-transfection, select for transfected cells using the appropriate antibiotic. After selection, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
Validation:
-
Genomic PCR and Sanger Sequencing: Extract genomic DNA from expanded clones. Perform PCR with primers flanking the insertion site to confirm the presence of the MTH1 tag. Sequence the PCR product to verify the in-frame insertion of the MTH1 tag.
-
Western Blot: Lyse the validated clones and perform a Western blot using antibodies against the POI and MTH1 to confirm the expression of the fusion protein at the expected molecular weight.
-
In-Cell Protein Degradation Assay (Western Blot)
This protocol details the assessment of this compound-induced degradation of the MTH1-POI fusion protein.
Materials:
-
MTH1-POI expressing cells
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-POI, anti-MTH1, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed the MTH1-POI expressing cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or with DMSO as a vehicle control. For time-course experiments, treat with a fixed concentration of this compound and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.
In-Vitro Binding Assay (Competitive Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of this compound for Cereblon.
Materials:
-
Recombinant human Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the Cereblon/DDB1 complex and the fluorescent probe at a fixed concentration.
-
Assay Setup: In a 384-well plate, add the this compound dilutions, followed by the Cereblon/DDB1 complex.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
Probe Addition: Add the fluorescent thalidomide probe to all wells.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
In-Vivo Ubiquitination Assay
This protocol is for detecting the ubiquitination of the MTH1-POI fusion protein in cells upon treatment with this compound.
Materials:
-
MTH1-POI expressing cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-POI or anti-MTH1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat MTH1-POI expressing cells with this compound or DMSO for a specified time (e.g., 4 hours). In the last 2-4 hours of treatment, add MG132 to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-POI or anti-MTH1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Elution and Western Blotting:
-
Wash the beads extensively and elute the immunoprecipitated proteins.
-
Perform Western blotting on the eluates using an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI. A Western blot for the POI can be performed as a loading control for the immunoprecipitation.
-
Conclusion
This compound, in conjunction with the aTAG platform, represents a robust and versatile tool for inducing the targeted degradation of proteins of interest. The central mechanism of this compound relies on its ability to hijack the Cereblon E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of MTH1-tagged proteins. The high potency and selectivity of this compound, supported by the quantitative data and experimental methodologies outlined in this guide, underscore its value for researchers in basic science and drug discovery. The provided protocols offer a framework for the successful implementation and characterization of this powerful targeted protein degradation technology.
References
aTAG 4531: A Technical Guide to a Novel MTH1 Degrader for Targeted Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of aTAG 4531, a potent and selective degrader of MTH1 fusion proteins. This document details its chemical structure, mechanism of action, and key properties, and provides experimental protocols for its application in targeted protein degradation studies.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of proteins that have been tagged with the MTH1 protein. Its chemical structure is comprised of a ligand that binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
| Property | Value |
| Chemical Formula | C46H39F2N9O7 |
| Molecular Weight | 867.85 g/mol [1] |
| CAS Number | 2412985-00-1[2][3] |
| IUPAC Name | N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide[][5] |
| Synonyms | CFT-4531[2] |
| Solubility | Soluble in DMSO[3][6] |
| Storage | Store at -20°C[1][3][6] |
Mechanism of Action: The aTAG System
This compound is a key component of the aTAG degradation system, a powerful tool for achieving targeted protein knockdown.[7] This system relies on the engineered expression of a protein of interest (POI) as a fusion with the MTH1 protein, which serves as a "tag".[7]
The mechanism of action of this compound can be summarized in the following steps:
-
Ternary Complex Formation : this compound, being cell-permeable, enters the cell and simultaneously binds to the MTH1 tag on the fusion protein and the CRBN E3 ubiquitin ligase.[2] This brings the target protein into close proximity with the E3 ligase machinery, forming a ternary complex.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and targeted for degradation by the 26S proteasome, resulting in the selective knockdown of the protein of interest.
Caption: Mechanism of this compound-mediated protein degradation.
Pharmacological Properties
This compound is a highly potent and efficient degrader of MTH1-tagged proteins. Its efficacy is characterized by its DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values.
| Parameter | Value | Incubation Time |
| DC50 | 0.28 nM[2] / 0.34 nM[1] | 4 hours[1] |
| Dmax | 93.14%[1] | 4 hours[1] |
| Ki | 1.8 nM[2] | Not Applicable |
Experimental Protocols
CRISPR-Cas9 Mediated Knock-in of MTH1 Tag
To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. This can be achieved using CRISPR-Cas9 genome editing technology.
Caption: Workflow for generating MTH1-tagged cell lines.
Detailed Methodology:
-
gRNA Design : Design and synthesize a guide RNA (gRNA) that targets the desired genomic locus for MTH1 tag insertion (e.g., N- or C-terminus of the protein of interest).
-
Donor Template Design : Synthesize a single-stranded DNA (ssDNA) donor template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Transfection : Co-transfect the target cells with the Cas9 nuclease, the designed gRNA, and the ssDNA donor template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Clonal Selection : After transfection, isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and culture them to form clonal populations.
-
Validation : Screen the resulting cell clones for the correct insertion of the MTH1 tag by polymerase chain reaction (PCR) and Sanger sequencing of the targeted genomic locus.
-
Clone Expansion : Expand the validated MTH1-tagged cell clones for subsequent protein degradation experiments.
Determination of DC50 and Dmax by Western Blotting
The potency and efficacy of this compound can be determined by measuring the degradation of the MTH1-tagged protein of interest across a range of degrader concentrations.
Detailed Methodology:
-
Cell Seeding : Seed the MTH1-tagged cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Prepare a serial dilution of this compound in cell culture medium. Treat the cells with the different concentrations of this compound for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting :
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis :
-
Quantify the band intensities of the protein of interest and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining for each this compound concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
In Vivo Applications
This compound is suitable for in vivo studies in animal models, such as mice.[1] Researchers can generate knock-in mice expressing an MTH1-tagged protein of interest to investigate the physiological or pathological roles of that protein by inducing its degradation with this compound.
General Considerations for In Vivo Studies:
-
Animal Models : Generation of knock-in mice with the MTH1 tag on the protein of interest is a prerequisite.
-
Dosing and Formulation : The appropriate dose, route of administration, and formulation of this compound need to be determined based on pharmacokinetic and pharmacodynamic studies.
-
Monitoring Degradation : Protein degradation in various tissues can be assessed by Western blotting or immunohistochemistry.
-
Phenotypic Analysis : The physiological and behavioral effects of target protein degradation can be monitored over time.
This technical guide provides a comprehensive overview of this compound and its application in targeted protein degradation. For further details and specific applications, researchers are encouraged to consult the primary literature and manufacturer's protocols.
References
aTAG 4531: A Technical Guide to Solubility and Stability for Drug Discovery Professionals
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 4531 is a heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It operates within the AchillesTAG (aTAG) system, a powerful technology for targeted protein degradation. This compound specifically induces the degradation of proteins that have been endogenously tagged with the MutT homolog 1 (MTH1) protein. This is achieved by hijacking the cell's natural protein disposal machinery, offering a potent and selective method for studying protein function and as a potential therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, presents detailed experimental protocols, and illustrates its mechanism of action.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its effective application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 867.85 g/mol | [3][4] |
| Formula | C₄₆H₃₉F₂N₉O₇ | [3][4] |
| Appearance | Solid | [5] |
| Purity | ≥98% (HPLC) | [2][4] |
| CAS Number | 2412985-00-1 | [3][4] |
Solubility
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (86.78 mg/mL) | [2][4] |
Note: While highly soluble in DMSO, the aqueous solubility of this compound is expected to be low, a common characteristic of PROTAC molecules.[6][7] For biological experiments, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. Care should be taken to avoid precipitation.
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
For complete dissolution, especially at higher concentrations, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3][8] Gentle warming to 37°C can also be employed to enhance solubility.[3][8]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots as recommended in the stability section.
Stability
The stability of this compound under various conditions is crucial for ensuring the reproducibility and reliability of experimental results.
| Condition | Recommendation | Reference |
| Solid Form | Store at -20°C for long-term storage. | [3][4] |
| DMSO Stock Solution | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [8] |
| In Vivo (Mouse) | Half-life of 2.83 hours with a clearance rate of 61.34 mL/min/kg. | [9] |
Experimental Protocol: Assessment of Freeze-Thaw Stability (Generalized)
This generalized protocol, adapted from common practices for PROTACs, can be used to assess the stability of this compound stock solutions after multiple freeze-thaw cycles.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO and immediately analyze it by HPLC to establish the initial purity (Time 0). This will serve as the control.
-
Aliquot the remaining stock solution into several tubes.
-
Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
After 1, 3, and 5 freeze-thaw cycles, take one aliquot and analyze its purity by HPLC under the same conditions as the Time 0 sample.
-
Compare the peak area and the presence of any new degradation peaks in the chromatograms of the freeze-thawed samples to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Mechanism of Action: The aTAG System
This compound functions by inducing the targeted degradation of an MTH1-tagged protein of interest (POI). This process is mediated by the formation of a ternary complex between the POI-MTH1 fusion, this compound, and the Cereblon (CRBN) E3 ubiquitin ligase.[1][10][11]
The key steps in the degradation pathway are:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the MTH1 tag on the POI and the CRBN E3 ligase, bringing them into close proximity.[1]
-
Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI-MTH1 fusion protein.
-
Proteasomal Degradation: The poly-ubiquitinated POI-MTH1 is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Catalytic Cycle: this compound is released after the degradation of the target protein and can participate in further rounds of degradation, acting in a catalytic manner.[12]
Experimental Workflow: Targeted Protein Degradation using the aTAG System
The following diagram illustrates a typical experimental workflow for utilizing the aTAG system to degrade a target protein.
Conclusion
This compound is a valuable tool for targeted protein degradation, offering high potency and selectivity. This guide provides essential information on its solubility and stability to aid researchers in its effective use. While soluble in DMSO, careful consideration of its aqueous solubility is necessary for experimental design. Adherence to recommended storage conditions is critical for maintaining its activity. The provided protocols and diagrams offer a framework for the practical application of this compound in the laboratory. Further investigation into its stability in various biological media and under different experimental conditions is recommended to fully optimize its use in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. bio-techne.com [bio-techne.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. glpbio.com [glpbio.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
aTAG 4531 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aTAG 4531, a potent and selective degrader of MTH1 fusion proteins. It includes key technical data, detailed experimental protocols for its application in targeted protein degradation, and a visualization of its mechanism of action.
Core Data Presentation
This compound is a heterobifunctional molecule designed for the targeted degradation of proteins of interest fused with the MTH1 protein tag. This system, known as the AchillesTAG (aTAG) technology, offers a rapid and efficient method for studying protein function and validating potential drug targets.
| Property | Value | Reference |
| CAS Number | 2412985-00-1 | [1][2] |
| Molecular Weight | 867.85 g/mol | [3][4] |
| Chemical Formula | C₄₆H₃₉F₂N₉O₇ | [1][4] |
| DC₅₀ | 0.34 nM (after 4h incubation) | [1][2][3][5] |
| Dₘₐₓ | 93.14% (after 4h incubation) | [1][2][3][5] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store at -20°C | [1][2] |
Signaling Pathway and Mechanism of Action
The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This compound acts as a molecular bridge, bringing an MTH1-tagged protein of interest (POI) into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.
Experimental Protocols
Generation of MTH1-tagged Cell Lines using CRISPR-Cas9
To utilize the aTAG system, the protein of interest must be endogenously tagged with the MTH1 protein. This is typically achieved through CRISPR-Cas9 mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the genomic locus of the POI
-
Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.
-
Cell line of interest
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells.
Protocol:
-
Design and Synthesize sgRNA and Donor Template: Design an sgRNA that targets the C-terminus or N-terminus of the POI. Synthesize a donor DNA template containing the MTH1 tag sequence.
-
Transfection/Electroporation: Co-transfect or electroporate the Cas9 protein, sgRNA, and donor template into the chosen cell line.
-
Cell Recovery and Selection: Allow cells to recover for 48-72 hours post-transfection. If the donor template includes a selection marker, apply the appropriate selection agent. Alternatively, if a fluorescent reporter is included, use FACS to isolate positive cells.
-
Clonal Expansion and Validation: Isolate single cells to establish clonal populations. Validate the correct integration of the MTH1 tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein at the expected molecular weight.
This compound-mediated Protein Degradation
This protocol outlines the steps to induce the degradation of an MTH1-tagged protein of interest using this compound and to analyze the degradation by Western blotting.
Materials:
-
MTH1-tagged cell line
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the MTH1 tag
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). A DMSO-only control should be included.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C for 15 minutes to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify the extent of protein degradation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a targeted protein degradation experiment using the aTAG system.
References
An In-depth Technical Guide to the Achilles TAG System for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Achilles TAG (aTAG) system is a powerful chemical genetics tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology offers precise temporal control over protein levels, enabling researchers to dissect complex biological processes and validate novel drug targets. The aTAG system is predicated on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein on demand. This is achieved by fusing the POI to a small protein tag, MTH1 (also known as NUDT1), and then introducing a small molecule degrader that specifically recognizes this tag and recruits an E3 ubiquitin ligase.[1][2][3]
The core components of the Achilles TAG system are:
-
The aTAG: The MTH1 (MutT homolog-1) protein, a 17 kDa enzyme involved in the hydrolysis of oxidized nucleotides, serves as the degradation tag.[4] A key advantage of using MTH1 is that its acute inhibition or degradation has no known cellular phenotype, and MTH1 knockout mice are phenotypically normal, rendering the tag itself biologically inert.[4][5]
-
The aTAG-POI Fusion Protein: The gene encoding the POI is genetically modified to include the MTH1 tag at either the N- or C-terminus. This is typically achieved through CRISPR/Cas9-mediated knock-in to ensure endogenous expression levels.
-
The aTAG Degrader: A heterobifunctional small molecule that acts as a molecular bridge. One end of the degrader binds with high affinity to the MTH1 tag, while the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
The Ubiquitin-Proteasome System (UPS): The cell's endogenous machinery for protein degradation.
The aTAG system offers several advantages over traditional methods of protein knockdown, such as RNA interference (RNAi) or CRISPR-based gene knockout, including rapid onset of action, dose-dependent control over the extent of degradation, and reversibility upon withdrawal of the degrader.[2]
Mechanism of Action
The mechanism of the Achilles TAG system is a targeted protein degradation pathway initiated by the aTAG degrader.
-
Ternary Complex Formation: The heterobifunctional aTAG degrader permeates the cell membrane and simultaneously binds to the MTH1 tag of the fusion protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.[3]
-
Polyubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted to the 26S proteasome. The proteasome unfolds and degrades the entire fusion protein into small peptides, while the ubiquitin molecules are recycled. The aTAG degrader is then released and can catalytically induce the degradation of other aTAG-POI molecules.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
aTAG 4531: A Technical Guide to Chemically-Induced Protein Degradation as a Powerful Alternative to Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control protein levels is fundamental to understanding cellular processes and developing novel therapeutic strategies. While genetic methods such as CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi) have been invaluable tools, they are often limited by their permanent nature, slow kinetics, and potential for off-target effects. The aTAG (Achilles' heel TArgeting Chimera) technology, utilizing molecules like aTAG 4531, offers a powerful chemical biology approach to induce rapid, selective, and reversible degradation of a protein of interest (POI). This guide provides an in-depth technical overview of the this compound system, its underlying mechanism, experimental protocols, and a comparative analysis with traditional genetic methods.
The this compound System: Mechanism of Action
The this compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific target protein. This is achieved by creating a ternary complex between the target protein, an E3 ubiquitin ligase, and this compound itself.
The core components of the aTAG system are:
-
The MTH1 Tag: The protein of interest (POI) is endogenously tagged with the human MutT homolog 1 (MTH1) protein. This is typically achieved through CRISPR/Cas9-mediated knock-in at the genetic locus of the POI. MTH1 is a small, 18 kDa protein with no essential cellular function, making it an ideal and non-perturbing tag.
-
This compound: This molecule consists of three key parts:
-
A high-affinity ligand that specifically binds to the MTH1 tag on the POI.
-
A recruiter ligand, in this case, a derivative of thalidomide, that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
A chemical linker that connects the MTH1-binding and CRBN-binding moieties.
-
The formation of the POI-MTH1-aTAG 4531-CRBN ternary complex brings the POI into close proximity with the E3 ligase. This proximity allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.
Data Presentation: this compound vs. Genetic Methods
The aTAG system offers several distinct advantages over traditional genetic methods for protein knockdown. The following tables summarize the key quantitative and qualitative differences.
| Parameter | This compound | CRISPR/Cas9 | RNAi (siRNA/shRNA) |
| Mechanism | Post-translational protein degradation | Gene knockout (permanent) | mRNA degradation (transient) |
| Target | Protein | DNA | mRNA |
| Reversibility | Yes (washout of compound) | No | Yes (transient effect) |
| Kinetics of Effect | Rapid (minutes to hours) | Slow (days to weeks) | Moderate (24-72 hours) |
| Tunability | Dose-dependent degradation | All-or-nothing effect | Concentration-dependent, but often incomplete |
| Specificity | High, dependent on MTH1 tag | Potential for off-target gene editing | Potential for off-target mRNA silencing |
| Ease of Use | Requires cell line engineering | Requires cell line engineering | Transient transfection is relatively simple |
Table 1: Qualitative Comparison of this compound and Genetic Methods
| Parameter | This compound |
| DC50 | 0.28 - 0.34 nM |
| Dmax (at 4 hours) | >93%[1] |
| Molecular Weight | 867.85 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO |
Table 2: Technical Data for this compound
Experimental Protocols
Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9
This protocol outlines the general steps for knocking in the MTH1 tag at the C-terminus of a protein of interest.
Materials:
-
Target cell line
-
Cas9 nuclease
-
Synthetic single-guide RNA (sgRNA) targeting the C-terminus of the POI gene
-
Donor DNA template containing the MTH1 sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequence upstream and downstream of the sgRNA cut site.
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells (if a selection marker is included in the donor template)
Protocol:
-
sgRNA Design and Validation: Design and synthesize sgRNAs targeting the desired insertion site. Validate the cutting efficiency of the sgRNAs in the target cell line.
-
Donor Template Design and Synthesis: Design a donor plasmid or single-stranded DNA oligonucleotide (ssODN) containing the MTH1 tag sequence. Include homology arms that match the genomic sequence flanking the CRISPR/Cas9 cut site.
-
Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9 nuclease, validated sgRNA, and the donor DNA template.
-
Clonal Selection: Isolate single cells through FACS (if a fluorescent reporter is co-expressed) or by limiting dilution and expand them into clonal populations.
-
Verification of Knock-in: Screen clonal populations for the correct integration of the MTH1 tag by PCR of the genomic DNA and Sanger sequencing.
-
Protein Expression Confirmation: Confirm the expression of the MTH1-tagged protein of interest at the expected molecular weight by Western blot using an antibody against the POI or the MTH1 tag.
This compound-Induced Protein Degradation Experiment
Materials:
-
MTH1-tagged cell line
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer
-
Reagents for Western blotting (antibodies, gels, membranes, etc.)
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in multi-well plates at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium. Treat the cells with different concentrations of this compound. Include a DMSO-only vehicle control.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of protein degradation.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest or the MTH1 tag.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Washout Experiment for Reversibility Assessment
Protocol:
-
This compound Treatment: Treat MTH1-tagged cells with a concentration of this compound that induces significant degradation (e.g., 10x DC50) for a defined period (e.g., 4-8 hours).
-
Washout: Remove the this compound-containing medium. Wash the cells three times with fresh, pre-warmed cell culture medium.
-
Recovery: Add fresh medium without this compound and incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Analysis: Harvest the cells at each time point and analyze the protein levels by Western blot as described in the degradation experiment protocol. This will allow for the assessment of the rate of protein re-synthesis and recovery.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Experimental workflow for the this compound system.
Conclusion
The this compound system represents a significant advancement in the field of targeted protein degradation, offering a robust and versatile alternative to traditional genetic methods. Its ability to induce rapid, potent, and reversible degradation of specific proteins provides researchers with unprecedented control over the proteome. This technical guide provides a framework for the implementation of the aTAG technology, from the initial generation of tagged cell lines to the execution and analysis of degradation experiments. By leveraging this powerful tool, scientists can accelerate target validation, dissect complex biological pathways, and pave the way for the development of novel therapeutics.
References
Unlocking Precision Biology: A Technical Guide to aTAG 4531 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful research tool and therapeutic modality, enabling the selective elimination of proteins of interest. The aTAG (AchillesTAG) system, a cutting-edge TPD technology, offers a robust and versatile platform for inducing the degradation of virtually any intracellular protein. At the core of this system is aTAG 4531, a potent and selective heterobifunctional degrader. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its diverse applications in research. We present detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows to empower researchers to effectively harness the aTAG system for their scientific investigations.
Introduction to the aTAG System and this compound
The aTAG system is a powerful platform for targeted protein degradation that utilizes a small molecule degrader to induce the ubiquitination and subsequent proteasomal degradation of a protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 (MutT homolog 1) protein. The choice of MTH1 as the tag is strategic, as its degradation or inhibition has been shown to have no discernible phenotypic effect in mice, thus minimizing off-target effects.[1]
This compound is a key component of this system. It is a heterobifunctional small molecule composed of a ligand that selectively binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This tripartite design allows this compound to act as a molecular bridge, bringing the MTH1-tagged POI into close proximity with the CRBN E3 ligase.
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves a series of well-defined steps:
-
Ternary Complex Formation: this compound simultaneously binds to the MTH1 tag on the POI and the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This results in the formation of a stable ternary complex.[2]
-
Ubiquitination: The formation of the ternary complex brings the POI into the vicinity of the E3 ligase's catalytic machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can catalytically induce the degradation of other MTH1-tagged POIs.
Quantitative Data
This compound is a highly potent and efficient degrader of MTH1-fusion proteins. The following table summarizes key quantitative parameters.
| Parameter | Value | Description | Reference(s) |
| DC50 | 0.28 nM - 0.34 nM | The concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. | [2][3][4] |
| Dmax | 93.14% | The maximum percentage of target protein degradation achievable with this compound after a 4-hour incubation. | [2][3][4] |
| Ki | 1.8 nM | The inhibition constant, indicating the binding affinity of this compound to its target. | [2] |
| Molecular Weight | 867.85 g/mol | The molecular weight of this compound. | [3] |
| Solubility | Soluble to 100 mM in DMSO | The solubility of this compound in a common laboratory solvent. | [3] |
Mouse Pharmacokinetic Properties
| Parameter | Value | Description | Reference(s) |
| Clearance (CL) | 61.34 mL/min/kg | The rate at which this compound is cleared from the body. | [1] |
| Half-life (t1/2) | 2.83 hours | The time it takes for the concentration of this compound in the body to be reduced by half. | [1] |
Experimental Protocols
Generation of MTH1-tagged Cell Lines using CRISPR/Cas9
A critical first step in utilizing the aTAG system is the generation of a cell line endogenously expressing the protein of interest fused to the MTH1 tag. CRISPR/Cas9-mediated genome editing is the recommended method for this.
Materials:
-
sgRNA targeting the genomic region for MTH1 knock-in
-
Cas9 nuclease
-
Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms
-
Cells of interest
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Cell culture reagents
-
Antibiotics for selection (if a selection cassette is included in the HDR template)
-
PCR primers for genotyping
-
Sanger sequencing reagents
-
Antibodies for Western blot validation (e.g., anti-MTH1, anti-HA if included, or antibody against the POI)
Protocol:
-
Design and Synthesize CRISPR Reagents:
-
Design and synthesize at least two sgRNAs targeting the desired insertion site (N- or C-terminus of the POI).
-
Design and synthesize an ssDNA HDR template containing the MTH1 tag sequence, a linker (e.g., GGGGS), and any additional desired tags (e.g., HA), flanked by 80-100 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
-
Transfection/Electroporation:
-
Culture the cells of interest to the appropriate confluency.
-
Prepare the ribonucleoprotein (RNP) complex by incubating the sgRNA and Cas9 protein.
-
Transfect or electroporate the cells with the RNP complex and the ssDNA HDR template.
-
-
Selection and Clonal Isolation:
-
If a selection marker is used, apply the appropriate antibiotic to select for successfully edited cells.
-
Perform single-cell sorting or limiting dilution to isolate clonal populations.
-
-
Genotyping and Validation:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR using primers flanking the insertion site to screen for the knock-in allele.
-
Confirm the correct insertion and sequence of the MTH1 tag by Sanger sequencing of the PCR product.
-
Validate the expression of the MTH1-tagged protein by Western blot using an anti-MTH1 or anti-HA antibody, or an antibody against the POI to confirm a size shift.
-
Western Blot Analysis of Protein Degradation
Materials:
-
MTH1-tagged cell line
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MTH1, anti-HA, or anti-POI; and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate the MTH1-tagged cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay
Materials:
-
MTH1-tagged cell line
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the MTH1-tagged cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a DMSO control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the cell viability against the this compound concentration to determine the IC50 value.
-
Research Applications and Signaling Pathways
The aTAG system can be applied to study a wide range of biological processes by targeting key proteins in various signaling pathways.
Investigating the KRAS Signaling Pathway
The KRAS proto-oncogene is a frequently mutated driver of cancer. The aTAG system can be used to study the consequences of acute KRAS degradation. By tagging endogenous KRAS with MTH1, researchers can use this compound to induce its degradation and observe the downstream effects on the MAPK and PI3K/AKT signaling pathways. This can help to identify vulnerabilities in KRAS-driven cancers and to validate KRAS as a therapeutic target.
In Vivo Applications in Xenograft Models
The favorable pharmacokinetic properties of this compound make it suitable for in vivo studies. Researchers can use MTH1-tagged cancer cell lines to establish xenograft tumors in immunocompromised mice. Subsequent treatment with this compound can be used to assess the effect of target protein degradation on tumor growth and survival.
Protocol Outline for an In Vivo Xenograft Study:
-
Cell Line Preparation:
-
Use an MTH1-tagged cancer cell line that has been validated for this compound-mediated degradation in vitro.
-
-
Tumor Implantation:
-
Implant the MTH1-tagged cancer cells subcutaneously into immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
-
Dosing and Administration:
-
Prepare a formulation of this compound suitable for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween 80, and saline).
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target degradation) and histological analysis.
-
-
Data Analysis:
-
Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy of degrading the target protein.
-
Selectivity and Off-Target Effects
A key advantage of the aTAG system is its high selectivity. This compound is designed to specifically bind to the MTH1 tag and CRBN, with no known off-target effects of MTH1 degradation itself. The primary mechanism for off-target effects would be the degradation of proteins that endogenously interact with the MTH1-tagged POI. It is therefore crucial to validate the on-target effects and consider potential "bystander" degradation of interacting partners. Advanced proteomics techniques, such as mass spectrometry-based proteomics, can be employed to assess the global protein landscape upon this compound treatment and identify any potential off-target degradation.
Conclusion
This compound, in conjunction with the aTAG system, provides a powerful and versatile platform for the targeted degradation of intracellular proteins. Its high potency, selectivity, and suitability for both in vitro and in vivo applications make it an invaluable tool for basic research, target validation, and drug discovery. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge and methodologies to effectively implement the aTAG system in their studies, thereby accelerating our understanding of complex biological processes and the development of novel therapeutics.
References
The Dawn of a New Therapeutic Modality: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The principle of targeted protein degradation (TPD) is revolutionizing drug discovery, offering a novel therapeutic strategy to eliminate disease-causing proteins rather than merely inhibiting them. This approach co-opts the cell's own protein disposal machinery to selectively remove proteins of interest. This in-depth technical guide explores the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into their mechanisms of action, provide a quantitative comparison of exemplary molecules, and detail the key experimental protocols for their evaluation.
The Ubiquitin-Proteasome System: The Cell's Natural Waste Disposal Unit
At the heart of targeted protein degradation lies the ubiquitin-proteasome system (UPS), the primary mechanism for protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis.[1][2][3][4][5] The UPS involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. This "kiss of death" marks the protein for recognition and subsequent degradation by the proteasome, a large protein complex that functions as a cellular recycling plant.[4][5]
The key players in the ubiquitination cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[4]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[4]
-
E3 Ubiquitin Ligase: The substrate recognition component. It specifically binds to the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[4] There are over 600 E3 ligases in humans, providing a vast landscape for therapeutic intervention.
A polyubiquitin chain is typically formed on the target protein, which then serves as a recognition signal for the 26S proteasome.[4] The proteasome unfolds, deubiquitinates, and proteolytically cleaves the target protein into small peptides, while the ubiquitin molecules are recycled.[4][5]
Below is a diagram illustrating the Ubiquitin-Proteasome System pathway.
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Mechanisms of Action: PROTACs and Molecular Glues
Targeted protein degradation technologies primarily leverage two types of small molecules: PROTACs and molecular glues. Both hijack the UPS to induce the degradation of a specific protein of interest (POI).
PROTACs: The Bifunctional Bridge
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules composed of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[6][7][8]
The mechanism of action of a PROTAC is a cyclical process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[6][8][9] This induced proximity is the cornerstone of PROTAC activity.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the surface of the POI.[6][8]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[6][8]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[6][7][8]
This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[6]
Below is a diagram illustrating the PROTAC mechanism of action.
Caption: The catalytic cycle of a PROTAC.
Molecular Glues: Inducers of Novel Protein-Protein Interactions
Molecular glues are small molecules that induce a new protein-protein interaction, effectively "gluing" an E3 ligase to a target protein that it would not normally recognize.[10][11][12][13] Unlike the modular design of PROTACs, molecular glues are typically identified through phenotypic screening and their mechanism of action is often discovered retrospectively.
The mechanism of action of a molecular glue involves:
-
Conformational Change and Neo-substrate Recognition: The molecular glue binds to the E3 ligase, often inducing a conformational change in the substrate receptor domain.[10] This altered surface creates a new binding interface for a "neo-substrate" – the target protein.
-
Ternary Complex Stabilization: The molecular glue stabilizes the interaction between the E3 ligase and the neo-substrate, forming a ternary complex.[10][11]
-
Ubiquitination and Degradation: Similar to the PROTAC mechanism, the formation of this ternary complex leads to the polyubiquitination of the neo-substrate and its subsequent degradation by the proteasome.[11]
A well-known example of molecular glues are the thalidomide analogs, such as lenalidomide and pomalidomide, which bind to the E3 ligase Cereblon (CRBN) and induce the degradation of the transcription factors IKZF1 and IKZF3.[10]
Below is a diagram illustrating the molecular glue mechanism of action.
Caption: The mechanism of a molecular glue.
Quantitative Comparison of Exemplary Degraders
To illustrate the properties of these two classes of degraders, we present a summary of publicly available data for the PROTAC ARV-110 and the molecular glue CC-885.
| Parameter | ARV-110 (PROTAC) | CC-885 (Molecular Glue) | Reference |
| Target Protein | Androgen Receptor (AR) | GSPT1 | [5][14],[15][16][17] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | [18],[15][16] |
| Disease Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Acute Myeloid Leukemia (AML) and Solid Tumors | [5][19],[15][16] |
| Degradation Efficacy (Dmax) | >95% degradation of AR in prostate cancer cell lines | Induces degradation of GSPT1 | [5][18] |
| Clinical Efficacy | 46% of patients with AR T878X/H875Y mutations had a PSA50 response. Radiographic progression-free survival (rPFS) of 11.1 months in a specific mCRPC patient cohort. | Synergistic effect with volasertib in NSCLC cells. High sensitivity in patient-derived AML tumor cells. | [19],[17][20] |
Experimental Protocols for the Evaluation of Targeted Protein Degraders
A rigorous experimental cascade is essential for the successful development of targeted protein degraders. This typically involves a series of in vitro and in-cell assays to characterize the binding, ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein.
Below is a diagram illustrating a general experimental workflow.
Caption: A typical experimental workflow for TPD.
Detailed Methodologies for Key Experiments
Objective: To determine the binding affinity (Kd) of the degrader to the isolated target protein and the E3 ligase.
Common Techniques:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target protein or E3 ligase onto a sensor chip.
-
Flow a series of concentrations of the degrader molecule over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound degrader.
-
Analyze the association and dissociation kinetics to calculate the Kd.
-
-
Isothermal Titration Calorimetry (ITC):
-
Load the purified target protein or E3 ligase into the sample cell of the calorimeter.
-
Titrate a concentrated solution of the degrader into the sample cell.
-
Measure the heat released or absorbed upon binding.
-
Fit the resulting titration curve to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
-
Fluorescence Polarization (FP):
-
Label a known binder (tracer) of the target protein or E3 ligase with a fluorescent probe.
-
In a multi-well plate, incubate the fluorescent tracer with the target protein/E3 ligase in the presence of varying concentrations of the degrader.
-
Excite the sample with polarized light and measure the emitted polarized light.
-
The displacement of the fluorescent tracer by the degrader will result in a decrease in fluorescence polarization, which can be used to calculate the binding affinity.[1][21][22]
-
Objective: To confirm and quantify the formation of the POI-degrader-E3 ligase ternary complex.
Common Techniques:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Label the purified target protein and E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
In a multi-well plate, incubate the labeled proteins with varying concentrations of the degrader.
-
Excite the donor fluorophore with a pulsed laser.
-
If a ternary complex is formed, the donor and acceptor will be in close proximity, resulting in energy transfer and a specific FRET signal that can be measured over time.
-
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay):
-
Conjugate the target protein and E3 ligase to AlphaLISA donor and acceptor beads, respectively.
-
In a multi-well plate, incubate the bead-conjugated proteins with the degrader.
-
Upon ternary complex formation, the donor and acceptor beads are brought into close proximity.
-
Excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm.
-
-
Co-immunoprecipitation (Co-IP):
-
Incubate purified target protein, E3 ligase, and the degrader molecule in a suitable buffer.
-
Add an antibody specific to one of the proteins (e.g., anti-POI) coupled to magnetic or agarose beads.
-
Allow the antibody to capture its target protein and any interacting partners.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against both the POI and the E3 ligase to confirm the presence of the ternary complex.[6][11]
-
Objective: To demonstrate that the degrader can induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, a specific E2 conjugating enzyme, purified E3 ligase, ubiquitin, ATP, and the purified target protein.
-
Degrader Treatment: Add the degrader molecule at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein will be visible in the presence of a functional degrader.
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the target protein.[2][4][7][10]
-
Objective: To measure the degradation of the endogenous target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to an appropriate confluency.
-
Treat the cells with the degrader at a range of concentrations and for various time points. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate method (e.g., chemiluminescence, fluorescence imaging).
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).[23]
-
Alternative High-Throughput Methods:
-
Reporter Assays: Engineer cells to express the target protein fused to a reporter gene (e.g., luciferase, GFP). Degradation of the target protein will result in a decrease in the reporter signal, which can be measured in a plate-based format.[23]
-
Mass Spectrometry-based Proteomics: Provides an unbiased and global view of protein level changes upon degrader treatment, allowing for the assessment of both on-target degradation and off-target effects.[23]
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond target inhibition to target elimination. PROTACs and molecular glues, by harnessing the power of the ubiquitin-proteasome system, offer the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. A thorough understanding of their mechanisms of action, coupled with a robust and systematic experimental approach, is crucial for the successful development of this exciting new class of therapeutics. The methodologies outlined in this guide provide a solid foundation for researchers and drug developers to explore and advance the field of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ternary Complex Formation [promega.com]
- 13. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 14. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 15. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 20. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
The aTAG Platform: An In-Depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The aTAG (Achilles TAG) technology represents a powerful modality in the field of targeted protein degradation (TPD). This system offers a rapid, selective, and tunable method for eliminating a protein of interest (POI) from a cellular environment, providing a robust tool for target validation and the study of protein function. This guide delves into the core features of the aTAG technology, providing detailed experimental protocols and quantitative data to enable its effective implementation in a research and drug development setting.
Core Mechanism of aTAG Technology
The aTAG system is a chemical-genetic approach that leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. The technology operates through a two-component system:
-
An MTH1-Tagged Protein of Interest: The POI is genetically fused to the human enzyme MTH1 (MutT homolog-1; NUDT1). MTH1 serves as the "tag" for degradation. A key advantage of using MTH1 is that its acute inhibition or degradation has been shown to have no significant phenotypic consequence in most cell types, ensuring that the observed effects are due to the degradation of the POI.[1][2]
-
A Heterobifunctional aTAG Degrader: This small molecule consists of a high-affinity ligand for MTH1 connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1]
The aTAG degrader acts as a molecular bridge, inducing the formation of a ternary complex between the MTH1-tagged POI and the E3 ligase. This proximity leads to the poly-ubiquitination of the POI by the E3 ligase. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the entire fusion protein, thereby eliminating the POI from the cell.[1]
Quantitative Performance of aTAG Degraders
The efficacy of aTAG degraders is characterized by their potency (DC50), maximal degradation (Dmax), and degradation kinetics. The following table summarizes the performance of key aTAG degraders.
| Degrader | Target | Cell Line | DC50 | Dmax | Time to Dmax | Reference |
| aTAG 2139 | MTH1-fusion | Not Specified | 1.1 nM | >90% | Not Specified | [3] |
| aTAG 4531 | MTH1-fusion | Not Specified | 0.34 nM | >95% | Not Specified | [2] |
Experimental Protocols
Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9
This protocol provides a general framework for the endogenous tagging of a POI with the MTH1 aTAG using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
sgRNA targeting the desired insertion site (e.g., near the start or stop codon of the POI)
-
Cas9 nuclease (protein or expression plasmid)
-
Donor template DNA containing the MTH1 aTAG sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. The donor template should also include a selection marker (e.g., puromycin resistance gene) flanked by self-cleaving 2A peptides.
-
Target cell line
-
Transfection/electroporation reagent and system
-
Cell culture reagents
-
Puromycin
Methodology:
-
sgRNA Design and Validation: Design and validate at least two sgRNAs targeting the desired genomic locus for MTH1 tag insertion.
-
Donor Template Design and Synthesis: Synthesize a donor DNA template (single-stranded or plasmid) containing the MTH1 aTAG sequence, a linker (e.g., GGGGS), and a selection marker. Flank the insert with homology arms.
-
Transfection/Electroporation: Co-transfect the target cells with the sgRNA, Cas9, and the donor template using an optimized protocol for the specific cell line. For hard-to-transfect cells like THP-1, lentiviral delivery of the CRISPR/Cas9 components may be more efficient.[4]
-
Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Validation: Expand the resistant cell population and validate the correct insertion of the MTH1 tag by:
-
PCR: Use primers flanking the insertion site to confirm the presence of the larger, tagged allele.
-
Sanger Sequencing: Sequence the PCR product to confirm the in-frame insertion of the MTH1 tag.
-
Western Blot: Confirm the expression of the MTH1-tagged protein of interest using an antibody against the POI or the MTH1 tag. The tagged protein will have a higher molecular weight.
-
Western Blot Analysis of aTAG-Mediated Protein Degradation
This protocol details the assessment of POI degradation following treatment with an aTAG degrader.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., aTAG 2139, this compound) and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-POI, anti-MTH1 (e.g., Novus Biologicals NB100-109), and anti-loading control (e.g., GAPDH, β-actin)[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate the MTH1-tagged cells and allow them to adhere. Treat the cells with a dose-response of the aTAG degrader or a single concentration for a time-course experiment. Include a DMSO-treated control.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts (e.g., 10-25 µg) onto an SDS-PAGE gel.[5] Separate the proteins by electrophoresis and transfer them to a membrane.
-
Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature.[5]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 10 minutes each.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
-
Detection: Wash the membrane three times with TBST for 10 minutes each.[5] Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the DMSO control.
Flow Cytometry Analysis of aTAG-Mediated Protein Degradation
This protocol is for quantifying the degradation of an intracellular POI at the single-cell level.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader and DMSO
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Fluorophore-conjugated primary antibody against the POI or MTH1
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat the MTH1-tagged cells with the aTAG degrader or DMSO as described for the Western blot protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them with permeabilization buffer for at least 30 minutes on ice.
-
Blocking and Staining: Wash the cells and block them in blocking buffer for 30 minutes. Stain the cells with the fluorophore-conjugated primary antibody for 1 hour at room temperature in the dark.
-
Analysis: Wash the cells and resuspend them in PBS. Analyze the cells on a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris.[6][7]
-
Gate on single cells using FSC-A versus FSC-H to exclude doublets.[6][8]
-
Analyze the fluorescence intensity of the stained cells. A decrease in the mean fluorescence intensity (MFI) in the degrader-treated sample compared to the DMSO control indicates protein degradation.
-
Visualizations
aTAG Signaling Pathway
Caption: The aTAG signaling pathway leading to targeted protein degradation.
aTAG Experimental Workflow
Caption: A typical experimental workflow for the aTAG technology.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot protocol for MTH1 Antibody (NB100-109): Novus Biologicals [novusbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. assaygenie.com [assaygenie.com]
aTAG 4531: An In-Depth Technical Guide for In Vitro and In Vivo Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 4531 is a potent and selective heterobifunctional degrader designed for the targeted degradation of MTH1 (MutT homolog-1) fusion proteins. As a key component of the Achilles TAG (aTAG) platform, this compound offers a powerful tool for inducing rapid and specific protein knockdown, enabling the study of protein function and its therapeutic potential in both cellular and whole-organism contexts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in in vitro and in vivo studies.
Introduction to this compound and the aTAG System
The aTAG system is a targeted protein degradation (TPD) platform that utilizes a small molecule degrader to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 protein. This compound is a chemical entity that acts as a bridge, bringing the MTH1-tagged POI into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of the MTH1-fusion protein, marking it for degradation by the proteasome.[1]
This compound is comprised of three key components: a high-affinity ligand for MTH1, a linker molecule, and the CRBN E3 ligase-binding ligand, thalidomide.[2][3] This modular design allows for the specific and efficient degradation of virtually any intracellular protein that can be fused to MTH1. The system is noted for its high potency, selectivity, and the rapid kinetics of degradation.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing essential information for experimental design and data interpretation.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Reference |
| Degradation Concentration 50 (DC50) | 0.34 nM | [1][2][3][4] |
| Maximum Degradation (Dmax) | 93.14% | [1][2][3][4] |
| Incubation Time for Dmax | 4 hours | [2][3][4] |
Table 2: Mouse Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Clearance (CL) | 61.34 mL/min/kg | [1] |
| Half-life (t1/2) | 2.83 hours | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 867.85 g/mol | |
| Formula | C46H39F2N9O7 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Signaling Pathway and Mechanism of Action
This compound mediates the degradation of MTH1-fusion proteins through the formation of a ternary complex with the CRBN E3 ubiquitin ligase. The following diagram illustrates this signaling pathway.
Caption: this compound mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Generation of MTH1-Tagged Cell Lines via CRISPR-Cas9
The generation of a stable cell line endogenously expressing the protein of interest fused to MTH1 is a prerequisite for utilizing the aTAG system.
Experimental Workflow:
References
Methodological & Application
aTAG 4531: Application Notes and Protocols for Targeted Protein Degradation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing aTAG 4531, a potent and selective degrader of MTH1 (MutT homolog-1) fusion proteins, in cell culture experiments. The aTAG technology is a powerful tool for inducing the rapid and specific degradation of a protein of interest (POI), enabling the study of protein function and its potential as a therapeutic target.
This compound is a heterobifunctional molecule that consists of a ligand selective for MTH1, a linker, and a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN).[1] This design facilitates the formation of a ternary complex between the MTH1-tagged POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental planning.
Table 1: Physicochemical and In Vitro Degradation Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 867.85 g/mol | [1] |
| Formula | C₄₆H₃₉F₂N₉O₇ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 2412985-00-1 | [1] |
| DC₅₀ | 0.34 nM | [1] |
| Dₘₐₓ | 93.14% | [1] |
| Incubation Time for DC₅₀/Dₘₐₓ | 4 hours | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experiment | Recommended Concentration Range | Notes |
| Dose-Response | 0.1 nM - 1000 nM | A broad range is recommended to determine the optimal concentration for your specific target and cell line. |
| Time-Course | 1 nM - 100 nM | Select a concentration around the DC₅₀ and DC₉₀ to observe the kinetics of degradation. |
| Western Blot | 1 nM - 100 nM | Titrate to find the concentration that gives robust degradation. |
| Cell Viability | 0.1 nM - 10 µM | A wider range is used to assess potential off-target cytotoxicity at higher concentrations. |
Experimental Protocols
This section provides detailed protocols for the key experiments required to characterize the activity of this compound.
Protocol 1: Generation of MTH1-tagged Cell Lines using CRISPR/Cas9
A critical prerequisite for using the aTAG system is the endogenous tagging of your protein of interest with MTH1. This is typically achieved through CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the genomic locus of the POI
-
Donor template DNA containing the MTH1 tag sequence flanked by homology arms
-
Appropriate cell line and culture reagents
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents (if applicable)
-
PCR reagents for validation
-
Sanger sequencing reagents
Procedure:
-
Design and Synthesize sgRNA and Donor Template:
-
Design sgRNAs that target the desired insertion site for the MTH1 tag (N- or C-terminus of the POI).
-
Synthesize a donor template plasmid or single-stranded DNA (ssDNA) containing the MTH1 coding sequence, flanked by 5' and 3' homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
-
Transfection:
-
Co-transfect the Cas9 expression vector, the sgRNA expression vector, and the donor template into the target cell line using a suitable transfection method (e.g., lipofection, electroporation).
-
-
Cell Selection and Clonal Isolation:
-
If the donor template includes a selection marker (e.g., antibiotic resistance or a fluorescent protein), apply the appropriate selection pressure to enrich for edited cells.
-
Isolate single cells by limiting dilution or FACS to establish clonal cell lines.
-
-
Validation of MTH1 Knock-in:
-
Genomic DNA PCR: Screen individual clones by PCR using primers that flank the insertion site to identify clones with the correct integration of the MTH1 tag.
-
Sanger Sequencing: Sequence the PCR products to confirm the in-frame insertion of the MTH1 tag and the absence of mutations in the surrounding genomic region.
-
Western Blot: Confirm the expression of the MTH1-fusion protein at the expected molecular weight using an antibody against the POI or MTH1.
-
Protocol 2: Dose-Response and Time-Course Analysis of Protein Degradation
This protocol determines the potency (DC₅₀) and kinetics of this compound-induced degradation of the MTH1-tagged POI.
Materials:
-
MTH1-tagged cell line
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Reagents and equipment for Western Blotting
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO vehicle control. Replace the medium in the wells with the medium containing the different concentrations of this compound. Incubate for a fixed time (e.g., 4, 8, or 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM). Harvest cell lysates at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
-
Western Blot Analysis:
-
Perform Western Blotting as described in Protocol 3 to determine the levels of the MTH1-tagged POI.
-
Protocol 3: Western Blotting for MTH1-tagged Protein Degradation
This protocol is used to visualize and quantify the degradation of the MTH1-tagged POI.
Materials:
-
Cell lysates from Protocol 2
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-POI antibody
-
Anti-MTH1 antibody (optional, for confirming the fusion protein)
-
Anti-loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples. Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the loading control.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound treatment on cell viability, helping to distinguish between targeted protein degradation effects and general cytotoxicity.
Materials:
-
MTH1-tagged cell line
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization and Absorbance Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 5: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the this compound-dependent interaction between the MTH1-tagged POI and the CRBN E3 ligase.
Materials:
-
MTH1-tagged cell line
-
This compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-POI or anti-MTH1)
-
Protein A/G magnetic beads
-
Antibodies for Western Blotting (anti-POI, anti-MTH1, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells with a gentle Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western Blotting using antibodies against the POI, MTH1, and CRBN. An increased co-precipitation of CRBN with the MTH1-tagged POI in the presence of this compound indicates the formation of the ternary complex.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
Caption: this compound mechanism of action.
Caption: Experimental workflow for this compound.
Caption: Ternary complex formation.
References
Application Notes and Protocols for aTAG 4531-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
aTAG 4531 is a potent and selective small molecule degrader designed for the targeted degradation of proteins fused with the MTH1 (MutT homolog-1) tag.[1][2][3][4] This technology, part of the AchillesTAG degradation system, offers a powerful tool for acute protein knockdown, enabling the study of protein function and target validation in a cellular context.[5] this compound is a heterobifunctional molecule composed of a ligand that selectively binds to the MTH1 tag, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation between the MTH1-tagged protein of interest, this compound, and the E3 ligase machinery leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
These application notes provide detailed protocols for the use of this compound in the laboratory, including the generation of MTH1-tagged cell lines, and downstream analysis of protein degradation and its functional consequences.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
| Property | Value | Reference |
| Molecular Weight | 867.85 g/mol | [1][4] |
| Formula | C46H39F2N9O7 | [1][2] |
| Purity | ≥98% (HPLC) | [1][4] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage | Store at -20°C as a solid. Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound-mediated protein degradation.
Figure 1: Mechanism of this compound-induced protein degradation.
Experimental Protocols
A general experimental workflow for utilizing the aTAG system is depicted below.
Figure 2: General experimental workflow for this compound studies.
Protocol 1: Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9
This protocol provides a general framework for knocking in the MTH1 tag at the N- or C-terminus of a protein of interest (POI) using CRISPR/Cas9 technology.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the genomic locus of the POI
-
Single-stranded donor oligonucleotide (ssODN) or donor plasmid containing the MTH1 tag sequence flanked by homology arms
-
Appropriate cell line and culture medium
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for edited cells (if applicable)
-
Genomic DNA extraction kit
-
PCR reagents and primers for validation
-
Sanger sequencing service
Procedure:
-
sgRNA Design: Design and synthesize at least two sgRNAs targeting the desired insertion site (N- or C-terminus) of your POI. Ensure the sgRNA cut site is close to the start or stop codon.
-
Donor Template Design: Design a donor template containing the MTH1 tag sequence. Flank the tag with 50-100 base pairs of homology arms corresponding to the genomic sequence upstream and downstream of the sgRNA cut site. Introduce silent mutations in the PAM site or sgRNA seed region within the homology arms to prevent re-cutting of the edited allele.
-
Transfection/Electroporation:
-
Co-transfect or electroporate the target cells with the Cas9 nuclease, sgRNA, and donor template.
-
Optimize the transfection/electroporation conditions for your specific cell line to achieve high efficiency and viability.
-
-
Cell Recovery and Selection:
-
Allow cells to recover for 48-72 hours post-transfection.
-
If your donor template includes a selection marker (e.g., antibiotic resistance or a fluorescent protein), apply the appropriate selection pressure to enrich for edited cells.
-
-
Clonal Isolation:
-
Isolate single cells by limiting dilution or FACS into 96-well plates to establish clonal populations.
-
-
Validation of Knock-in:
-
Expand the clonal populations.
-
Extract genomic DNA from each clone.
-
Perform PCR using primers that flank the insertion site to screen for the presence of the MTH1 tag.
-
Confirm the correct in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Further validate the expression of the MTH1-tagged protein by Western blotting using an antibody against the POI or the MTH1 tag.
-
Protocol 2: Dose-Response and Time-Course Analysis of Protein Degradation by Western Blot
This protocol details the treatment of MTH1-tagged cells with this compound and subsequent analysis of protein degradation by Western blot.
Materials:
-
MTH1-tagged cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
A. Cell Treatment:
-
Cell Seeding: Seed the MTH1-tagged cells in multi-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a fixed time (e.g., 4, 8, or 24 hours). A 4-hour incubation is a good starting point based on known kinetics.[1][2][4]
-
-
Time-Course:
-
Treat cells with a fixed, effective concentration of this compound (e.g., 10 nM or 100 nM).
-
Harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
B. Western Blot Analysis:
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 20-30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: Analysis of Protein Degradation by Flow Cytometry
This protocol is suitable for analyzing the degradation of a cell surface or intracellular protein in a high-throughput manner.
Materials:
-
MTH1-tagged cell line
-
Complete culture medium
-
This compound and DMSO
-
FACS tubes
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS) - for intracellular targets
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets
-
Fluorophore-conjugated primary antibody against the POI
-
Isotype control antibody
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 2A.
-
Cell Harvesting:
-
Harvest the cells by trypsinization or using a cell scraper.
-
Wash the cells once with ice-cold PBS and resuspend them in FACS buffer.
-
-
Staining for Cell Surface Proteins:
-
Incubate the cells with a fluorophore-conjugated primary antibody against the POI for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Staining for Intracellular Proteins:
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells once with permeabilization buffer.
-
Incubate the cells with the fluorophore-conjugated primary antibody in permeabilization buffer for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Determine the mean fluorescence intensity (MFI) of the POI signal in the treated versus control cells.
-
Protocol 4: Cell Viability/Cytotoxicity Assay
This protocol can be used to assess the functional consequences of degrading the POI on cell viability.
Materials:
-
MTH1-tagged cell line
-
Complete culture medium
-
This compound and DMSO
-
96-well clear or opaque-walled plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Cell Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Cell Viability Measurement:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours at 37°C. Add the solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Conditions | Reference |
| DC50 | 0.34 nM | 4-hour incubation | [1][2][4] |
| Dmax | 93.14% | 4-hour incubation | [1][2][4] |
| Ki | 1.8 nM | Not specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values may vary depending on the specific MTH1-tagged protein, cell line, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The safety data sheet (SDS) should be consulted for detailed information on handling and potential hazards.
References
Application Notes and Protocols for Generating MTH1 Fusion Proteins for aTAG 4531-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery and functional genomics. The aTAG (Achilles TAG) system is a TPD platform that utilizes a small molecule degrader to induce the degradation of a protein of interest (POI) fused to a specific protein tag. In the aTAG system, the enzyme MTH1 (MutT Homolog 1) serves as the degron TAG. The aTAG 4531 is a potent and selective heterobifunctional degrader that comprises a ligand for MTH1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This molecule facilitates the formation of a ternary complex between the MTH1-tagged POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[2] A key advantage of using MTH1 as a tag is that its degradation or acute inhibition has no known significant phenotypic effect on cell viability, as MTH1 knockout mice exhibit no discernible differences from their wild-type counterparts.[3]
These application notes provide a comprehensive guide for researchers on the generation of MTH1 fusion proteins and their subsequent degradation using this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, demonstrating its high potency and efficacy in degrading MTH1 fusion proteins.
| Parameter | Value | Incubation Time | Reference |
| DC50 | 0.34 nM | 4 hours | [1][4][5] |
| Dmax | 93.14% | 4 hours | [1][4][5] |
| Ki | 1.8 nM | Not Applicable | [6] |
-
DC50 : The concentration of the degrader required to induce 50% of the maximum degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with the degrader.
-
Ki : The inhibition constant, indicating the binding affinity of the degrader to its target.
Signaling Pathway and Experimental Workflow
MTH1-aTAG 4531 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of an MTH1-POI fusion protein.
Caption: this compound induces degradation of MTH1-tagged proteins.
General Experimental Workflow
This diagram outlines the key steps for generating and validating the degradation of an MTH1-tagged protein of interest.
Caption: Workflow for MTH1-fusion protein generation and degradation.
Experimental Protocols
Protocol 1: Generation of MTH1-Protein of Interest (POI) Fusion Construct
This protocol describes the cloning of a gene of interest into a mammalian expression vector containing an N-terminal or C-terminal MTH1 tag.
Materials:
-
Plasmid DNA containing the gene of interest (GOI)
-
Mammalian expression vector with an MTH1 tag (e.g., pcDNA3.1-MTH1-N or pcDNA3.1-C-MTH1)
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase for PCR (if amplifying the GOI)
-
Agarose and reagents for gel electrophoresis
-
DNA purification kits (for PCR products and plasmid DNA)
-
Competent E. coli for transformation
-
LB agar plates with appropriate antibiotic
Procedure:
-
Insert Preparation:
-
If the GOI is in another vector, perform a restriction digest to excise the insert.
-
Alternatively, amplify the GOI by PCR using primers that add appropriate restriction sites for cloning into the MTH1 vector. Ensure the GOI is in-frame with the MTH1 tag.
-
Purify the DNA fragment using a gel extraction kit or a PCR purification kit.
-
-
Vector Preparation:
-
Digest the MTH1 expression vector with the same restriction enzymes used for the insert.
-
Dephosphorylate the vector using an alkaline phosphatase to prevent self-ligation (optional but recommended).
-
Purify the linearized vector by gel electrophoresis and subsequent gel extraction.
-
-
Ligation:
-
Set up a ligation reaction with the purified insert and vector at a recommended molar ratio (e.g., 3:1 insert to vector).
-
Incubate the reaction with T4 DNA Ligase at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the MTH1 vector.
-
Incubate the plates overnight at 37°C.
-
-
Screening and Verification:
-
Pick several colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Perform a miniprep to isolate the plasmid DNA.
-
Verify the presence and correct orientation of the insert by restriction digest analysis and/or Sanger sequencing.
-
Protocol 2: Expression of MTH1-POI Fusion Protein in Mammalian Cells
This protocol outlines the transient transfection of mammalian cells to express the MTH1-POI fusion protein. For stable expression, lentiviral transduction or CRISPR-mediated knock-in is recommended.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Purified MTH1-POI expression vector
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Briefly, dilute the MTH1-POI plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the recommended time (e.g., 15-20 minutes) to allow complex formation.
-
Add the complexes dropwise to the cells in each well.
-
-
Protein Expression:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.
-
The medium can be changed after 4-6 hours if the transfection reagent is toxic to the cells.
-
-
Confirmation of Expression:
-
After the incubation period, harvest the cells and prepare cell lysates.
-
Confirm the expression of the MTH1-POI fusion protein by Western blotting using an antibody against the POI or a validated MTH1 antibody.
-
Protocol 3: this compound-Mediated Degradation of MTH1-POI
This protocol describes the treatment of cells expressing the MTH1-POI with this compound to induce protein degradation.
Materials:
-
Cells expressing the MTH1-POI fusion protein
-
This compound (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)
-
Complete cell culture medium
-
DMSO (for vehicle control)
-
Multi-well cell culture plates
Procedure:
-
Cell Plating:
-
Plate the MTH1-POI expressing cells in a multi-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Protocol 4: Western Blot Analysis of Protein Degradation
This protocol details the procedure for analyzing the degradation of the MTH1-POI fusion protein by Western blotting.
Materials:
-
Cell lysates from Protocol 3
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-POI and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or similar assay to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with the primary antibody against the loading control and the corresponding secondary antibody, following the same procedure.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log concentration of this compound to determine the DC50 and Dmax.
-
References
- 1. CRISPR-Cas9-Mediated Knock-In Approach to Insert the GFP11 Tag into the Genome of a Human Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 2. Generation of epitope tag knock-in mice with CRISPR-Cas9 to study the function of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for efficient CRISPR-Cas9-mediated fluorescent tag knockin in hard-to-transfect erythroid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Western blot protocol | Abcam [abcam.com]
aTAG 4531: Application Notes and Protocols for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 4531 is a highly potent and selective heterobifunctional degrader designed for the targeted degradation of proteins tagged with the MTH1 (MutT homolog 1) protein. Operating through the AchillesTAG (aTAG) platform, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the MTH1-tagged protein of interest, leading to its ubiquitination and subsequent proteasomal degradation. This application note provides detailed protocols for the use of this compound in both in vitro and in vivo experimental settings, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflows.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful strategy to study protein function and develop novel therapeutics. The aTAG system offers a versatile approach for the rapid and specific degradation of any protein of interest (POI) by tagging it with MTH1. This compound is a key tool in this system, demonstrating high efficiency and specificity. This document serves as a comprehensive guide for researchers utilizing this compound in their experiments.
Product Information
| Parameter | Value | Reference |
| Synonyms | CFT-4531 | [1] |
| CAS Number | 2412985-00-1 | [2] |
| Molecular Formula | C₄₆H₃₉F₂N₉O₇ | |
| Molecular Weight | 867.85 g/mol | |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions by inducing the proximity of an MTH1-tagged protein of interest to the E3 ubiquitin ligase CRBN. This is achieved through the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of this compound-induced protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various sources.
| Parameter | Value | Incubation Time | Cell Line | Reference |
| DC₅₀ | 0.28 nM | Not Specified | Not Specified | [1][2] |
| DC₅₀ | 0.34 nM | 4 hours | Not Specified | [3][4] |
| Dₘₐₓ | 93.14% | 4 hours | Not Specified | [3][4] |
| Kᵢ | 1.8 nM | Not Specified | Not Specified | [1] |
Note: DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation), Kᵢ (inhibition constant). Data is often generated in specific cell lines expressing an MTH1-tagged reporter.
Experimental Protocols
In Vitro Experiments: Cell Culture
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
2. Cell Treatment Protocol:
This protocol is a general guideline and should be optimized for your specific cell line and MTH1-tagged protein of interest.
Figure 2: General workflow for in vitro experiments with this compound.
-
Cell Seeding: Plate cells expressing the MTH1-tagged protein of interest at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The next day, replace the culture medium with fresh medium containing the desired concentration of this compound. A typical starting concentration range for dose-response experiments is 0.1 nM to 1000 nM. Include a DMSO-only treated group as a vehicle control.
-
Incubation: Incubate the cells for the desired period. Degradation can be observed as early as 2-4 hours, with maximal degradation often occurring within 24 hours.[3][4]
-
Analysis: Harvest the cells and analyze the protein levels of the MTH1-tagged POI using methods such as Western blotting or flow cytometry.
In Vivo Experiments: Animal Studies
1. Formulation of this compound for In Vivo Administration:
The choice of vehicle will depend on the route of administration and the specific experimental requirements. A common formulation for poorly water-soluble compounds like this compound is a suspension.
Example Oral Formulation (Suspension):
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in water.
-
Preparation: Weigh the required amount of this compound and suspend it in the 0.5% CMC vehicle. Ensure a homogenous suspension by vortexing or sonicating.
Example Intraperitoneal/Intravenous Formulation (Solution):
-
Vehicle: A co-solvent system such as DMSO, PEG300, and Tween 80 in saline or water.
-
Caution: The final concentration of DMSO should be kept low to minimize toxicity. A typical formulation might be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% water. The components should be mixed sequentially, ensuring the solution is clear at each step.
2. Dosing and Administration:
The optimal dose and schedule must be determined empirically for each animal model and target protein.
-
Dosage: Start with a dose-finding study to determine a well-tolerated and efficacious dose.
-
Administration: Administer the formulated this compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals for any signs of toxicity.
-
Pharmacodynamic Analysis: Collect tissues at various time points after dosing to assess the degradation of the MTH1-tagged protein by Western blotting or other relevant methods.
CRISPR-Cas9 Mediated MTH1 Tagging
To utilize the aTAG system, the protein of interest must be endogenously tagged with MTH1. This is typically achieved using CRISPR-Cas9-mediated homology-directed repair (HDR).
Figure 3: Workflow for generating MTH1-tagged cell lines.
A detailed protocol for CRISPR-Cas9-based genome editing for aTAG knock-ins is available from suppliers such as Tocris Bioscience. The general steps include designing a guide RNA (gRNA) to create a double-strand break near the stop codon of the target gene and providing a donor DNA template containing the MTH1 sequence flanked by homology arms to the genomic locus.
Conclusion
This compound is a powerful and versatile tool for inducing the selective degradation of MTH1-tagged proteins. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at understanding protein function and exploring new therapeutic avenues. As with any experimental system, optimization of concentrations, incubation times, and in vivo dosing regimens is crucial for achieving robust and reproducible results.
References
aTAG 4531: In Vivo Administration Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 4531 is a potent and selective degrader molecule designed for the targeted degradation of proteins fused with the MTH1 (MutT homolog 1) tag. This system, known as the AchillesTAG (aTAG) platform, offers a powerful chemical genetic tool for the rapid and reversible knockdown of a protein of interest (POI) in both in vitro and in vivo settings. By hijacking the cell's natural protein disposal machinery, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI. This application note provides a detailed protocol for the in vivo administration of this compound, along with key data and diagrams to guide researchers in their experimental design.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the MTH1 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the MTH1-tagged protein of interest and the CRBN E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the efficient and sustained degradation of the target protein.
Quantitative Data: In Vitro Potency and Mouse Pharmacokinetics
The following tables summarize the in vitro degradation performance and the in vivo pharmacokinetic properties of this compound in mice.
| Parameter | Value | Description |
| DC50 | 0.34 nM | The concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. |
| Dmax | 93.1% | The maximum percentage of target protein degradation achieved. |
Table 1: In Vitro Degradation Profile of this compound.
| Pharmacokinetic Parameter | Value | Description |
| Clearance (CL) | 61.34 mL/min/kg | The rate at which the compound is removed from the body. |
| Half-life (t1/2) | 2.83 hours | The time required for the concentration of the compound in the body to be reduced by half. |
Table 2: Mouse Pharmacokinetic Properties of this compound.
In Vivo Administration Protocol
This protocol is based on the reported in vivo application of the aTAG system and general practices for administering small molecule inhibitors in preclinical mouse models. Researchers should optimize the formulation, dosage, and schedule for their specific animal model and experimental goals.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles (appropriate for the route of administration)
-
Animal model with MTH1-tagged protein expression
Procedure:
-
Formulation Preparation:
-
Aseptically prepare the vehicle solution. The provided formulation is a common choice for compounds with low aqueous solubility.
-
Dissolve this compound in the vehicle to the desired final concentration. It may be necessary to gently warm or sonicate the solution to achieve complete dissolution.
-
Prepare the formulation fresh for each day of dosing.
-
-
Animal Dosing:
-
Animal Model: Utilize a relevant mouse model (e.g., xenograft, genetically engineered) where the protein of interest is tagged with MTH1.
-
Dosage: Based on preclinical studies with similar degrader molecules, a starting dose range of 10-50 mg/kg can be considered. The optimal dose should be determined empirically through dose-response studies.
-
Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery in mice. Other routes, such as oral gavage (PO) or intravenous (IV) injection, may also be suitable depending on the experimental design and the compound's properties.
-
Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is often employed. The frequency should be guided by the compound's half-life and the desired duration of target protein knockdown.
-
Administration: Administer the formulated this compound to the animals according to the chosen dose, route, and schedule. Include a vehicle-treated control group for comparison.
-
-
Pharmacodynamic and Efficacy Assessment:
-
Collect tissue samples at various time points after dosing to assess the level of target protein degradation via methods such as Western blot, immunohistochemistry, or mass spectrometry.
-
Monitor relevant efficacy endpoints (e.g., tumor volume, behavioral changes, biomarker levels) throughout the study.
-
Concluding Remarks
The this compound degrader offers a robust and versatile tool for the in vivo validation of drug targets and the study of protein function. The provided protocol and data serve as a comprehensive guide for researchers to effectively design and execute their in vivo studies. As with any experimental system, optimization of the protocol for the specific model and research question is crucial for achieving reliable and reproducible results.
Application Notes and Protocols for aTAG 4531 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 4531 is a potent and selective degrader of MTH1 fusion proteins, designed for use within the aTAG (AchillesTAG) degradation system.[1][2] This heterobifunctional molecule comprises a ligand selective for MTH1, a linker, and a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN).[1] The formation of a ternary complex between the MTH1 fusion protein, this compound, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the target fusion protein.[3][4] This system offers a powerful method for rapid and specific protein knockdown, providing a valuable tool for target validation and functional studies in both in vitro and in vivo models.[1]
These application notes provide a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for use in various experimental settings.
Quantitative Data Summary
For consistent and reproducible results, it is crucial to start with accurately prepared stock solutions. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 867.85 g/mol | [1] |
| Formula | C46H39F2N9O7 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Maximum Solubility in DMSO | 100 mM (86.78 mg/mL) | [1] |
| Recommended Storage (Solid) | -20°C | [1] |
| Recommended Storage (Stock Solution) | -20°C (for up to 1 month) or -80°C (for up to 6 months) | [2] |
| CAS Number | 2412985-00-1 | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C, ultrasonic bath
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. Adjustments can be made based on specific experimental needs.
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.86785 mg of this compound. Note: It is often more practical to weigh a larger mass (e.g., 1 mg) and add the corresponding volume of DMSO.
-
Solvent Addition: Based on the mass of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 115.2 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
-
Gentle Heating and Sonication (Optional): If the compound does not readily dissolve, gentle warming and sonication can be applied.
-
Aliquoting and Storage:
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound-mediated protein degradation.
Caption: this compound facilitates the formation of a ternary complex, leading to protein degradation.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the step-by-step workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for aTAG 4531 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aTAG (Achilles' heel TArgeting Chimera) technology is a powerful tool for inducing rapid and selective degradation of a protein of interest (POI). This system utilizes small-molecule degraders, such as aTAG 4531, to hijack the cell's natural protein disposal machinery. This compound is a heterobifunctional molecule composed of a ligand that binds to the human enzyme MTH1 (MutT Homolog 1) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By engineering a cell line to express the POI as a fusion protein with the MTH1 tag, the addition of this compound leads to the formation of a ternary complex between the MTH1-POI fusion, this compound, and CRBN. This proximity induces the ubiquitination of the fusion protein, marking it for degradation by the proteasome.[2] This application note provides a comprehensive guide to utilizing this compound, including the selection and generation of suitable cell lines, detailed experimental protocols, and data interpretation.
Suitable Cell Lines for this compound Experiments
The critical requirement for a cell line to be suitable for this compound experiments is the stable expression of the protein of interest (POI) fused to the MTH1 tag. As no commercially available cell lines are pre-engineered with MTH1-tagged proteins, researchers must generate these lines. Commonly used and easily transfectable cell lines are excellent starting points.
Recommended Host Cell Lines:
-
HEK293T: A human embryonic kidney cell line that is widely used for its high transfectability, making it ideal for both transient and stable expression of fusion proteins.
-
HeLa: A human cervical cancer cell line that is robust and easy to culture, suitable for various cellular assays.
-
U2OS: A human osteosarcoma cell line often used in cell biology research, particularly for studies involving protein localization and dynamics.
-
MOLM-13: A human acute myeloid leukemia (AML) cell line that grows in suspension and is relevant for hematological cancer research.
The choice of the host cell line should be guided by the specific research question and the biological context of the POI.
Data Presentation
The efficacy of this compound is determined by its ability to induce the degradation of the MTH1-fusion protein. Key parameters to quantify this effect are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Parameter | This compound | Reference |
| DC50 | 0.28 nM - 0.34 nM | [1][3] |
| Dmax | ~93% | [1] |
| Mechanism | MTH1-fusion protein degrader, CRBN-recruiting | [1][2] |
| Incubation Time for Degradation | 4 hours | [1] |
Note: DC50 and Dmax values are dependent on the specific MTH1-fusion protein, its expression level, and the cell line used. The provided values are based on manufacturer data and should be experimentally determined for each specific system.
Experimental Protocols
Generation of MTH1-Fusion Protein Expressing Cell Lines
Two primary methods are recommended for generating cell lines that express an MTH1-tagged POI: CRISPR/Cas9-mediated endogenous tagging and lentiviral transduction for exogenous expression.
This method is ideal for studying the POI at its physiological expression level.
Protocol:
-
Design and Synthesize Guide RNA (gRNA) and Donor DNA:
-
Design a gRNA that targets the genomic locus of the POI at the desired insertion site for the MTH1 tag (N- or C-terminus).
-
Design a donor DNA template containing the MTH1 tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site. The donor template should also include a selection marker (e.g., puromycin resistance gene) flanked by loxP sites for later removal.
-
-
Transfection:
-
Co-transfect the host cell line (e.g., HEK293T) with the gRNA expression vector, a Cas9 expression vector, and the donor DNA template using a suitable transfection reagent.
-
-
Selection and Clonal Isolation:
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After 7-10 days of selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Screening and Validation:
-
Expand the clones and screen for successful MTH1 tag integration by PCR of the genomic DNA.
-
Confirm the in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Validate the expression of the MTH1-fusion protein at the correct molecular weight by Western blotting using an antibody against the POI or the MTH1 tag.
-
This method is suitable for achieving high levels of fusion protein expression.
Protocol:
-
Cloning:
-
Clone the coding sequence of the POI in-frame with the MTH1 tag into a lentiviral expression vector. The vector should also contain a selection marker.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction:
-
Transduce the target cell line with the collected lentivirus in the presence of polybrene to enhance efficiency.
-
-
Selection and Validation:
-
Select for transduced cells using the appropriate antibiotic.
-
Validate the expression of the MTH1-fusion protein by Western blotting.
-
Western Blotting for Protein Degradation Analysis
Protocol:
-
Cell Seeding and Treatment:
-
Seed the MTH1-fusion expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI or the MTH1 tag (e.g., MTH1 (H-1) from Santa Cruz Biotechnology or MTH1 (D6V4O) from Cell Signaling Technology) overnight at 4°C.[4][5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the MTH1-POI band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Cell Viability Assay
Protocol:
-
Cell Seeding:
-
Seed the MTH1-fusion expressing cells in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours) to assess the phenotypic consequences of POI degradation.
-
-
Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Immunofluorescence for Protein Degradation Visualization
Protocol:
-
Cell Culture and Treatment:
-
Grow the MTH1-fusion expressing cells on coverslips in a multi-well plate.
-
Treat the cells with this compound at a concentration around the DC50 for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the POI or the MTH1 tag overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in the this compound-treated cells compared to the control indicates protein degradation.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound experiments.
Caption: this compound mechanism of action signaling pathway.
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. MTH1 (D6V4O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Lentiviral Expression of MTH1-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for delivering and stably expressing transgenes in a wide range of mammalian cells, including both dividing and non-dividing cells. This makes them highly suitable for applications in basic research, drug discovery, and therapeutic development. The ability to tag proteins of interest facilitates their detection, purification, and functional analysis. MTH1 (MutT Homolog 1), also known as NUDT1, is a ubiquitously expressed 18 kDa protein that plays a crucial role in sanitizing oxidized nucleotide pools, thereby preventing DNA damage.[1][2][3] Its small size and the absence of known phenotypic consequences associated with its overexpression make it an attractive candidate as a fusion tag.[4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of lentiviral systems to express proteins tagged with MTH1. This methodology is particularly relevant for studies involving protein degradation, protein-protein interactions, and high-throughput screening.
Data Presentation: Quantitative Overview of MTH1-Tagged Protein Expression
The following tables summarize expected quantitative data for the lentiviral production and subsequent expression of an MTH1-tagged protein of interest (POI). These values are illustrative and can vary depending on the specific POI, host cell line, and experimental conditions.
Table 1: Lentiviral Titer and Transduction Efficiency
| Parameter | Expected Value | Method of Quantification |
| Lentiviral Titer (TU/mL) | 1 x 10⁷ - 1 x 10⁸ | qPCR for vector genome copies or flow cytometry for a fluorescent reporter |
| Transduction Efficiency (%) | 30 - 90% | Flow cytometry for a fluorescent reporter or antibiotic selection |
| Vector Copy Number (VCN) / cell | 1 - 5 | qPCR on genomic DNA of transduced cells[5] |
Table 2: Expression and Purification of MTH1-POI
| Parameter | Expected Yield | Method of Quantification |
| MTH1-POI Expression Level (per 10⁶ cells) | 1 - 10 µg | Western Blot or ELISA |
| Purification Yield (from 10⁸ cells) | 0.1 - 1 mg | BCA or Bradford protein assay |
| Purity after Affinity Chromatography | > 90% | SDS-PAGE with Coomassie staining |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for MTH1-Tagged Protein Expression
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells using a third-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding MTH1-POI
-
Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G - VSV-G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the lentiviral plasmids in a sterile tube. For a 10 cm dish, a typical ratio is:
-
10 µg of transfer plasmid (MTH1-POI)
-
5 µg of pMDLg/pRRE
-
2.5 µg of pRSV-Rev
-
2.5 µg of pMD2.G
-
-
Transfection:
-
Dilute the plasmid mixture in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
-
Virus Harvest:
-
48 hours post-transfection, carefully collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 3,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the cleared supernatant through a 0.45 µm syringe filter.
-
(Optional) For higher titers, the virus can be concentrated by ultracentrifugation or using commercially available concentration reagents.
-
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing a target cell line with the produced lentiviral particles.
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral stock (from Protocol 1)
-
Polybrene (hexadimethrine bromide) or other transduction enhancers
-
Puromycin or other selection antibiotic (if the lentiviral vector contains a resistance gene)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that allows for optimal growth and transduction.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired volume of lentiviral supernatant to the cells. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to perform a titration experiment to determine the optimal MOI for your specific cell line.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection (if applicable): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Expansion and Analysis: Expand the transduced cell population and analyze the expression of the MTH1-tagged protein by Western blot, immunofluorescence, or other relevant assays.
Mandatory Visualizations
Caption: Workflow for lentiviral expression of MTH1-tagged proteins.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular genetics and structural biology of human MutT homolog, MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lentiviral vector copy numbers in individual hematopoietic colony-forming cells shows vector dose-dependent effects on the frequency and level of transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
aTAG 4531: A Powerful Tool for Targeted Protein Degradation and Functional Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein function is fundamental to understanding cellular processes and the development of novel therapeutics. The ability to selectively remove a protein of interest from a biological system is a powerful approach to elucidate its role. The aTAG (Achilles' heel TArgeting Chimera) technology offers a rapid, reversible, and dose-dependent method for inducing the degradation of a specific protein. aTAG 4531 is a key component of this system, a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery to eliminate proteins that have been endogenously tagged with the MTH1 (MutT Homolog 1) protein. This document provides detailed application notes and experimental protocols for utilizing this compound to study the function of specific proteins.
The aTAG system is built upon the principle of targeted protein degradation. A protein of interest (POI) is genetically engineered to be expressed as a fusion protein with the MTH1 tag. The MTH1 tag is a small, 17 kDa protein whose degradation is not known to have any phenotypic effect on cells, making it an ideal and inert handle for this system. This compound is a cell-permeable molecule that consists of a ligand that specifically binds to the MTH1 tag, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The binding of this compound to both the MTH1-tagged protein and CRBN brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate the MTH1-tagged protein, marking it for degradation by the 26S proteasome.
Mechanism of Action of this compound
The mechanism of this compound-induced protein degradation is a multi-step process that effectively co-opts the ubiquitin-proteasome system.
Application Notes and Protocols for aTAG 4531 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 4531 is a potent and selective heterobifunctional degrader developed for the AchillesTAG (aTAG) system, a powerful chemical genetics tool for targeted protein degradation. This technology offers rapid, reversible, and tunable control over the abundance of a specific protein of interest (POI), providing a versatile platform for target validation and functional analysis in cancer research. This compound functions by inducing the degradation of proteins that have been endogenously tagged with the MTH1 (MutT homolog 1) protein. The degrader forms a ternary complex between the MTH1-tagged POI and the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the POI. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a specific focus on its application in controlling Chimeric Antigen Receptor (CAR)-T cell activity.
Introduction to the aTAG System
The aTAG system is a targeted protein degradation platform that utilizes a small molecule degrader to induce the degradation of a POI that has been fused with a specific protein tag. In this system, the MTH1 protein serves as the tag. MTH1 is a small, 18 kDa enzyme whose acute inhibition or degradation has been shown to have no significant phenotypic effect in normal cells, making it an ideal tag for this purpose.
The workflow for employing the aTAG system in cancer research typically involves two key stages:
-
Endogenous Tagging of the Protein of Interest with MTH1: Utilizing CRISPR-Cas9 genome editing technology to fuse the MTH1 tag to the endogenous locus of the gene encoding the POI. This ensures that the tagged protein is expressed under its native regulatory control.
-
This compound-Mediated Degradation and Functional Analysis: Treating the engineered cells with this compound to induce the degradation of the MTH1-tagged POI and subsequently performing functional assays to assess the phenotypic consequences.
Key Applications in Cancer Research
The aTAG system, with this compound, offers a range of applications in cancer research, including:
-
Target Validation: Rapidly and specifically depleting a potential cancer target to assess its role in tumor cell proliferation, survival, and other cancer hallmarks.
-
Mechanism of Action Studies: Investigating the downstream effects of target protein depletion to elucidate signaling pathways and cellular processes.
-
Controlling the Activity of Engineered Immune Cells: As demonstrated in the key application below, the aTAG system can be used to modulate the activity of CAR-T cells, offering a potential strategy to mitigate toxicities associated with this immunotherapy.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and efficiency in mediating the degradation of MTH1-tagged proteins.
| Parameter | Value | Reference |
| DC50 | 0.28 nM | |
| 0.34 nM | [1] | |
| Ki | 1.8 nM | |
| Dmax | 93.14% | [1] |
| Time to Degradation | 4 hours (for potent degradation) | [1] |
Application Example: Tunable Control of CAR-T Cell Activity
Background
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy for cancer. However, it can be associated with severe, and sometimes life-threatening, toxicities such as cytokine release syndrome (CRS) and neurotoxicity. The ability to precisely control the activity of CAR-T cells could significantly improve their safety profile. The aTAG system provides a novel approach to achieve this by enabling the reversible degradation of the CAR itself.
Experimental Workflow
The overall workflow for using this compound to control CAR-T cell activity is depicted in the following diagram.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Endogenous Tagging of a Protein of Interest with MTH1
This protocol provides a general framework for endogenously tagging a POI with the MTH1 tag using CRISPR-Cas9 technology.
1. Design of Guide RNA (gRNA) and Donor DNA Template:
-
gRNA Design: Design two or more gRNAs targeting the desired insertion site (e.g., immediately before the stop codon for C-terminal tagging). Use online tools to minimize off-target effects.
-
Donor DNA Template Design:
-
The donor template should contain the MTH1 tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Include a linker sequence (e.g., a flexible Gly-Ser linker) between the POI and the MTH1 tag to ensure proper folding and function of both proteins.
-
Introduce silent mutations in the protospacer adjacent motif (PAM) sequence within the homology arms to prevent re-cutting of the integrated donor DNA by Cas9.
-
The donor template can be synthesized as a plasmid or a single-stranded oligonucleotide (ssODN).
-
2. Preparation of CRISPR-Cas9 Components:
-
Cas9 and gRNA Delivery: These can be delivered as a plasmid co-expressing both components, or as a ribonucleoprotein (RNP) complex of purified Cas9 protein and synthetic gRNA. RNP delivery is often preferred due to its transient nature and reduced off-target effects.
-
RNP Complex Formation (if applicable):
-
Incubate purified Cas9 protein with the synthetic gRNA at a 1:1.2 molar ratio in an appropriate buffer (e.g., Opti-MEM).
-
Allow the complex to form at room temperature for 10-20 minutes.
-
3. Transfection of Target Cells:
-
Cell Preparation: Culture the cancer cell line of interest to be in the logarithmic growth phase.
-
Transfection:
-
Co-transfect the target cells with the donor DNA template and the Cas9/gRNA expression plasmid or the pre-formed RNP complex.
-
Electroporation (e.g., using a Lonza Nucleofector) or lipid-based transfection reagents can be used, depending on the cell type. Optimize transfection conditions for the specific cell line.
-
4. Selection and Validation of Edited Cells:
-
Clonal Selection: After transfection, culture the cells for a period to allow for gene editing to occur. Then, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR using primers flanking the insertion site to identify clones with the correct integration. Confirm the correct in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Western Blot Analysis: Verify the expression of the MTH1-tagged fusion protein at the expected molecular weight using an antibody against the POI or the MTH1 tag.
Protocol 2: In Vitro Degradation of MTH1-Tagged Protein with this compound
1. Cell Culture and Treatment:
-
Plate the successfully generated MTH1-tagged cancer cells in a suitable culture plate (e.g., 6-well or 12-well plate).
-
Allow the cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (a concentration range of 0.1 nM to 100 nM is a good starting point for optimization). Include a vehicle control (DMSO) group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
2. Assessment of Protein Degradation:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blot analysis to assess the levels of the MTH1-tagged protein. Use an antibody against the POI or the MTH1 tag for detection.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation at each concentration of this compound.
Protocol 3: this compound-Mediated Control of CAR-T Cell Cytotoxicity
1. Co-culture Setup:
-
Target Cell Preparation: Plate the target cancer cells (expressing the antigen recognized by the CAR) in a 96-well plate. If using a luciferase-based cytotoxicity assay, use target cells that have been engineered to express luciferase.
-
CAR-T Cell Preparation: Prepare the MTH1-tagged CAR-T cells.
-
Co-culture: Add the MTH1-CAR-T cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 2:1, 1:1).
2. This compound Treatment:
-
Immediately after setting up the co-culture, add this compound (or vehicle control) at the desired final concentrations to the appropriate wells.
3. Cytotoxicity Assay (Luciferase-based):
-
Incubate the co-culture plate for a specific duration (e.g., 24 or 48 hours).
-
Add the luciferase substrate to the wells according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A decrease in luminescence in the wells with CAR-T cells compared to the target cells alone indicates cell lysis.
-
Calculate the percentage of specific lysis for each condition.
Protocol 4: this compound-Mediated Control of CAR-T Cell Cytokine Release
1. Co-culture and Supernatant Collection:
-
Set up the co-culture of MTH1-CAR-T cells and target cancer cells with this compound as described in Protocol 3.
-
After the desired incubation period (e.g., 24 hours), centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
2. Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to measure the concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), in the collected supernatants.
-
Follow the manufacturer's protocol for the ELISA.
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of the cytokines in the experimental samples by interpolating from the standard curve. A reduction in cytokine levels in the this compound-treated groups would indicate a dampening of CAR-T cell activation.
Signaling Pathway and Logical Relationship Diagrams
Conclusion
This compound, in conjunction with the AchillesTAG system, represents a significant advancement in the field of targeted protein degradation. Its application in cancer research, particularly for the validation of novel drug targets and for imparting temporal control over cellular therapies like CAR-T, holds immense promise. The detailed protocols provided herein offer a comprehensive guide for researchers to harness the power of this technology in their own investigations, ultimately contributing to the development of safer and more effective cancer therapies.
References
Application Notes and Protocols for aTAG 4531 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to aTAG 4531 and the aTAG System
The aTAG (Achilles TAG) system is a powerful technology for targeted protein degradation (TPD), enabling the rapid and selective removal of a protein of interest (POI) from a biological system.[1] This technology utilizes a small molecule degrader, this compound, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, and direct it towards a specific target.
This compound is a heterobifunctional molecule composed of three key components: a ligand that selectively binds to the MTH1 (MutT homolog-1) protein, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The aTAG system's strategy involves genetically tagging the POI with the MTH1 protein. The introduction of this compound then leads to the formation of a ternary complex between the MTH1-tagged POI, this compound, and the CRBN E3 ligase complex.[2][3][4][5][6][7] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The aTAG system offers several advantages for studying protein function, including rapid and reversible protein knockdown, and the ability to control the level of degradation by titrating the concentration of the aTAG molecule.[3] This makes it a potentially valuable tool for investigating the role of key proteins implicated in the pathology of neurodegenerative diseases.
Application Note: Investigating Neurodegenerative Disease-Associated Proteins with this compound
Conceptual Framework for Targeting Tau, Amyloid Beta, and Alpha-synuclein
While, to date, specific studies applying the aTAG system to the degradation of neurodegenerative-associated proteins such as Tau, Amyloid Beta (Aβ), and Alpha-synuclein have not been extensively published, the this compound technology presents a compelling and novel approach to investigate their roles in disease progression. This application note provides a conceptual framework for how researchers can leverage this compound to study these key proteins.
The core principle involves the endogenous tagging of Tau, APP (the precursor to Aβ), or Alpha-synuclein with the MTH1 protein tag using CRISPR-Cas9 gene editing in relevant cellular models, such as neuroblastoma cell lines or induced pluripotent stem cell (iPSC)-derived neurons. Subsequent treatment with this compound would then induce the degradation of the MTH1-tagged protein, allowing for the study of the functional consequences of its removal.
Potential Research Applications:
-
Validating Therapeutic Targets: By specifically degrading proteins like Tau or Alpha-synuclein, researchers can assess whether their removal mitigates cellular phenotypes associated with neurodegeneration, such as protein aggregation, synaptic dysfunction, or cell death.
-
Investigating Protein Function: The rapid and tunable degradation of these proteins can help elucidate their normal physiological roles and how their depletion affects cellular pathways.
-
Screening for Modulators of Protein Stability: The aTAG system can be used in high-throughput screening assays to identify compounds that either enhance or inhibit the degradation of neurodegenerative-associated proteins.
Quantitative Data Presentation (Hypothetical Examples)
The following tables illustrate the type of quantitative data that could be generated from experiments using this compound to degrade MTH1-tagged neurodegenerative-associated proteins.
Table 1: In Vitro Degradation of MTH1-Tagged Proteins by this compound
| MTH1-Tagged Protein | Cell Line | This compound DC50 (nM) | Maximum Degradation (Dmax) (%) | Time to Dmax (hours) |
| MTH1-Tau (P301L) | SH-SY5Y Neuroblastoma | e.g., 5 | e.g., >90 | e.g., 8 |
| MTH1-APP | iPSC-derived Neurons | e.g., 10 | e.g., >85 | e.g., 12 |
| MTH1-Alpha-synuclein (A53T) | Primary Cortical Neurons | e.g., 8 | e.g., >95 | e.g., 6 |
Table 2: this compound Technical Data
| Property | Value | Reference |
| Molecular Weight | 867.85 g/mol | [6][7] |
| Purity | ≥98% (HPLC) | [6][7] |
| DC50 (general) | 0.34 nM | [5][6][7] |
| Dmax (general) | 93.14% | [5][6][7] |
| Solubility in DMSO | up to 100 mM | [7] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Endogenous MTH1-Tagging of a Protein of Interest
This protocol outlines the general steps for using CRISPR-Cas9 to insert the MTH1 tag at the C-terminus of a target gene (e.g., MAPT for Tau, APP, or SNCA for Alpha-synuclein).
Materials:
-
sgRNA expression vector
-
Cas9 expression vector
-
Donor plasmid containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic region surrounding the target gene's stop codon
-
Appropriate neuronal cell line (e.g., SH-SY5Y)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
Design sgRNA and Donor Plasmid:
-
Design and clone an sgRNA targeting the C-terminus of the gene of interest, just upstream of the stop codon.
-
Construct a donor plasmid containing the MTH1 tag sequence. Flank the tag with homology arms that match the genomic sequences upstream and downstream of the sgRNA cut site.
-
-
Transfection:
-
Co-transfect the sgRNA, Cas9, and donor plasmids into the chosen neuronal cell line using a suitable transfection reagent.
-
-
Selection:
-
If the donor plasmid contains a selection marker, apply the appropriate antibiotic (e.g., puromycin) to select for successfully transfected cells.
-
-
Clonal Isolation and Expansion:
-
Isolate single cell clones and expand them into individual populations.
-
-
Verification of MTH1-Tagging:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted genomic region.
-
Use Sanger sequencing to confirm the in-frame insertion of the MTH1 tag.
-
Confirm the expression of the MTH1-tagged protein by Western blot using an antibody against the target protein or a validated MTH1-tag antibody.
-
Protocol 2: In-Cell Protein Degradation Assay Using this compound
This protocol describes how to treat MTH1-tagged cells with this compound and assess protein degradation by Western blot.
Materials:
-
MTH1-tagged neuronal cell line
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed the MTH1-tagged cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with different concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: Immunofluorescence Staining for Protein Degradation
This protocol allows for the visualization of protein degradation within cells.
Materials:
-
MTH1-tagged cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound or vehicle control as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA and then permeabilize with Triton X-100.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites and then incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Analyze the fluorescence intensity to qualitatively or semi-quantitatively assess the reduction in the target protein levels.
-
Visualizations
This compound Mechanism of Action
References
- 1. Bio-Techne Acquires License for aTAG technology [tocris.com]
- 2. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (6971) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
troubleshooting inefficient aTAG 4531 degradation
Welcome to the technical support center for aTAG 4531. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a second-generation AchillesTAG degrader. It is a heterobifunctional molecule designed to induce the degradation of a target protein that has been fused with the MTH1 (MutT homolog 1) protein tag. The this compound molecule works by forming a ternary complex between the MTH1-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What are the key components of the aTAG system?
A2: The aTAG system consists of three main components:
-
MTH1-tagged Protein of Interest: Your target protein genetically fused to the MTH1 tag. This is typically achieved through CRISPR/Cas9-mediated endogenous tagging or transient/stable expression of an MTH1-fusion construct.
-
This compound: The small molecule degrader that bridges the MTH1-tagged protein and the E3 ligase.
-
Cellular Degradation Machinery: The endogenous ubiquitin-proteasome system, including the CRBN E3 ligase, which is essential for the degradation process.
Q3: What are the advantages of using the aTAG system?
A3: The aTAG system offers several advantages for targeted protein degradation, including rapid and potent degradation of the target protein. Since MTH1 is a small protein with no known essential function, its fusion to a protein of interest is often well-tolerated. The degradation is reversible upon washout of this compound.
Q4: How do I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1] It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Please refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guides
Inefficient degradation of your MTH1-tagged protein of interest can arise from various factors. The following guides provide a structured approach to identifying and resolving common issues.
Problem 1: No or Low Degradation of the MTH1-Tagged Protein
This is the most common issue encountered. The following questions will help you pinpoint the potential cause.
Is the MTH1-tagged protein expressed correctly?
-
Possible Cause: The MTH1-fusion protein may not be expressed at detectable levels, or the MTH1 tag might be cleaved or misfolded.
-
Troubleshooting Steps:
-
Verify Expression: Confirm the expression of the full-length MTH1-tagged protein by Western blot using antibodies against both the protein of interest and the MTH1 tag (or a shared epitope tag if included).
-
Check Cellular Localization: Ensure the fusion protein is localized to the correct cellular compartment where it can interact with this compound and the CRBN E3 ligase (typically the cytoplasm or nucleus). Immunofluorescence can be used for this purpose.
-
Optimize Transfection/Transduction: If using transient expression, optimize transfection efficiency. For stable cell lines, ensure the selection and clonal expansion have been successful.
-
Is this compound active and used at the optimal concentration?
-
Possible Cause: The this compound may have degraded, or the concentration used may be suboptimal.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If in doubt about the compound's activity, use a fresh aliquot or a new batch of this compound.
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 6 hours) to determine the optimal concentration for degradation.
-
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 0.1 nM - 10 µM | To determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). |
| Incubation Time | 2 - 24 hours | To identify the time point at which maximum degradation occurs. |
Is the incubation time sufficient?
-
Possible Cause: The degradation kinetics of your target protein may be slower than expected.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat your cells with an optimal concentration of this compound and collect samples at various time points (e.g., 2, 4, 6, 12, and 24 hours) to assess the degradation kinetics.
-
Is the CRBN E3 ligase expressed and functional in your cell line?
-
Possible Cause: The cell line you are using may have low endogenous expression of CRBN or other essential components of the E3 ligase complex.
-
Troubleshooting Steps:
-
Check CRBN Expression: Verify the expression of CRBN in your cell line by Western blot or qPCR.
-
Use a Positive Control Cell Line: If possible, test this compound in a cell line known to have robust CRBN expression and degradation activity (e.g., HEK293T, HeLa).
-
Consider Overexpression of CRBN: As a last resort, you could consider overexpressing CRBN in your cell line, although this may introduce non-physiological effects.
-
Is the proteasome active?
-
Possible Cause: Although unlikely to be the primary issue, cellular stress or other experimental conditions could affect proteasome activity.
-
Troubleshooting Steps:
-
Include a Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If this compound is functional, you should observe an accumulation of the polyubiquitinated form of your target protein and a rescue from degradation.
-
Problem 2: High Variability Between Experiments
Inconsistent results can be frustrating. The following points can help improve reproducibility.
Are your cell culture conditions consistent?
-
Possible Cause: Variations in cell density, passage number, or cell health can impact degradation efficiency.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Seed a consistent number of cells for each experiment.
-
Use Cells at a Consistent Passage Number: Avoid using cells that have been in culture for an extended period.
-
Monitor Cell Health: Ensure cells are healthy and not under stress before starting the experiment.
-
Is the MTH1-fusion protein expression level consistent?
-
Possible Cause: For transiently transfected cells, variations in transfection efficiency can lead to different levels of the target protein.
-
Troubleshooting Steps:
-
Use a Stable Cell Line: Whenever possible, generate a stable cell line expressing the MTH1-tagged protein to ensure consistent expression levels.
-
Normalize to a Loading Control: In your Western blot analysis, always normalize the signal of your target protein to a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading variations.
-
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest with MTH1
This protocol provides a general workflow for generating a cell line with an endogenously MTH1-tagged protein of interest.
-
Design and Synthesize Guide RNAs (gRNAs): Design two gRNAs targeting the genomic region immediately upstream of the stop codon of your gene of interest.
-
Design and Construct a Donor Template: Create a donor plasmid containing the MTH1 tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut sites. The donor template should not contain the gRNA target sequence to prevent re-cutting after integration.
-
Transfection: Co-transfect the Cas9 expression plasmid, the gRNA expression plasmid(s), and the donor template plasmid into your target cell line.
-
Selection and Clonal Expansion: If your donor template includes a selection marker, apply the appropriate selection agent. Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.
-
Screening and Validation: Screen individual clones by PCR to identify those with the correct integration of the MTH1 tag. Confirm the expression of the MTH1-tagged protein at the correct molecular weight by Western blot using an antibody against the protein of interest. Sequence the genomic locus to confirm in-frame integration of the MTH1 tag.
Protocol 2: Western Blot Analysis of this compound-Mediated Degradation
This protocol outlines the steps for assessing the degradation of an MTH1-tagged protein.
-
Cell Seeding: Seed your MTH1-tagged cell line in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132 for 4-6 hours).
-
Cell Lysis: At the end of the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your protein of interest and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the signal of the target protein to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
References
what to do if aTAG 4531 is not working
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using aTAG 4531.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective degrader of MTH1 (MutT homolog-1) fusion proteins. It is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to an MTH1-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the MTH1-fusion protein, marking it for degradation by the proteasome.
Q2: What are the key components of the aTAG system?
A2: The aTAG system consists of two main components:
-
An MTH1-tagged protein of interest: Your target protein needs to be genetically fused to the MTH1 protein.
-
This compound: This small molecule engages both the MTH1 tag and the CRBN E3 ligase.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C.
Q4: What is the expected DC50 of this compound?
A4: this compound is a highly potent degrader with a reported DC50 (concentration for 50% degradation) of approximately 0.34 nM.[1][2]
Troubleshooting Guide
Problem 1: No degradation of the MTH1-fusion protein is observed.
| Possible Cause | Suggested Solution |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. Start with a broad range (e.g., 0.1 nM to 1 µM). |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time for your protein of interest. |
| Low expression or absence of the MTH1-fusion protein | Verify the expression of your MTH1-fusion protein by Western blot or another suitable method. Ensure your transfection or transduction protocol is efficient. |
| Low expression or activity of Cereblon (CRBN) E3 ligase in the cell line | Confirm the expression of CRBN in your chosen cell line. Some cell lines may have low endogenous levels of CRBN, which can limit the efficacy of this compound. Consider using a cell line known to have robust CRBN expression. |
| Issues with this compound integrity | Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| The MTH1 tag is not accessible | The fusion of the MTH1 tag to your protein of interest might sterically hinder the binding of this compound. Consider re-designing your fusion construct with the tag at a different terminus (N- or C-terminus) or with a longer linker. |
Problem 2: High background or non-specific protein degradation.
| Possible Cause | Suggested Solution |
| This compound concentration is too high | Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations can sometimes lead to off-target effects. |
| Cellular toxicity | Assess cell viability after treatment with this compound. High levels of cell death can lead to non-specific protein degradation. If toxicity is observed, reduce the concentration or incubation time. |
| Proteasome inhibitor contamination | Ensure that your cell culture media or reagents are not contaminated with proteasome inhibitors, which would prevent protein degradation. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and media composition between experiments. |
| Inconsistent preparation of this compound | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure accurate and consistent dosing. |
| Variability in Western blot procedure | Standardize your Western blot protocol, including protein loading amounts, antibody concentrations, and incubation times. |
Quantitative Data Summary
| Parameter | Value | Reference |
| DC50 | 0.34 nM | [1][2] |
| Maximum Degradation (Dmax) | >90% | [1][2] |
| Molecular Weight | 867.85 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol: Western Blot Analysis of MTH1-Fusion Protein Degradation
-
Cell Seeding: Seed cells expressing your MTH1-fusion protein in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest or the MTH1 tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing aTAG 4531 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with aTAG 4531.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for an initial this compound dose-response experiment?
For an initial experiment, it is recommended to test a broad range of this compound concentrations to determine the optimal degradation concentration for your specific MTH1-tagged protein of interest and cell line. A typical starting range would span from 0.1 nM to 10 µM. Given that the reported DC50 (the concentration at which 50% of the target protein is degraded) for this compound is approximately 0.34 nM, including concentrations in the picomolar to low nanomolar range is crucial.[1]
Q2: How long should I incubate my cells with this compound?
A standard incubation time for this compound is 4 hours to observe significant degradation.[1] However, the optimal incubation time can vary depending on the target protein's turnover rate and the cellular context. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) to determine the ideal endpoint for maximum degradation.
Q3: I am not observing any degradation of my target protein. What are the possible causes and solutions?
There are several potential reasons for a lack of degradation. Here is a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| Incorrect Tagging | - Verify the successful fusion of the MTH1 tag to your protein of interest using Western blot with an anti-MTH1 antibody or by sequencing. |
| Low CRBN Expression | - Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line of choice via Western blot or qPCR.[2][3][4][5][6] Some cell lines may have low endogenous CRBN levels, which can limit degradation efficiency. |
| Inactive Compound | - Ensure proper storage of this compound at -20°C. - Prepare fresh stock solutions in DMSO and use them promptly. |
| "Hook Effect" | - At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (aTAG-MTH1 or aTAG-CRBN) inhibits the formation of the productive ternary complex required for degradation.[7][8][9][10][11] Test a much broader and lower range of concentrations (e.g., from pM to µM) to identify the optimal degradation window. |
| Proteasome Inhibition | - Ensure that other treatments or cellular conditions are not inadvertently inhibiting the proteasome. |
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG-132 or bortezomib. If this compound-induced degradation is proteasome-dependent, the addition of a proteasome inhibitor should "rescue" the protein from degradation, leading to protein levels comparable to the vehicle-treated control.
Q5: Are there any known off-target effects of this compound?
This compound is designed to be highly selective for MTH1 fusion proteins. However, as with any small molecule, the potential for off-target effects exists. The thalidomide-based CRBN-recruiting moiety of some PROTACs has been reported to induce the degradation of certain zinc-finger proteins.[12] To assess off-target effects in your system, you can perform proteome-wide analysis (e.g., using mass spectrometry) to compare protein expression profiles in cells treated with this compound versus a vehicle control.[13]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (DC50)
This protocol outlines a method to determine the half-maximal degradation concentration (DC50) of this compound for a specific MTH1-tagged protein of interest using Western blotting.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-MTH1, and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A suggested 10-point concentration curve could be: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, 1 pM, 0.1 pM, and a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 value.
-
Quantitative Data Summary
| Parameter | Description | Reported Value for this compound |
| DC50 | The concentration of this compound that induces 50% degradation of the target protein. | ~0.34 nM[1] |
| Dmax | The maximum percentage of protein degradation achieved. | >90%[1] |
| Incubation Time | The time required to achieve significant degradation. | Typically 4 hours[1] |
Visualizations
This compound Mechanism of Action
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. Pan-cancer analysis reveals the prognostic and immunologic roles of cereblon and its significance for PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRBN Knockout Cell Line-HEK293T (CSC-RT1976) - Creative Biogene [creative-biogene.com]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
common issues with CRISPR-mediated MTH1 tagging
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for CRISPR-mediated MTH1 tagging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of MTH1 and why is it a target for tagging?
MTH1 (MutT Homolog 1), also known as NUDT1, is a pyrophosphatase that sanitizes the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates (e.g., 8-oxo-dGTP, 2-OH-dATP). This action prevents the incorporation of damaged nucleotides into DNA, thereby averting mutations and DNA damage. In many cancer cells, elevated levels of reactive oxygen species (ROS) lead to an increased reliance on MTH1 for survival, making it an attractive therapeutic target.[1][2][3] Tagging endogenous MTH1 allows for the study of its localization, expression dynamics, and protein-protein interactions under physiological conditions, which is crucial for understanding its role in disease and for drug development.
Q2: What are the primary challenges associated with CRISPR-mediated tagging of MTH1?
The main challenges include:
-
Low efficiency of Homology-Directed Repair (HDR): CRISPR-mediated tagging relies on the HDR pathway, which is often inefficient compared to the error-prone Non-Homologous End Joining (NHEJ) pathway, especially in non-dividing cells.[4][5][6][7]
-
Off-target effects: The Cas9 nuclease can potentially cleave unintended genomic sites with sequences similar to the target, leading to unwanted mutations.[8][9]
-
Cellular toxicity: The delivery of CRISPR components and the induction of double-strand breaks can sometimes lead to cellular stress and toxicity.
-
Disruption of MTH1 function: The addition of a tag to either the N- or C-terminus of MTH1 could potentially interfere with its enzymatic activity, subcellular localization, or interaction with other proteins.
Q3: Where is MTH1 localized within the cell, and does this impact tagging strategy?
MTH1 is found in both the nucleus and mitochondria.[10] This dual localization is important for protecting both the nuclear and mitochondrial genomes from oxidative damage. The choice of tag and its placement (N- or C-terminus) should be carefully considered to avoid disrupting the signals that direct MTH1 to these compartments. For instance, a bulky tag at the N-terminus might interfere with a mitochondrial targeting signal.
Q4: Which terminus of MTH1 (N- or C-terminus) is preferable for tagging?
There is no universal rule, and the optimal terminus for tagging can be protein-specific.[11][12] For MTH1, it is crucial to consider that both termini might be involved in its function or regulation. A pilot experiment comparing N- and C-terminal tagging is recommended to assess the impact on protein localization and function. Generally, placing a tag at a terminus that is structurally flexible and distal to known functional domains is a good starting point. Adding a flexible linker sequence between the MTH1 coding sequence and the tag can also help to minimize functional interference.[13]
Troubleshooting Guide
This guide addresses common issues encountered during CRISPR-mediated MTH1 tagging experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no tagging efficiency | Inefficient gRNA | Test 2-3 different gRNAs targeting the desired locus. Validate gRNA cutting efficiency using a T7 Endonuclease I or similar assay. |
| Low HDR efficiency | Optimize the length of the homology arms in the donor template (typically 500-1000 bp).[2] Synchronize cells to the S/G2 phase of the cell cycle when HDR is most active.[10][14] Consider using small molecules that inhibit NHEJ or enhance HDR. | |
| Poor delivery of CRISPR components | Use electroporation or nucleofection for efficient delivery of Cas9 ribonucleoprotein (RNP) complexes and the donor template.[6][7] Optimize transfection conditions for your specific cell line. | |
| Incorrect protein localization | Tag interferes with localization signals | Try tagging the other terminus of MTH1. Use a smaller tag (e.g., FLAG, HA, V5) to minimize potential disruption.[15] Incorporate a flexible linker between MTH1 and the tag. |
| Expression of a truncated or non-functional protein | Verify the accuracy of the inserted tag sequence by Sanger sequencing. Ensure the tag is inserted in-frame with the MTH1 coding sequence. | |
| High cell death after transfection | Toxicity from CRISPR components | Titrate the amount of Cas9 and gRNA to find the lowest effective concentration. Use high-fidelity Cas9 variants to reduce off-target cleavage and associated toxicity.[16] |
| Off-target mutations detected | gRNA has similar sequences elsewhere in the genome | Use bioinformatic tools (e.g., CRISPOR, CHOPCHOP) to design gRNAs with high specificity.[9][17] Perform unbiased off-target analysis using methods like GUIDE-seq or CIRCLE-seq to identify potential off-target sites.[18] |
| No protein expression after successful tagging | Tag destabilizes the protein | Perform qPCR to check if the MTH1 transcript levels are normal. If transcription is unaffected, the tag may be leading to protein degradation. Consider using a different tag or tagging the other terminus. |
Quantitative Data Summary
The efficiency of CRISPR-mediated knock-in can vary significantly depending on the cell type, gRNA efficiency, and the donor template design. Below is a summary of reported efficiencies for CRISPR-mediated tagging to provide a general benchmark.
| Tagging Method | Cell Type | Tag | Reported Knock-in Efficiency | Reference |
| Cas9 RNP with ssODN | Embryonic Stem Cells | V5, 3xFLAG, Myc, HA | ~5-30% | [15] |
| HiTag (NHEJ-based) | Primary Human Skeletal Muscle Cells | V5 | up to 66% | [7][19] |
| HiTag (NHEJ-based) | HeLa Cells | V5 | ~30-50% | [7] |
| Cas9 RNP with ssODN | Neural Stem Cells | Various | ~14-30% | [15] |
Note: These efficiencies are for general protein tagging and may not be directly representative of MTH1 tagging. Efficiency for a specific MTH1 tagging experiment should be empirically determined.
Experimental Protocols
Protocol: CRISPR/Cas9-Mediated C-Terminal Tagging of MTH1
This protocol provides a general framework for inserting a small epitope tag (e.g., V5) at the C-terminus of the human MTH1 gene.
1. gRNA Design and Synthesis:
-
Design 2-3 gRNAs targeting the 3' end of the MTH1 coding sequence, just upstream of the stop codon, using a tool like CRISPOR.
-
Select gRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize the gRNAs and the trans-activating crRNA (tracrRNA) or order as a single guide RNA (sgRNA).
2. Donor Template Design and Synthesis:
-
Design a single-stranded oligodeoxynucleotide (ssODN) donor template.
-
The ssODN should contain the tag sequence (e.g., V5 tag) flanked by 50-100 base pairs of homology arms corresponding to the genomic sequence upstream and downstream of the insertion site.
-
Introduce silent mutations in the PAM sequence within the homology arm to prevent re-cutting of the modified allele by Cas9.
3. Cell Culture and Transfection:
-
Culture your cells of interest (e.g., HEK293T) under standard conditions.
-
On the day of transfection, prepare the Cas9 ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the synthetic gRNA.
-
Co-transfect the cells with the Cas9 RNP complex and the ssODN donor template using electroporation or a suitable transfection reagent.
4. Post-Transfection and Clonal Selection:
-
After 48-72 hours, harvest a portion of the cells to assess knock-in efficiency by PCR and Sanger sequencing or next-generation sequencing.
-
If desired, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Expand the clones and screen for the correct integration of the tag by PCR and Western blot.
5. Validation of Tagged MTH1:
-
Confirm the correct in-frame insertion of the tag by sequencing the genomic DNA from positive clones.
-
Validate the expression of the tagged MTH1 protein by Western blot using an antibody against the tag.
-
Assess the subcellular localization of the tagged MTH1 by immunofluorescence microscopy to ensure it is consistent with the known localization in the nucleus and mitochondria.
-
If possible, perform a functional assay to confirm that the tagged MTH1 retains its enzymatic activity.
Visualizations
MTH1 Signaling and Experimental Workflow
Caption: MTH1 Signaling Pathway in Cancer.
Caption: CRISPR-Mediated MTH1 Tagging Workflow.
References
- 1. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. A Simple and Efficient CRISPR Technique for Protein Tagging [mdpi.com]
- 7. A Simple and Efficient CRISPR Technique for Protein Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 11. preference of N/C terminus for tagging - Protein Expression and Purification [protocol-online.org]
- 12. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An efficient and scalable pipeline for epitope tagging in mammalian stem cells using Cas9 ribonucleoprotein | eLife [elifesciences.org]
- 16. Mitigating Off-Target Effects in CRISPR-Target Design: Strategies for Precision Genome Editing - GenRna Vision [genrna.com]
- 17. Generation of epitope tag knock-in mice with CRISPR-Cas9 to study the function of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR Off-Target Analysis Platforms | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: aTAG 4531 Efficacy and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing aTAG 4531 for targeted protein degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional degrader designed for the targeted degradation of proteins that have been endogenously tagged with the MTH1 (MutT homolog 1) protein. It functions as a proteolysis-targeting chimera (PROTAC), consisting of three key components: a ligand that specifically binds to the MTH1 tag, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
The mechanism of action involves the formation of a ternary complex between the MTH1-tagged protein of interest (POI), this compound, and the CRBN E3 ligase.[1] This proximity induces the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.[2]
Q2: What are the key advantages of the aTAG system?
The aTAG system offers a powerful method for target validation and studying protein function. Key advantages include:
-
General Applicability: The system can be adapted to degrade virtually any intracellular protein by tagging it with MTH1.[3][4]
-
High Potency and Selectivity: this compound induces degradation at nanomolar concentrations.[1][5][6][7][8][9]
-
Rapid Onset of Action: Significant degradation of the target protein is typically observed within a few hours of treatment.[5][6][7][8][9]
-
Reversible Control: The degradation effect is dependent on the continuous presence of this compound and can be reversed upon its removal.
Q3: What are the critical starting materials for an this compound experiment?
To successfully use this compound, you will need:
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A cell line endogenously expressing your protein of interest tagged with MTH1. This is typically generated using CRISPR/Cas9-mediated genome editing.
-
High-purity this compound.
-
Appropriate cell culture reagents and equipment.
-
Reagents and equipment for downstream analysis, such as Western blotting or mass spectrometry, to measure protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available data.
Table 1: In Vitro Efficacy of this compound [1][5][6][7][8][9]
| Parameter | Value | Conditions |
| DC50 | 0.34 nM | 4-hour incubation |
| Dmax | >90% | 4-hour incubation |
Table 2: Physicochemical Properties and Storage of this compound [5][6][7][8][9]
| Property | Value |
| Molecular Weight | 867.85 g/mol |
| Formula | C46H39F2N9O7 |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C |
| Storage (in DMSO) | -80°C |
Experimental Protocols
Protocol 1: Generation of an MTH1-tagged Cell Line using CRISPR/Cas9
This protocol provides a general workflow for creating a cell line with your protein of interest endogenously tagged with MTH1. Optimization will be required for specific cell lines and target genes.
Workflow Diagram:
Caption: Workflow for generating an MTH1-tagged cell line.
-
Design Phase:
-
Guide RNA (gRNA) Design: Design gRNAs targeting the genomic locus of your POI where the MTH1 tag will be inserted (N- or C-terminus). Ensure high on-target and low off-target scores using publicly available design tools.
-
Homology-Directed Repair (HDR) Template Design: Design a single-stranded or double-stranded DNA HDR template containing the MTH1 tag sequence flanked by homology arms (typically 50-200 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.[10][11][12]
-
-
Preparation Phase:
-
Synthesize or purchase the designed gRNAs and HDR template.
-
Prepare high-quality Cas9 nuclease (protein or expression plasmid).
-
-
Experimental Phase:
-
Transfection: Co-transfect the target cells with the Cas9 nuclease, gRNA, and HDR template using a suitable method (e.g., electroporation, lipid-based transfection).[10]
-
Selection and Enrichment: If your HDR template includes a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
-
Validation Phase:
-
Genomic DNA Sequencing: Perform PCR and Sanger sequencing or next-generation sequencing on genomic DNA from clonal populations to confirm the correct in-frame insertion of the MTH1 tag.
-
Western Blot Analysis: Confirm the expression of the MTH1-tagged POI at the expected molecular weight using an antibody against the POI or the MTH1 tag.
-
Protocol 2: this compound Treatment and Protein Degradation Analysis
-
Cell Seeding: Seed the validated MTH1-tagged cell line in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (parental cell line without the MTH1 tag).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).[13][14][15]
-
Troubleshooting Guide
Signaling Pathway Diagram:
Caption: this compound-mediated protein degradation pathway.
Q4: I am not observing any degradation of my MTH1-tagged protein. What are the possible causes and solutions?
Table 3: Troubleshooting Lack of Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Incorrect MTH1-tagging | - Confirm correct in-frame insertion of the MTH1 tag by genomic DNA sequencing.- Verify the expression of the full-length MTH1-POI fusion protein by Western blot using antibodies against both the POI and the MTH1 tag. |
| Low CRBN E3 Ligase Expression | - Check the endogenous expression level of CRBN in your cell line using Western blot or qPCR. Some cell lines may have low CRBN levels, which can limit degradation efficiency. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from picomolar to micromolar). |
| Insufficient Treatment Time | - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation kinetics for your POI. |
| This compound Instability | - Ensure proper storage of this compound stock solutions (-80°C). Prepare fresh dilutions in media for each experiment. |
| Proteasome Inhibition | - Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. An accumulation of the polyubiquitinated POI would indicate that the upstream steps of the pathway are functional. |
| Issues with Western Blot | - Optimize your Western blot protocol for the detection of your POI. Ensure the use of a validated primary antibody and appropriate controls.[13][14][15] |
Q5: I am observing incomplete degradation of my target protein. How can I improve the Dmax?
Table 4: Troubleshooting Incomplete Protein Degradation
| Possible Cause | Troubleshooting Steps |
| "Hook Effect" | - At very high concentrations, bifunctional degraders can form binary complexes (this compound with either MTH1-POI or CRBN) which compete with the formation of the productive ternary complex. Perform a detailed dose-response curve to identify the optimal concentration range and avoid supra-stoichiometric concentrations. |
| Rapid Protein Synthesis | - The rate of new protein synthesis may be competing with the rate of degradation. Consider using a protein synthesis inhibitor (e.g., cycloheximide) in a short-term experiment to assess the degradation rate without the confounding factor of new synthesis. |
| Cellular Compartmentalization | - Ensure that both the MTH1-POI and CRBN E3 ligase are accessible to this compound in the same cellular compartment. |
| Linker Length/Composition | - While the linker of this compound is optimized, for some POI-CRBN pairs, it may not be ideal for efficient ternary complex formation. This is an inherent property of the degrader. |
Q6: How can I confirm that the observed degradation is specific to the aTAG system?
It is crucial to perform control experiments to ensure the observed degradation is a direct result of the this compound-mediated mechanism.
Table 5: Control Experiments for Specificity
| Control Experiment | Purpose | Expected Outcome |
| Parental Cell Line | To show that this compound does not degrade the untagged endogenous protein. | No degradation of the POI in the parental cell line treated with this compound. |
| Inactive Epimer/Analog | To demonstrate that the interaction with CRBN is essential. An inactive analog that does not bind CRBN should not induce degradation. | No degradation of the MTH1-POI with the inactive control compound. |
| CRBN Knockout/Knockdown | To confirm the requirement of the CRBN E3 ligase. | This compound-mediated degradation of the MTH1-POI is abolished in CRBN knockout or knockdown cells. |
| Proteasome Inhibitor | To confirm that degradation is proteasome-dependent. | Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the MTH1-POI. |
| Competitive Inhibition | To confirm the formation of the ternary complex. | Co-treatment with an excess of a high-affinity MTH1 inhibitor or a CRBN ligand (e.g., thalidomide) should compete with this compound and reduce degradation. |
By following these guidelines and protocols, researchers can effectively utilize this compound to achieve potent and specific degradation of their protein of interest, enabling deeper insights into its biological function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound (6971) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
dealing with incomplete protein degradation by aTAG 4531
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete protein degradation with aTAG 4531.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective degrader molecule designed for the aTAG (AchillesTAG) system. It is a heterobifunctional molecule that comprises a ligand selective for the MTH1 (MutT homolog-1) protein tag, a linker, and a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN). When a target protein is fused with the MTH1 tag, this compound facilitates the formation of a ternary complex between the MTH1-tagged protein and CRBN. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What are the key parameters of this compound's activity?
A2: this compound is a highly potent degrader. Key parameters from in vitro studies are summarized in the table below.
| Parameter | Value | Incubation Time |
| DC50 | 0.28 - 0.34 nM | 4 hours |
| Dmax | ~93.14% | 4 hours |
| Ki | 1.8 nM | Not Applicable |
Data sourced from multiple suppliers and publications.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the solid compound and stock solutions at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Incomplete Protein Degradation
This guide addresses common issues of incomplete or inefficient degradation of MTH1-tagged proteins when using this compound.
Issue 1: Little to no degradation of the target protein is observed.
This is a common issue that can arise from several factors, from the experimental setup to the specific characteristics of the target protein.
Troubleshooting Steps & Experimental Protocols
1. Verify the Integrity of the this compound Compound
-
Rationale: Improper storage or handling can lead to the degradation of the this compound compound, reducing its efficacy.
-
Recommendation: Ensure that this compound has been stored correctly at -20°C and protected from light. If there are any doubts about the compound's integrity, it is advisable to use a fresh stock.
2. Optimize this compound Concentration and Incubation Time
-
Rationale: The optimal concentration and treatment duration can vary depending on the cell line, the expression level of the target protein, and its turnover rate.
-
Protocol: Dose-Response and Time-Course Experiment
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 0.1 nM to 1000 nM.
-
Treatment:
-
Dose-Response: Treat the cells with the different concentrations of this compound for a fixed time point (e.g., 4, 8, or 24 hours).
-
Time-Course: Treat the cells with a fixed, optimal concentration of this compound (e.g., 10 nM or 100 nM) and harvest the cells at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate.
-
Western Blot Analysis: Analyze the protein degradation levels by Western blot.
-
3. Confirm Expression of the MTH1-Tagged Fusion Protein
-
Rationale: Successful degradation is contingent on the presence of the MTH1 tag on your protein of interest.
-
Protocol: Western Blot for MTH1-Fusion Protein Expression
-
Sample Preparation: Collect cell lysates from both untransfected/untransduced (negative control) and transfected/transduced cells expressing the MTH1-fusion protein.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Probe the membrane with a primary antibody specific to your protein of interest or an antibody that recognizes the MTH1 tag.
-
Use an appropriate HRP- or fluorophore-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence). The MTH1-fusion protein should be detectable at the expected molecular weight in the transfected/transduced cells.
-
4. Assess the Expression and Functionality of the E3 Ligase CRBN
-
Rationale: this compound relies on the recruitment of the E3 ligase CRBN to ubiquitinate the target protein. Low levels or impaired function of CRBN can limit degradation efficiency.
-
Protocol: CRBN Expression and Functionality Check
-
CRBN Expression: Perform a Western blot on your cell line's lysate using an anti-CRBN antibody to confirm its expression.
-
CRBN Functionality (Positive Control): Treat your cells with a known CRBN-dependent degrader (e.g., a PROTAC for a different target known to be degraded in your cell line) to functionally validate the CRBN pathway. Successful degradation of the control target indicates a functional CRBN E3 ligase.
-
Issue 2: A significant portion of the target protein remains after treatment (Incomplete Degradation).
Even when some degradation is observed, achieving complete or near-complete knockdown can be challenging.
Troubleshooting Steps & Experimental Protocols
1. Investigate the "Hook Effect"
-
Rationale: At very high concentrations, bifunctional degraders like this compound can exhibit a "hook effect," where the formation of the ternary complex is inhibited by the formation of binary complexes (aTAG-MTH1 and aTAG-CRBN), leading to reduced degradation.
-
Recommendation: Refer to the dose-response experiment described in Issue 1, Step 2 . If you observe decreased degradation at higher concentrations, it is indicative of the hook effect. The optimal concentration will be the peak of the degradation curve.
2. Evaluate Protein Synthesis and Turnover Rate
-
Rationale: If the target protein has a very high synthesis rate or a long half-life, the degradation mediated by this compound may not be sufficient to significantly reduce its overall levels.
-
Protocol: Cycloheximide Chase Assay
-
Cell Treatment: Treat cells with a protein synthesis inhibitor, such as cycloheximide (CHX), in the presence and absence of this compound.
-
Time-Course Analysis: Harvest cells at different time points after treatment (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform a Western blot to determine the levels of the target protein at each time point. This will allow you to assess the protein's half-life and the impact of this compound on its degradation rate.
-
3. Consider Cellular Compartmentalization
-
Rationale: this compound, the proteasome, and the MTH1-tagged protein must all be present in the same cellular compartment for degradation to occur. If the target protein is localized to a specific organelle where components of the degradation machinery are not readily accessible, degradation may be incomplete.
-
Recommendation:
-
Immunofluorescence: Use immunofluorescence microscopy to visualize the subcellular localization of your MTH1-tagged protein and CRBN. Co-localization would support the potential for interaction.
-
Literature Review: Investigate the known subcellular localization of your protein of interest and the general distribution of the proteasome and CRBN in your cell type.
-
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for incomplete degradation.
References
troubleshooting guide for the aTAG platform
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the aTAG platform.
Frequently Asked Questions (FAQs)
Q1: What is the aTAG platform?
The aTAG platform is a targeted protein degradation (TPD) technology that allows for the rapid, selective, and reversible degradation of a protein of interest (POI) within a cell.[1] It utilizes a small molecule degrader to induce the degradation of a fusion protein composed of the POI and a specific "tag" protein.
Q2: How does the aTAG system work?
The aTAG system consists of two key components:
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aTAG-tagged Protein of Interest: Your protein of interest is fused to the MTH1 (MutT homolog-1) protein, which serves as the "aTAG."[1][2] This fusion protein is typically generated through transgene expression or CRISPR/Cas9-mediated gene editing.[1][2]
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aTAG Degrader: A cell-permeable, heterobifunctional small molecule that specifically binds to both the MTH1 tag and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1]
The binding of the aTAG degrader to both the aTAG-tagged protein and the E3 ligase brings them into close proximity, leading to the polyubiquitination of the fusion protein. The proteasome then recognizes and degrades the polyubiquitinated protein.[1][2]
Q3: What are the main advantages of the aTAG platform over genetic methods like CRISPR/Cas9 or RNAi?
The aTAG platform offers several advantages over traditional genetic knockdown or knockout techniques:
| Feature | aTAG Platform | CRISPR/Cas9 | RNAi |
| Speed of Action | Rapid (minutes to hours)[3] | Slower (days to weeks)[3] | Slower (days) |
| Reversibility | Yes, upon removal of the degrader[1] | No, permanent genomic edit | Yes, transient effect |
| Tunability | Dose-dependent control over protein levels[1] | All-or-nothing effect | Variable knockdown efficiency |
| Off-Target Effects | Generally low, but can occur | Potential for off-target gene editing | Can have off-target transcript silencing |
| Temporal Control | Precise control over the timing of protein degradation | Limited temporal control | Limited temporal control |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using the aTAG platform.
Issue 1: Inefficient or No Degradation of the aTAG-tagged Protein
| Possible Cause | Troubleshooting Step |
| Low expression of the aTAG-fusion protein | - Verify the expression of the fusion protein by Western blot or other methods. - Optimize transfection or transduction conditions for your cell line. |
| Ineffective aTAG degrader concentration | - Perform a dose-response curve to determine the optimal degrader concentration for your specific cell line and target protein. - Ensure proper storage and handling of the degrader to maintain its activity. |
| Suboptimal incubation time | - Conduct a time-course experiment to determine the optimal duration of degrader treatment for maximal degradation. |
| Issues with the E3 ligase | - Confirm that the chosen cell line expresses the necessary E3 ligase (e.g., CRBN). - Consider that mutations in the E3 ligase could affect degrader binding. |
| Steric hindrance of the aTAG tag | - The fusion of the MTH1 tag may be sterically hindering the degrader's access. - Consider redesigning the fusion construct by changing the tag's position (N-terminus vs. C-terminus) or using a different linker. |
| Cellular efflux of the degrader | - Some cell lines may actively pump out small molecules. - Consider using a different aTAG degrader with altered chemical properties. |
Issue 2: Off-Target Effects
Off-target effects are unintended cellular changes caused by the aTAG system that are not a direct result of the degradation of the intended target protein.
| Possible Cause | Troubleshooting Step |
| Degrader binding to other proteins | - Use the lowest effective concentration of the aTAG degrader. - Include a negative control where the aTAG tag is expressed alone to assess the effects of the degrader on the cell in the absence of target degradation. - Perform proteomic analysis to identify any unintended protein degradation. |
| Toxicity of the aTAG degrader | - Assess cell viability at various degrader concentrations. - Reduce the degrader concentration or incubation time. |
| Functional consequence of MTH1 degradation | - Although MTH1 loss is reported to have no known phenotype, this may be cell-type dependent.[1][2] - Include a control where a non-essential protein is tagged and degraded to assess the general effects of activating the degradation machinery. |
Issue 3: Vector Design and Expression Problems
| Possible Cause | Troubleshooting Step |
| Poor expression of the fusion protein | - Optimize the codon usage of your fusion construct for the expression system. - Choose a promoter that drives strong and constitutive expression in your cell line. - Verify the integrity of your vector by sequencing. |
| Fusion protein mislocalization or aggregation | - The addition of the aTAG may affect the proper folding and localization of your protein of interest. - Include a fluorescent protein in your construct to visualize its subcellular localization. - Consider using a different linker between your protein of interest and the aTAG. |
| In-frame fusion issues | - Ensure that the aTAG is fused in-frame with your protein of interest to produce a functional fusion protein. Verify this by sequencing the construct and analyzing the protein product by Western blot. |
Experimental Protocols
Protocol 1: Generation of an aTAG-tagged Cell Line using Lentiviral Transduction
-
Vector Design:
-
Clone your gene of interest in-frame with the MTH1 tag into a lentiviral expression vector. Include a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with your lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
-
Transduction:
-
Transduce your target cells with the lentiviral particles in the presence of polybrene.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation:
-
Confirm the expression of the aTAG-fusion protein by Western blot using an antibody against your protein of interest or the aTAG tag.
-
Protocol 2: aTAG-mediated Protein Degradation Assay
-
Cell Seeding:
-
Seed the aTAG-tagged cells in a multi-well plate at an appropriate density.
-
-
Degrader Treatment:
-
The following day, treat the cells with a range of aTAG degrader concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired amount of time (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Quantification:
-
Quantify the band intensities to determine the extent of protein degradation at different degrader concentrations and time points.
-
Visualizations
Caption: The aTAG signaling pathway, illustrating the formation of a ternary complex and subsequent proteasomal degradation.
Caption: A typical experimental workflow for the aTAG platform, from vector design to data analysis.
Caption: A logical troubleshooting workflow for addressing inefficient protein degradation with the aTAG platform.
References
impact of cell confluency on aTAG 4531 performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the use of aTAG 4531. The following information is designed to help address specific issues that may be encountered during experiments, with a particular focus on the impact of cell confluency on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical degrader molecule used within the aTAG (Achilles' heel TAG) system for targeted protein degradation.[1][2] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the MTH1 protein, which is used as a "tag" fused to a protein of interest (POI). The other end binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[2] By bringing the MTH1-tagged POI and the E3 ligase together, this compound induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3]
Q2: What is the recommended cell confluency for experiments with this compound?
A2: The optimal cell confluency for this compound treatment depends on the specific cell line and the nature of the experiment. However, for most applications, it is recommended to treat cells when they are in the exponential growth phase to ensure that cellular processes required for protein degradation are active. Treating cells at very high confluency can lead to contact inhibition, altered gene expression, and reduced metabolic activity, which may affect the efficacy of this compound.[4]
Q3: How does cell confluency impact the performance of this compound?
A3: Cell confluency can influence several factors that are critical for the successful degradation of the target protein by this compound:
-
Expression of Cellular Machinery: The expression levels of essential components of the ubiquitin-proteasome system, including the CRBN E3 ligase, can vary with cell density.
-
Cellular State: High confluency can induce quiescence or differentiation, which may alter the cellular environment and affect the degradation process.[4]
-
Protein Synthesis and Degradation Rates: Overall protein turnover rates can change as cells become more confluent, potentially impacting the net effect of this compound-induced degradation.
Q4: Can I use this compound in both in vitro and in vivo experiments?
A4: Yes, this compound is cell-permeable and has been designed for use in both in vitro (cell culture) and in vivo (animal models) applications.[1][5]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered when using this compound, with a focus on problems that may be related to cell confluency.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no degradation of the target protein. | Suboptimal Cell Confluency: Cells may be too sparse or too confluent, affecting the cellular machinery for degradation. | Ensure cells are in the exponential growth phase (typically 50-80% confluency) at the time of treatment. Perform a preliminary experiment to determine the optimal confluency for your specific cell line. |
| Low Expression of CRBN E3 Ligase: The cell line used may not express sufficient levels of CRBN for efficient degradation. | Confirm CRBN expression in your cell line using techniques like Western blotting or qPCR. | |
| Inefficient Proteasome Activity: Although generally stable, proteasome function could be compromised in unhealthy or stressed cells. | Ensure you are using healthy, actively dividing cells. One study suggests that proteasome activity is comparable in proliferating and contact-inhibited quiescent cells, but it's best to avoid the confounding factors of full confluency.[6] | |
| High variability in results between experiments. | Inconsistent Cell Seeding Density: Variations in the initial number of cells plated can lead to different confluency levels at the time of treatment. | Standardize your cell seeding protocol to ensure consistent confluency for each experiment. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of a plate can experience more evaporation, affecting cell growth and compound concentration. | Avoid using the outer wells of multi-well plates for treatment. Instead, fill them with sterile media or PBS to minimize evaporation from the inner wells.[7] | |
| "Hook Effect" observed (reduced degradation at high this compound concentrations). | Formation of Unproductive Binary Complexes: At very high concentrations, this compound can independently bind to the MTH1-tagged protein and CRBN, preventing the formation of the productive ternary complex required for degradation. | Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (DC50) and to characterize the hook effect in your system.[7] |
Experimental Protocols
General Protocol for In Vitro Degradation Assay
-
Cell Seeding:
-
Plate your cells at a density that will allow them to reach 50-80% confluency at the time of treatment. The optimal seeding density will need to be determined empirically for each cell line.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.[1]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium.
-
-
Treatment:
-
Aspirate the old medium from your cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation:
-
Incubate the cells for the desired period. A time-course experiment is recommended to determine the optimal incubation time for maximal degradation of your target protein.
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.
-
Quantify the protein concentration of your lysates.
-
Analyze the degradation of your target protein by Western blotting or other quantitative proteomics methods.
-
Visualizations
Caption: this compound mechanism of action.
References
MTH1-Tagged Protein Western Blot Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the Western blot analysis of MTH1-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of my MTH1-tagged protein?
The predicted molecular weight of human MTH1 (also known as NUDT1) is approximately 18 kDa. However, the addition of epitope tags (e.g., His-tag, FLAG-tag) will increase the overall molecular weight. For example, a recombinant human MTH1 with an N-terminal His-tag has a predicted molecular weight of around 20.1 kDa.[1] The observed molecular weight on the blot can also vary due to post-translational modifications or other experimental factors. Always calculate the expected size of your specific construct.
Q2: I am not seeing any band for my MTH1 protein. What are the possible causes?
This is a common issue that can stem from multiple stages of the Western blot process.[2]
-
Low Target Abundance: The MTH1-tagged protein may be expressed at very low levels in your sample. Consider increasing the amount of protein loaded per lane (25-50 µg) or enriching your sample for the protein of interest via immunoprecipitation.
-
Inefficient Protein Extraction: The lysis buffer used may not be optimal for MTH1, which is primarily located in the cytoplasm. A standard RIPA or NP-40 buffer is often a good starting point. Ensure protease and phosphatase inhibitors are freshly added to your lysis buffer to prevent degradation.[3][4][5]
-
Poor Antibody Performance: The primary antibody may not be sensitive enough or may have lost activity. Verify the antibody's expiration date and storage conditions. It is crucial to use an antibody validated for Western blotting. As a positive control, use a cell lysate known to express MTH1 (e.g., HeLa, A431, MCF7) or a purified recombinant MTH1 protein.[6]
-
Inefficient Transfer: MTH1 is a low molecular weight protein (~18-20 kDa), making it susceptible to "over-transfer"—passing completely through the membrane.[7][8] Optimization of the transfer step is critical.
-
Suboptimal Antibody Dilution/Incubation: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Incubation time can also be extended (e.g., overnight at 4°C) to enhance the signal.[2]
Q3: Why am I observing high background on my MTH1 Western blot?
High background can obscure the signal from your target protein.[2] Common causes include:
-
Inadequate Blocking: The blocking step may be insufficient. Block the membrane for at least 1 hour at room temperature. While 5% non-fat dry milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA).[9]
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations might be excessive, leading to non-specific binding. Try further diluting your antibodies.[9]
-
Insufficient Washing: Wash steps are critical for removing unbound antibodies. Ensure you are washing the membrane at least three times for 5-10 minutes each with TBST after both primary and secondary antibody incubations.
-
Contaminated Buffers: Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckled background.
Q4: There are multiple bands on my blot. How do I know which one is my MTH1-tagged protein?
-
Protein Degradation: Multiple lower molecular weight bands can indicate that your protein has been degraded. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[5]
-
Post-Translational Modifications (PTMs): PTMs like phosphorylation or ubiquitination can cause shifts in molecular weight, leading to multiple bands.
-
Splice Variants: Check databases to see if MTH1 has known splice variants that could appear at different molecular weights.
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Optimize antibody concentration and blocking conditions. To confirm specificity, use a positive control (lysate from cells overexpressing your tagged protein) and a negative control (lysate from non-transfected or knockout cells).[6]
Quantitative Data Summary
For reproducible results, key quantitative parameters must be optimized. The following tables provide recommended starting points for your MTH1 Western blot experiments.
Table 1: Recommended Antibody Dilutions & Incubation
| Antibody Type | Recommended Dilution Range | Incubation Conditions |
|---|---|---|
| Primary MTH1 Antibody | 1:500 - 1:1000 (Polyclonal)[1][10] | 1-2 hours at Room Temperature or Overnight at 4°C |
| 0.04 - 0.4 µg/mL (Polyclonal)[11] |
| Secondary Antibody (HRP-conjugated) | 1:5,000 - 1:20,000 | 1 hour at Room Temperature |
Note: The optimal dilution must be determined empirically for each new antibody and experimental setup.
Table 2: Lysis Buffer Composition
| Buffer Type | Key Components | Primary Use |
|---|---|---|
| RIPA Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS[3][5] | Whole-cell lysates, including nuclear and membrane proteins. Good for solubilizing difficult proteins. |
| NP-40 Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1.0% NP-40[5] | Cytoplasmic and membrane-bound proteins. Less denaturing than RIPA. |
| Tris-HCl Buffer | 50 mM Tris-HCl | Cytoplasmic proteins, useful when preserving protein-protein interactions. |
Note: Always add a fresh protease inhibitor cocktail (e.g., PMSF, Aprotinin, Leupeptin) and phosphatase inhibitors to the lysis buffer immediately before use.[5]
Table 3: SDS-PAGE & Transfer Conditions for Low MW Proteins (like MTH1)
| Parameter | Recommendation | Rationale |
|---|---|---|
| Acrylamide % | 12.5% - 15% or Tricine-SDS-PAGE | Improves resolution of small proteins (<30 kDa). |
| Protein Load | 10 - 25 µg of total protein per lane | Sufficient for detection without overloading the gel. |
| Membrane Type | 0.2 µm PVDF[7] | Smaller pore size prevents small proteins from passing through during transfer. |
| Transfer Buffer | Standard Towbin buffer (25 mM Tris, 192 mM Glycine) with 20% Methanol.[12] | Methanol aids in stripping SDS from proteins, improving binding to the membrane. Avoid SDS in the transfer buffer for small proteins.[12] |
| Transfer Time/Voltage | Reduce time and/or voltage (e.g., 200mA for 30-45 min for wet transfer).[12] | Prevents "over-transfer" of small proteins through the membrane.[7] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lysis: Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease inhibitor cocktail (1 mL per 10⁷ cells).[5][13]
-
Harvesting: Use a cell scraper to collect the adherent cells. Transfer the cell suspension to a pre-cooled microcentrifuge tube.[13]
-
Incubation & Lysis: Agitate the lysate for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[3][14]
-
Collection: Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-cooled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[5]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20 µg) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Protocol 2: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 10-25 µg of your prepared protein samples and a molecular weight marker into the wells of a high-percentage (e.g., 15%) polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Membrane Transfer:
-
Activate a 0.2 µm PVDF membrane by soaking it in methanol for 1-2 minutes.[12]
-
Equilibrate the gel, membrane, and filter papers in ice-cold transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[13]
-
Perform the transfer. For wet transfer, typical conditions are 100V for 30-60 minutes, but this must be optimized to prevent over-transfer of MTH1.[13]
-
-
Blocking: After transfer, rinse the membrane with TBST. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the primary MTH1 antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle rocking.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane a final three times for 10 minutes each with TBST to remove unbound secondary antibody. Apply an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions and visualize the signal using a digital imager or film.
Visualized Workflows and Logic
Caption: Standard workflow for MTH1-tagged protein Western blotting.
Caption: Troubleshooting logic for absence of MTH1 protein signal.
References
- 1. MTH1 Polyclonal Antibody (PA1-16507) [thermofisher.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. novusbio.com [novusbio.com]
- 7. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
- 8. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 10. Anti-MTH1 Antibody (A92847) | Antibodies.com [antibodies.com]
- 11. MTH1 Polyclonal Antibody (PA5-52963) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
challenges in generating stable MTH1 knock-in cell lines
Welcome to the technical support center for generating stable MTH1 knock-in cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when generating MTH1 knock-in cell lines.
Q1: Why is the efficiency of generating MTH1 knock-in clones so low?
A1: The low efficiency is often due to a combination of factors. First, CRISPR-mediated knock-in relies on the Homology-Directed Repair (HDR) pathway, which is inherently less efficient than the competing Non-Homologous End Joining (NHEJ) pathway in most cell types.[1][2] Second, MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby reducing DNA damage and cell death, particularly in cancer cells with high levels of reactive oxygen species (ROS).[3][4] Altering the MTH1 locus might compromise cell viability, leading to the loss of edited cells during selection.
Q2: My cells are dying after transfection and antibiotic selection. What is the likely cause?
A2: Significant cell death can stem from several sources:
-
Transfection Toxicity: High concentrations of transfection reagents or plasmid DNA can be toxic to cells.
-
Antibiotic Concentration: The concentration of the selection antibiotic (e.g., puromycin, hygromycin) may be too high for your specific cell line. It's crucial to determine the optimal concentration with a kill curve experiment.
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Biological Impact of MTH1 Modification: The knock-in itself may be impairing MTH1 function. MTH1 is critical for sanitizing the nucleotide pool, and its inhibition can lead to increased DNA damage and cell death.[5][6] This effect is more pronounced in cancer cells, which often exhibit high oxidative stress.[4]
-
Off-Target Effects: The CRISPR/Cas9 machinery can cause off-target double-strand breaks, leading to general genomic instability and toxicity.[2]
Q3: I have successfully generated clones, but I cannot detect the expression of my tagged MTH1 protein. Why?
A3: This issue can arise from several factors at the genomic or protein level:
-
Incorrect Knock-in: The donor template may have integrated randomly into the genome instead of at the specific MTH1 locus. Alternatively, an NHEJ event might have occurred, causing insertions or deletions (indels) that disrupt the reading frame of your tag.
-
Genomic Silencing: The genomic region where your knock-in is located might be subject to epigenetic silencing.
-
Low Protein Expression: The endogenous MTH1 promoter might not drive high levels of expression, leading to a protein level that is below the detection limit of your assay (e.g., Western blot).
-
Protein Instability: The addition of a tag might destabilize the MTH1 protein, leading to its rapid degradation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Knock-in Efficiency | 1. Suboptimal sgRNA design.[7]2. Inefficient delivery of CRISPR components.[7]3. Low HDR efficiency in the chosen cell line.[1]4. Poor donor template design (e.g., short homology arms).[8] | 1. Test 2-3 different sgRNAs targeting the desired locus. Use validated design tools.[9]2. Optimize transfection/electroporation protocol. Use a positive control (e.g., GFP plasmid) to assess delivery efficiency.[10]3. Synchronize cells in the S/G2 phase to enhance HDR.[2] Consider using small molecules to inhibit NHEJ.[1]4. For ssODN donors, use homology arms of 30-60 nt. For plasmid donors, use 100-300 bp arms.[11] Ensure the donor template contains mutations to prevent re-cutting by Cas9.[8] |
| High Cell Death Post-Selection | 1. Selection antibiotic concentration is too high.2. Knock-in construct is causing cellular toxicity.3. High levels of oxidative stress in edited cells. | 1. Perform a kill curve to determine the minimum effective antibiotic concentration for your cell line.2. Confirm that the tag or modification is not inherently toxic. If possible, test a construct with a different tag.3. Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC) during the initial selection phase to mitigate ROS-induced damage. |
| No Protein Expression in Positive Clones | 1. Incorrect genomic integration (random insertion).2. Reading frame disruption due to indels.3. Protein is expressed but rapidly degraded. | 1. Screen clones by PCR using one primer outside the homology arm and one inside the inserted sequence to confirm site-specific integration.2. Sequence the genomic locus of positive clones to verify the correct integration and reading frame.3. Include a proteasome inhibitor (e.g., MG132) for a short period before cell lysis to check if the protein is being degraded. |
Key Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated MTH1 Knock-in
This protocol outlines a general workflow for inserting a tag (e.g., HA-tag) at the C-terminus of the endogenous MTH1 gene.
-
Design and Preparation:
-
sgRNA Design: Design two to three sgRNAs targeting the region immediately upstream of the MTH1 stop codon. Use online tools to minimize off-target predictions.
-
Donor Template Design: Create a single-stranded oligodeoxynucleotide (ssODN) or plasmid donor. The donor should contain the sequence for the tag flanked by homology arms of at least 30-60 nucleotides matching the genomic sequence on either side of the Cas9 cut site.[11] Crucially, introduce silent mutations in the PAM sequence or sgRNA binding site within the donor to prevent Cas9 from re-cutting the successfully edited allele.[8]
-
Component Preparation: Prepare high-quality plasmid DNA for Cas9 and sgRNA expression, or prepare Cas9 ribonucleoprotein (RNP) complexes.
-
-
Transfection:
-
Plate cells (e.g., HEK293T, U2OS) to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9/sgRNA expression vector(s) and the donor template using a suitable method (e.g., lipid-based transfection or electroporation). If using RNPs, co-deliver the RNP complex and the donor template.
-
-
Selection and Clonal Isolation:
-
48-72 hours post-transfection, begin selection with the appropriate antibiotic if a resistance cassette is included in the donor plasmid.
-
Alternatively, if no selection marker is used, dilute the cells to a single-cell density in 96-well plates to isolate individual clones (single-cell cloning).
-
-
Screening and Verification:
-
Expand single-cell clones.
-
Isolate genomic DNA from each clone.
-
Perform PCR screening using primers that can distinguish between the wild-type and knock-in alleles.
-
Confirm positive clones by Sanger sequencing the PCR products.
-
Verify protein expression of the tagged MTH1 by Western blot using an antibody against the tag.
-
Visualizations
MTH1's Role in Preventing DNA Damage
Caption: MTH1 sanitizes the dNTP pool to prevent oxidized bases from being incorporated into DNA.
General Workflow for Generating Knock-in Cell Lines
Caption: A step-by-step workflow for creating and validating stable knock-in cell lines.
Troubleshooting Decision Tree for Low Knock-in Efficiency
Caption: A decision tree to systematically troubleshoot poor MTH1 knock-in efficiency.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
aTAG 4531 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of aTAG 4531 in long-term experiments. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and reproducibility of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on its form (powder or in solvent).[1][2][3] Adherence to these storage guidelines is critical for the long-term stability of the compound.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in DMSO to prepare a stock solution.[4] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period can be beneficial.[3] Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[3]
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: To maintain the integrity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles.[3] The best practice is to prepare single-use aliquots of your stock solution.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Exposure to these substances can lead to degradation of the compound.
Q5: What is the expected stability of this compound under recommended storage conditions?
A5: Under the recommended storage conditions, this compound is expected to be stable for an extended period. The powdered form can be stored for up to 3 years at -20°C, while solutions in DMSO can be stored for up to 6 months at -80°C or 1 month at -20°C.[2][3]
Troubleshooting Guides
Issue 1: Decreased or Loss of this compound Activity in Long-Term Experiments
If you observe a decline in the expected activity of this compound in your long-term experiments, it may be indicative of compound instability. Follow the troubleshooting workflow below to identify the potential cause.
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to variations in the handling and preparation of this compound.
-
Ensure Consistent Stock Concentration: Use a precise and consistent method for preparing your stock solutions. Refer to the table below for preparing different concentrations.
-
Standardize Incubation Times: While this compound can induce degradation within 4 hours, ensure that incubation times are kept consistent across all experiments for comparable results.[3][4]
-
Control for Solvent Effects: If using DMSO as a solvent, ensure that the final concentration in your experimental setup is consistent and below a level that could cause cellular toxicity or other off-target effects.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][4] |
| Storage Temperature (in Solvent) | -80°C or -20°C | [1][2][3] |
| Long-Term Stability (Powder) | Up to 3 years at -20°C | [2] |
| Long-Term Stability (in Solvent) | Up to 6 months at -80°C | [3] |
| Short-Term Stability (in Solvent) | Up to 1 month at -20°C | [3] |
| Recommended Solvent | DMSO | [4] |
| Maximum Solubility in DMSO | 100 mM (86.78 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex the vial. If necessary, warm the solution to 37°C and sonicate in an ultrasonic bath for a brief period to ensure the compound is fully dissolved.[3]
-
Aliquot for Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store Appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of MTH1 fusion proteins. It functions by hijacking the cell's natural protein disposal system. One end of this compound binds to the MTH1 protein tag, while the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the MTH1-tagged protein of interest and its subsequent degradation by the proteasome.
References
how to minimize variability in aTAG 4531 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their aTAG 4531 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule degrader. It is a component of the Achilles TAG (aTAG) system, a targeted protein degradation (TPD) platform. This compound works by simultaneously binding to an MTH1 (MutT homolog-1) fusion tag on a protein of interest and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of the MTH1-tagged protein, marking it for degradation by the proteasome.[1] The MTH1 tag is utilized because the loss of the MTH1 protein itself has no known phenotypic consequence.[1]
Q2: What are the critical first steps to ensure the success of an this compound experiment?
The success of an this compound experiment hinges on the proper generation and validation of the experimental system. This includes:
-
Efficient CRISPR/Cas9-mediated knock-in: Successful and precise insertion of the MTH1 tag at the desired genomic locus of the target protein is paramount. Inefficient knock-in can lead to a heterogeneous cell population with varying levels of tagged protein.
-
Thorough cell line characterization and quality control: Once the MTH1-tagged cell line is generated, it is crucial to perform comprehensive characterization to ensure the desired modification is present and the cell line is stable and free of contaminants. This includes verifying the correct integration of the tag, assessing the expression level of the fusion protein, and monitoring cell morphology and growth characteristics.[2][3]
Q3: How should this compound be stored and handled?
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible results.
| Storage Condition | Recommendation |
| Powder | Store at -20°C. |
| In solvent (e.g., DMSO) | Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[4] |
For preparing stock solutions, this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then make further dilutions in cell culture medium for experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, categorized by the experimental stage.
Section 1: CRISPR/Cas9 Knock-in and Cell Line Development
Problem: Low knock-in efficiency of the MTH1 tag.
| Possible Cause | Troubleshooting Step |
| Suboptimal guide RNA (gRNA) design | Design and test multiple gRNAs targeting the desired insertion site. |
| Inefficient delivery of CRISPR components | Optimize the transfection or electroporation protocol for your specific cell line. |
| Low efficiency of Homology Directed Repair (HDR) | Consider using strategies to enhance HDR, such as cell cycle synchronization or the use of small molecules that promote HDR.[5][6] |
Problem: Variable expression of the MTH1-fusion protein across the cell population.
| Possible Cause | Troubleshooting Step |
| Heterogeneous cell population after knock-in | Perform single-cell cloning to isolate a clonal population with consistent expression of the MTH1-tagged protein. |
| Instability of the knock-in locus | Regularly perform quality control checks, such as Western blotting or flow cytometry, to monitor the expression of the fusion protein over time. |
Section 2: this compound Treatment and Cellular Assays
Problem: Incomplete degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal duration of this compound treatment. Degradation is often observed within hours. |
| High expression level of the MTH1-fusion protein | High levels of the target protein may overwhelm the cellular degradation machinery. Consider using a weaker promoter to drive the expression of the fusion protein.[7] |
| Impaired proteasome function | Ensure that cells are healthy and not treated with any substances that might inhibit proteasome activity. As a control, co-treat with a proteasome inhibitor (e.g., MG-132) to confirm that degradation is proteasome-dependent. |
Problem: High variability in dose-response curves (DC50 values).
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure uniform cell seeding across all wells of the microplate. |
| "Edge effects" in multi-well plates | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for data collection. |
| Inaccurate serial dilutions of this compound | Prepare fresh serial dilutions for each experiment and ensure thorough mixing. |
Problem: Observed cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound or prolonged treatment | Determine the lowest effective concentration and shortest incubation time that achieves the desired level of degradation. Monitor cell viability using assays such as MTT or trypan blue exclusion. |
| Off-target protein degradation | While the aTAG system is designed for high specificity, it is good practice to assess the levels of a few key off-target proteins to confirm the selectivity of this compound. |
| MTH1 tag interference with protein function | Since the loss of MTH1 itself has no known phenotype, any observed effects are likely due to the degradation of the target protein.[1] However, it is important to include appropriate controls, such as a parental cell line without the MTH1 tag, to attribute any observed phenotype to the degradation of the target protein. |
Section 3: Data Analysis and Interpretation (Western Blotting)
Problem: Weak or no signal for the target protein on the Western blot.
| Possible Cause | Troubleshooting Step |
| Low protein concentration in lysate | Ensure an adequate amount of protein is loaded per lane (typically 20-30 µg for whole-cell lysates).[8] |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of the target protein. |
| Ineffective primary antibody | Use an antibody validated for Western blotting and specific to the target protein (not the MTH1 tag). |
Problem: Inconsistent band intensities and high background.
| Possible Cause | Troubleshooting Step |
| Uneven protein loading | Use a reliable protein quantification method (e.g., BCA assay) and a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Inadequate blocking | Block the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA).[9][10] |
| Issues with antibody dilutions | Optimize the concentrations of both primary and secondary antibodies. |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated MTH1 Tag Knock-in
This protocol provides a general workflow for generating an MTH1-tagged cell line using CRISPR/Cas9.
-
gRNA Design and Synthesis: Design two gRNAs targeting the desired insertion site for the MTH1 tag.
-
Donor Template Design: Synthesize a single-stranded DNA (ssDNA) or plasmid donor template containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Cell Transfection: Co-transfect the gRNA expression vectors, Cas9 expression vector, and the donor template into the target cell line using an optimized transfection protocol.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Screening and Validation: Screen the resulting clones by PCR to identify those with the correct knock-in. Confirm the in-frame insertion of the MTH1 tag by Sanger sequencing and verify the expression of the fusion protein by Western blot.
Protocol 2: this compound Dose-Response Experiment
This protocol outlines the steps for determining the DC50 and Dmax of this compound for a specific MTH1-tagged protein.
-
Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test is from 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 4, 8, or 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis: Perform Western blotting to detect the levels of the MTH1-tagged protein and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax.
Visualizations
Caption: this compound mechanism of action.
Caption: this compound experimental workflow.
Caption: Minimizing experimental variability.
References
- 1. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 2. minaris.com [minaris.com]
- 3. fda.gov [fda.gov]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic profiling of conditional degron tag technologies for target validation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bosterbio.com [bosterbio.com]
troubleshooting unexpected phenotypes with aTAG 4531
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected phenotypes when using aTAG 4531 for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader designed to induce the degradation of a target protein that has been fused with the MTH1 (MutT homolog 1) protein tag. It is composed of a ligand that binds to the MTH1 tag and a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the MTH1-tagged protein and CRBN, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Q2: What are the expected outcomes of successful this compound treatment?
A2: The primary expected outcome is the rapid and specific degradation of the MTH1-tagged protein of interest. This should result in a measurable decrease in the protein's levels, which can be assessed by techniques such as Western blotting or mass spectrometry. The phenotypic consequences should be consistent with the loss of function of the targeted protein.
Q3: I am observing a phenotype that is not consistent with the known function of my target protein. What could be the cause?
A3: Unexpected phenotypes can arise from several factors, including off-target effects of the this compound molecule, incomplete degradation of the target protein leading to hypomorphic effects, or cellular stress responses. See the troubleshooting section below for a more detailed guide.
Troubleshooting Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound.
Issue 1: Incomplete or No Degradation of the Target Protein
If you observe incomplete or no degradation of your MTH1-tagged protein, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target protein. The reported DC50 is in the low nanomolar range (0.28-0.34 nM), but this can vary between cell types. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of this compound treatment. Degradation is typically observed within a few hours. |
| Low Expression of CRBN E3 Ligase | Verify the expression level of CRBN in your cell line using Western blotting or qPCR. If CRBN expression is low, consider using a different cell line or a system that does not rely on CRBN. |
| Mutations in CRBN | Sequence the CRBN gene in your cell line to check for mutations that might impair its function or its interaction with the degrader.[1] |
| Issues with the MTH1 Tag | Ensure the MTH1 tag is correctly fused to your protein of interest and is accessible for binding to this compound. Confirm the integrity of the fusion protein by Western blotting using antibodies against both the target protein and the MTH1 tag. |
| Proteasome Inhibition | Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. An accumulation of the ubiquitinated form of the target protein would indicate that the degradation machinery downstream of ubiquitination is impaired. |
Experimental Workflow for Troubleshooting Incomplete Degradation
Caption: Troubleshooting workflow for incomplete protein degradation.
Issue 2: Off-Target Effects and Unexpected Phenotypes
Unexpected phenotypes may be due to off-target effects of the this compound components: the MTH1 inhibitor moiety or the CRBN-recruiting moiety (thalidomide analog).
Potential Off-Target Effects
| Component | Potential Off-Target Effect | Observed Phenotype | Suggested Validation Experiment |
| MTH1 Inhibitor | Inhibition of endogenous MTH1 | Increased incorporation of oxidized nucleotides into DNA, leading to DNA damage and cell cycle arrest, particularly in cells with high reactive oxygen species (ROS) levels.[2] | Measure cellular ROS levels. Assess DNA damage (e.g., γH2AX staining). Perform cell cycle analysis. |
| Off-target inhibition of tubulin polymerization | Mitotic arrest, apoptosis.[2] | Immunofluorescence staining for tubulin to observe microtubule dynamics. | |
| CRBN Ligand (Thalidomide-based) | Degradation of endogenous CRBN neosubstrates (e.g., Ikaros (IKZF1), Aiolos (IKZF3)) | Immunomodulatory effects, developmental defects (teratogenicity).[3][4][5] | Western blot analysis for known CRBN neosubstrates (IKZF1, IKZF3). |
| "Hook effect" at high concentrations | Reduced degradation efficiency at supra-optimal concentrations due to the formation of binary complexes (aTAG:MTH1-POI or aTAG:CRBN) that cannot form the ternary degradation complex. | Perform a detailed dose-response curve to identify the optimal concentration range and observe any decrease in efficacy at higher concentrations. |
Signaling Pathway of this compound Action and Off-Targets
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating aTAG 4531-Mediated Protein Degradation
For researchers, scientists, and drug development professionals venturing into the field of targeted protein degradation (TPD), validating the efficacy and mechanism of novel degraders is paramount. The aTAG technology, a powerful tool for inducing degradation of specific proteins, utilizes bifunctional molecules like aTAG 4531 to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive comparison of this compound with other prominent protein degradation technologies, supported by experimental data and detailed protocols for key validation assays.
Unveiling the this compound Mechanism
The aTAG system is a "tag-based" degradation technology. It requires the target protein of interest (POI) to be genetically fused with a "tag," in this case, the MTH1 protein. This compound is a heterobifunctional molecule composed of a ligand that specifically binds to the MTH1 tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity forces the ubiquitination of the MTH1-tagged protein, marking it for degradation by the proteasome.[1][2]
Performance Comparison of Protein Degradation Technologies
Objectively assessing the performance of a protein degrader requires quantitative metrics. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters. The following table summarizes these values for this compound and compares them with other popular degradation technologies. It is important to note that these values are highly dependent on the specific target protein, cell line, and experimental conditions.
| Degrader | Technology Type | Target | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| This compound | aTAG | MTH1-fusion | CRBN | ~0.34 nM[3][4] | >93%[3][4] | Jurkat |
| dTAG-13 | dTAG | FKBP12F36V-fusion | CRBN | Not specified | Not specified | Various |
| BromoTag AGB1 | BromoTag | Brd4BD2 L387A-fusion | VHL | <15 nM (at 6h)[2][5][6][7] | >92%[8] | HEK293 |
| MZ1 | PROTAC | BRD4 | VHL | 8 nM[9] | >90% | H661 |
| ARV-110 | PROTAC | Androgen Receptor | Not specified | ~1 nM[1][10][11][12][13] | >90%[10][11][12] | VCaP |
Key Experimental Protocols for Validation
Thorough validation of this compound-mediated protein degradation involves a series of experiments to confirm the loss of protein, understand the degradation kinetics, and verify the mechanism of action.
Western Blotting: The Gold Standard for Detecting Protein Loss
Western blotting is the most common method to visualize and quantify the reduction in target protein levels.
Methodology:
-
Cell Lysis: Culture cells expressing the MTH1-tagged protein of interest. Treat cells with varying concentrations of this compound for a defined period (e.g., 4, 8, 16, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1-tag overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Quantify the band intensities using software like ImageJ.[14][15] Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading differences.[16]
Data Presentation: The quantified data is typically presented as a bar graph showing the percentage of remaining protein relative to the vehicle-treated control.[17][18][19]
Cycloheximide Chase Assay: Monitoring Degradation Kinetics
This assay determines the half-life of the target protein by inhibiting new protein synthesis.
Methodology:
-
Treatment: Treat cells expressing the MTH1-tagged protein with a fixed concentration of this compound or vehicle control.
-
Inhibition of Protein Synthesis: At a desired time point post-aTAG 4531 treatment, add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.[1][6][12]
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Perform Western blotting as described above to determine the remaining protein levels at each time point. The rate of protein disappearance reflects its degradation rate.[1][6]
Ubiquitination Assay: Confirming the Mechanism
This assay verifies that the degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Co-transfection and Treatment: Co-transfect cells with plasmids expressing the MTH1-tagged protein of interest and HA-tagged ubiquitin. Treat the cells with this compound and the proteasome inhibitor MG132. MG132 will block the degradation of ubiquitinated proteins, allowing them to accumulate.[10]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the MTH1-tagged protein using an antibody against the POI or the MTH1 tag.
-
Western Blotting: Perform Western blotting on the immunoprecipitated samples and probe with an anti-HA antibody to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.[9][10]
Mass Spectrometry-Based Proteomics: Assessing Selectivity
Quantitative proteomics provides an unbiased, global view of protein level changes upon treatment with this compound, confirming the selectivity of the degrader.
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle control. Harvest the cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions. This will reveal which proteins are significantly downregulated, confirming the on-target degradation and assessing any off-target effects.
Conclusion
Validating this compound-mediated protein degradation requires a multi-faceted approach. By combining foundational techniques like Western blotting with more mechanistic assays such as ubiquitination and cycloheximide chase experiments, researchers can confidently confirm the desired degradation event. Furthermore, quantitative proteomics offers a powerful tool to assess the selectivity of the degrader across the entire proteome. This comprehensive validation workflow ensures the reliability and robustness of data, paving the way for the successful application of aTAG technology in basic research and therapeutic development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. BromoTag® AGB1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. Exclusive! BromoTag® Degrader for Target Exploration and Validation | Technology Networks [technologynetworks.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. rndsystems.com [rndsystems.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to aTAG 4531 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the ability to selectively eliminate a protein of interest (POI) offers a powerful tool for understanding its function and for therapeutic development. The AchillesTAG (aTAG) and degradation tag (dTAG) systems have emerged as prominent strategies that utilize small-molecule degraders to hijack the cell's natural protein disposal machinery. This guide provides a detailed comparison of the aTAG system, specifically using aTAG 4531, with the well-established dTAG system, focusing on their performance in Western blot analysis.
Overview of aTAG and dTAG Systems
Both aTAG and dTAG technologies rely on the creation of a fusion protein by tagging the POI with a specific protein domain. A heterobifunctional small molecule then acts as a bridge, bringing the tagged POI into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The aTAG system utilizes the MTH1 (MutT homolog-1) protein as the tag. This compound is a potent and selective degrader that comprises a ligand for MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase. A key advantage of using MTH1 as a tag is that its degradation is reported to have no known phenotypic consequences in mice.[1]
The dTAG system employs a mutated form of the FKBP12 protein (FKBP12F36V) as the tag. The most common degrader for this system, dTAG-13, consists of a ligand that selectively binds to FKBP12F36V, a linker, and a CRBN-recruiting ligand.[2][3] This system has been widely adopted for its rapid and efficient degradation of a variety of target proteins.[2][4]
Performance Comparison: this compound vs. dTAG-13
This compound:
-
Potency: this compound demonstrates high potency with a reported DC50 (concentration for 50% degradation) of approximately 0.34 nM.[5]
-
Efficacy: It achieves a maximal degradation (Dmax) of over 93%.[5]
-
Kinetics: Significant degradation of MTH1-fusion proteins is observed after a 4-hour incubation period.[5]
dTAG-13:
-
Potency: dTAG-13 is also highly potent, with effective degradation observed at nanomolar concentrations.[2][6]
-
Efficacy: It can achieve near-complete degradation (>98%) of the target protein.
-
Kinetics: The dTAG system is known for its rapid action, with significant degradation of some target proteins observed in as little as 30 minutes to 1 hour.[2]
Data Summary
| Feature | This compound | dTAG-13 |
| Tagging Protein | MTH1 | FKBP12F36V |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Reported DC50 | ~0.34 nM[5] | Not explicitly stated in similar terms, but effective at low nM concentrations[2][6] |
| Reported Dmax | >93%[5] | >98% |
| Degradation Kinetics | Significant degradation at 4 hours[5] | Rapid degradation, as early as 30-60 minutes for some targets[2] |
Experimental Protocols
Below are detailed methodologies for performing a Western blot analysis to assess protein degradation using the aTAG and dTAG systems.
Cell Line Generation
To utilize either system, the protein of interest must be endogenously tagged with the respective degradation tag (MTH1 for aTAG, FKBP12F36V for dTAG) using CRISPR/Cas9-mediated genome editing or expressed as a fusion protein via lentiviral transduction.
Cell Treatment
-
Seed the engineered cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound and dTAG-13 in DMSO.[7]
-
On the day of the experiment, dilute the degrader to the desired concentrations in fresh cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the degrader or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Protein Lysate Preparation
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
Western Blot Analysis
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
Quantitative Mass Spectrometry for aTAG 4531 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aTAG 4531 targeted protein degradation system with alternative technologies, supported by quantitative mass spectrometry data. Detailed experimental protocols and visualizations are included to facilitate a comprehensive understanding of the validation process.
Introduction to this compound
This compound is a heterobifunctional degrader designed for the targeted degradation of proteins fused with the MTH1 (MutT homolog 1) tag. It operates within the AchillesTAG (aTAG) platform, a powerful tool for target validation and functional genomics. The molecule comprises a ligand that specifically binds to the MTH1 tag, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite association leads to the polyubiquitination of the MTH1-tagged protein of interest and its subsequent degradation by the proteasome. Quantitative mass spectrometry is a critical tool for validating the efficacy, selectivity, and kinetics of aTAG-mediated protein degradation.
Performance Comparison: aTAG vs. dTAG and BromoTag
The selection of a targeted protein degradation system often depends on factors such as potency, maximal degradation efficiency, and the specific experimental context. Below is a comparison of this compound with two other popular tag-based degradation systems: dTAG (degradation tag) and BromoTag. The dTAG system utilizes a mutated FKBP12 protein as the tag, while the BromoTag system employs a mutant of the second bromodomain of BRD4.
| Feature | This compound | dTAG System (dTAGv-1) | BromoTag System |
| Tag | MTH1 | FKBP12F36V | BRD4BD2(L387A) |
| E3 Ligase Recruited | CRBN | VHL | VHL |
| DC50 (Degradation Concentration 50%) | ~0.34 nM[1] | 0.9 nM[2][3] | 13-360 nM (compound dependent) |
| Dmax (Maximum Degradation) | ~93.14%[1] | Not explicitly stated, but achieves almost complete depletion[3] | >75% |
| Kinetics | Rapid degradation | Rapid degradation (T1/2 ~82 min)[2] | Rapid degradation (T1/2 ~62 min)[2] |
Note: DC50 and Dmax values can be cell-line and target-dependent. The values presented here are based on published data and should be considered as representative.
Signaling Pathway of this compound-mediated Degradation
The following diagram illustrates the mechanism of action for this compound in inducing the degradation of a target protein.
References
A Head-to-Head Comparison of aTAG 4531 and dTAG Technology for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, targeted protein degradation has emerged as a powerful tool to study protein function and develop novel therapeutics. Two prominent technologies in this field, aTAG and dTAG, offer precise control over protein levels. This guide provides an objective comparison of aTAG 4531 and dTAG technology, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable system for specific research needs.
Executive Summary
Both aTAG and dTAG systems are heterobifunctional degrader technologies that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The core difference lies in the protein tag fused to the protein of interest and the corresponding degrader molecule. The aTAG system utilizes the MTH1 (MutT homolog-1) protein as the tag and aTAG degraders, such as this compound, to induce its degradation. The dTAG system employs a mutated form of the FKBP12 protein (FKBP12F36V) as the tag, which is then targeted by dTAG molecules like dTAG-13. Both systems offer rapid and potent degradation, are cell-permeable, and have been demonstrated to be effective in vitro and in vivo.
Performance Comparison
Quantitative data for this compound demonstrates its high potency and efficacy. For the dTAG system, while specific DC50 and Dmax values for dTAG-13 are not consistently reported across different fusion proteins and cell lines, it is widely characterized as a highly potent degrader with sub-micromolar activity. It is important to note that the following data was not obtained from a head-to-head experiment and direct comparison should be approached with caution.
| Parameter | This compound | dTAG Technology (dTAG-13) | Source(s) |
| Degradation Tag | MTH1 (MutT homolog-1) | FKBP12F36V | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) or VHL | [2][3] |
| DC50 | 0.28 - 0.34 nM | Sub-micromolar concentrations | [3][4] |
| Dmax | ~93% | Potent degradation, often near complete | [3][4] |
| Degradation Kinetics | Pronounced degradation within 4 hours | Rapid degradation, as early as 1 hour | [3][4] |
| Reversibility | Yes | Yes | [1][3] |
| In Vivo Activity | Demonstrated | Demonstrated | [3][4] |
Mechanism of Action
Both technologies operate on a similar principle of inducing proximity between the tagged protein of interest and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation by the proteasome.
aTAG System Signaling Pathway
Caption: aTAG system mechanism of action.
dTAG System Signaling Pathway
Caption: dTAG system mechanism of action.
Experimental Workflows
The general workflow for both systems involves the generation of a cell line or animal model expressing the tagged protein of interest, followed by treatment with the respective degrader molecule and subsequent analysis of protein levels.
Caption: General experimental workflows.
Experimental Protocols
aTAG System: CRISPR-Cas9-based Genome Editing for MTH1 Knock-in
This protocol is a summary of the guide provided by Tocris Bioscience.[5][6]
1. Design of Guide RNA (gRNA) and single-stranded DNA (ssDNA) Homology Directed Repair (HDR) Template:
- Design and synthesize at least two gRNAs targeting the desired genomic locus for the MTH1 tag insertion (N- or C-terminus of the gene of interest).
- Design and synthesize an ssDNA HDR template containing the MTH1 tag sequence flanked by 80-100 base pairs of homology arms corresponding to the genomic sequence adjacent to the gRNA cut site.
2. Preparation of Ribonucleoprotein (RNP) Complex:
- Combine the synthesized gRNA and Cas9 nuclease protein in an appropriate buffer.
- Incubate at room temperature for 10-20 minutes to allow the formation of the RNP complex.
3. Cell Transfection:
- Prepare the target cells for transfection using an optimized method (e.g., electroporation, lipofection).
- Co-transfect the cells with the RNP complex and the ssDNA HDR template.
4. Cell Recovery and Selection:
- Culture the transfected cells for 24-48 hours to allow for gene editing and recovery.
- If a selection marker is included in the HDR template, apply the appropriate selection agent.
5. Validation of Knock-in:
- Expand individual cell clones.
- Verify the correct insertion of the MTH1 tag by PCR and Sanger sequencing.
- Confirm the expression of the fusion protein by Western blot using an antibody against the protein of interest or an included epitope tag (e.g., HA).
6. Protein Degradation Assay:
- Plate the validated MTH1-tagged cells.
- Treat the cells with a dilution series of this compound for the desired time (e.g., 4 hours).
- Harvest the cells and analyze the degradation of the target protein by Western blot or mass spectrometry.
dTAG System: Lentiviral Expression or CRISPR-Cas9 Knock-in of FKBP12F36V Tag
Detailed protocols for the dTAG system are available from Addgene and in the supplementary information of Nabet et al., Nature Chemical Biology, 2018.[3] The following is a general outline.
1. Vector Construction (for Lentiviral Expression):
- Clone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Plasmids are available from Addgene.
2. Lentivirus Production and Transduction:
- Produce lentiviral particles by co-transfecting the expression vector with packaging plasmids into a suitable cell line (e.g., HEK293T).
- Transduce the target cells with the collected lentivirus.
- Select for transduced cells using the appropriate selection marker (e.g., puromycin).
3. CRISPR-Cas9 Mediated Knock-in (Alternative to Lentivirus):
- Design a gRNA and an HDR template containing the FKBP12F36V tag, similar to the aTAG protocol.
- Co-transfect the gRNA, Cas9, and HDR template into the target cells.
- Select and validate positive clones.
4. Validation of Tagged Protein Expression:
- Confirm the expression of the FKBP12F36V-tagged protein by Western blot using an antibody against the protein of interest or an included epitope tag.
5. Protein Degradation Assay:
- Plate the cells expressing the FKBP12F36V-tagged protein.
- Treat the cells with a dilution series of the dTAG degrader (e.g., dTAG-13) for the desired duration (e.g., 1-24 hours).
- Lyse the cells and analyze the levels of the target protein by Western blot or other quantitative methods.
Conclusion
Both this compound and dTAG technology represent robust and versatile platforms for inducing targeted protein degradation. The aTAG system, with its MTH1 tag, offers the advantage of utilizing a tag with no known phenotypic consequence upon its own degradation.[1] The dTAG system, leveraging the well-characterized FKBP12F36V tag, has a broader range of available degrader molecules, including those that recruit the VHL E3 ligase, providing additional flexibility.[3] The choice between these two powerful technologies will depend on the specific experimental context, including the protein of interest, the desired kinetics of degradation, and the specific research question being addressed. The provided data and protocols serve as a guide to facilitate this decision-making process for researchers in the field of targeted protein degradation.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. Protocols for CRISPR-Cas9-based Genome Editing | Tocris Bioscience [tocris.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. CRISPR-Cas9-based Genome Editing For aTAG Knock-ins [tocris.com]
- 6. resources.tocris.com [resources.tocris.com]
A Head-to-Head Comparison: aTAG 4531 vs. RNAi and CRISPR Knockout for Targeted Protein Depletion
For researchers, scientists, and drug development professionals, the precise removal of a target protein is a cornerstone of functional genomics and drug discovery. Three powerful technologies dominate this landscape: aTAG 4531, a targeted protein degrader; RNA interference (RNAi); and CRISPR knockout. Each operates via a distinct biological mechanism, offering unique advantages and disadvantages in terms of speed, specificity, and permanence. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to inform the selection of the most appropriate strategy for your research needs.
Executive Summary
At their core, these three technologies achieve the same overarching goal—the functional removal of a target protein—but through fundamentally different routes. This compound is a chemical tool that induces the rapid degradation of a protein of interest post-translationally. RNAi, through small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets messenger RNA (mRNA) for destruction, thereby preventing protein synthesis. CRISPR knockout, on the other hand, introduces permanent, heritable mutations at the genomic level, completely ablating gene function. The choice between these approaches hinges on the specific experimental question, the desired level and duration of protein depletion, and the tolerance for off-target effects.
At a Glance: this compound vs. RNAi vs. CRISPR Knockout
| Feature | This compound (Targeted Protein Degradation) | RNAi (Gene Silencing) | CRISPR Knockout (Gene Editing) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to degrade the target protein. | Post-transcriptional: Degrades target mRNA, preventing protein translation. | Genomic: Introduces permanent insertions/deletions (indels) in the target gene, leading to a loss of function. |
| Effect on Target | Protein degradation (knockdown) | mRNA degradation (knockdown) | Gene knockout (complete loss of function) |
| Speed of Onset | Rapid (minutes to hours) | Moderate (24-72 hours) | Slow (days to weeks for clonal selection) |
| Reversibility | Reversible upon compound washout | Transient (siRNA) or stable (shRNA) but can be reversed | Irreversible and heritable |
| Dose-Dependent Control | Yes | Limited | No |
| Potential Off-Target Effects | Off-target protein degradation | Off-target mRNA knockdown | Off-target DNA cleavage |
| Suitability for Essential Genes | Ideal | Suitable (transient knockdown) | Can be lethal if not inducible |
| Therapeutic Potential | High (small molecule modality) | Moderate (delivery challenges) | High (gene therapy) |
In-Depth Comparison
On-Target Efficacy and Speed
RNAi provides a moderate speed of action, typically requiring 24 to 72 hours to achieve significant knockdown of the target protein. The efficiency of knockdown can be variable, often ranging from 70-90%, and is dependent on factors such as siRNA design, transfection efficiency, and the turnover rate of the target mRNA and protein.[2][7]
CRISPR knockout results in the complete and permanent ablation of the target protein. However, the timeline to achieve this is the longest of the three methods, as it requires the generation and selection of clonally expanded cells harboring the desired genomic edit, a process that can take several weeks.[8]
Specificity and Off-Target Effects
All three technologies have the potential for off-target effects, but their nature and detection methods differ significantly.
This compound: Off-target effects manifest as the unintended degradation of proteins other than the intended MTH1-tagged target. These effects can be assessed using proteome-wide methods like mass spectrometry.[4][9][10][11] The design of the degrader molecule, including the ligand for the E3 ligase, can influence off-target profiles.[12]
CRISPR Knockout: The primary concern with CRISPR is off-target DNA cleavage, where the Cas9 nuclease cuts at genomic sites with sequence similarity to the target. While guide RNA design tools have improved specificity, off-target mutations can still occur and are typically evaluated using whole-genome sequencing or targeted deep sequencing.[15][16][17][18][19]
Visualizing the Mechanisms of Action
To better understand the distinct pathways these technologies utilize, the following diagrams illustrate their core mechanisms.
Caption: this compound mechanism of action.
Caption: RNAi mechanism of action.
Caption: CRISPR knockout mechanism of action.
Experimental Protocols
This compound Workflow for Targeted Protein Degradation
The aTAG system requires the target protein to be endogenously tagged with the MTH1 protein. This is typically achieved using CRISPR-Cas9-mediated homology-directed repair (HDR).
1. Generation of MTH1-Tagged Cell Line:
-
Design: Design a guide RNA (gRNA) targeting the C-terminus or N-terminus of the gene of interest. Design a donor template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Transfection: Co-transfect the gRNA, Cas9 nuclease, and the donor template into the target cells.
-
Selection and Validation: Select for successfully edited cells (e.g., through a co-transfected fluorescent marker or antibiotic resistance) and perform single-cell cloning. Validate the correct integration of the MTH1 tag by PCR and Sanger sequencing. Confirm the expression of the MTH1-fusion protein by Western blot.
2. This compound Treatment and Analysis:
-
Cell Culture: Plate the validated MTH1-tagged cells.
-
Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time Course: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after treatment.
-
Analysis: Prepare cell lysates and perform quantitative Western blotting to measure the levels of the MTH1-tagged protein.[20][21][22][23] Use a loading control (e.g., GAPDH, β-actin) for normalization.
RNAi Workflow for Gene Knockdown
This protocol outlines a typical siRNA-mediated gene knockdown experiment.
1. siRNA Design and Preparation:
-
Design or purchase validated siRNAs targeting the mRNA of the gene of interest. Include a non-targeting control siRNA.
2. Cell Transfection:
-
Cell Seeding: Plate cells to be 50-70% confluent at the time of transfection.
-
Transfection: Transfect the cells with the siRNA using a suitable transfection reagent according to the manufacturer's protocol.
3. Knockdown and Analysis:
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein depletion.
-
Analysis:
CRISPR Knockout Workflow
This protocol provides a general overview of generating a knockout cell line using CRISPR-Cas9.[27][28][29]
1. gRNA Design and Vector Construction:
-
Design two or more gRNAs targeting an early exon of the gene of interest to increase the likelihood of a frameshift mutation.
-
Clone the gRNA sequences into a vector that also expresses the Cas9 nuclease.
2. Transfection and Selection:
-
Transfection: Transfect the gRNA/Cas9 vector into the target cells.
-
Enrichment: Enrich for transfected cells, for example, by using a vector containing a fluorescent marker and sorting the positive cells.
3. Single-Cell Cloning and Expansion:
-
Perform single-cell sorting into 96-well plates to isolate and expand individual cell clones.
4. Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify clones with frameshift-inducing indels.[15]
-
Western Blot: Perform Western blotting to confirm the complete absence of the target protein in the validated knockout clones.
Conclusion
The choice between this compound, RNAi, and CRISPR knockout depends on the specific research question. For rapid, reversible, and dose-dependent control of protein levels, this compound is an excellent choice, particularly for target validation and studying the acute effects of protein loss. RNAi offers a transient knockdown that is useful for studying essential genes and can be implemented relatively quickly. CRISPR knockout provides a permanent and complete loss of gene function, making it the gold standard for creating stable models for long-term studies. By understanding the distinct advantages and limitations of each technology, researchers can select the most appropriate tool to advance their scientific inquiries.
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. Chemical Inducers of Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. qiagen.com [qiagen.com]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sg.idtdna.com [sg.idtdna.com]
- 26. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 27. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 28. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 29. benchling.com [benchling.com]
Assessing the Specificity of aTAG 4531: A Comparative Guide to Targeted Protein Degradation Systems
For researchers, scientists, and drug development professionals, the precise and selective removal of a target protein is a powerful tool for understanding its function and for therapeutic intervention. The aTAG system, utilizing molecules like aTAG 4531, offers one such approach. This guide provides an objective comparison of the aTAG system with two other prominent TAG-based degradation platforms: dTAG and BromoTag. The focus is on the specificity of these systems, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.
Introduction to TAG-Based Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary strategy in chemical biology and drug discovery. It co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a protein of interest. TAG-based systems are a versatile subset of TPD that do not require a specific binder for the target protein itself. Instead, they rely on the genetic fusion of a small protein "tag" to the protein of interest. A heterobifunctional degrader molecule then acts as a bridge, bringing the tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the fusion protein.
This guide will delve into the specifics of three such systems:
-
aTAG system: Utilizes the MTH1 protein as the tag.
-
dTAG system: Employs a mutated form of the FKBP12 protein (FKBP12F36V) as the tag.
-
BromoTag system: Uses a mutated bromodomain of Brd4 (Brd4BD2 L387A) as the tag.
Comparative Analysis of TAG-Based Degradation Systems
The choice of a TAG-based degradation system often hinges on factors such as degradation efficiency, kinetics, and, most critically, specificity. An ideal degrader should only eliminate the tagged protein of interest, with minimal off-target effects on the rest of the proteome. The following sections provide a detailed comparison of the aTAG, dTAG, and BromoTag systems, with a focus on their specificity.
Mechanism of Action
The fundamental mechanism of all three systems is the formation of a ternary complex between the tagged protein of interest, the degrader molecule, and an E3 ubiquitin ligase. However, the specific components of this complex differ for each system.
Performance and Specificity Data
The following table summarizes the key performance characteristics of each system, with a focus on specificity as determined by quantitative proteomics.
| Feature | aTAG System (this compound) | dTAG System (dTAG-13/dTAGV-1) | BromoTag System |
| Protein Tag | MTH1 | FKBP12F36V | Brd4BD2 L387A |
| Recruited E3 Ligase | CRBN | CRBN (dTAG-13) or VHL (dTAGV-1) | VHL |
| Reported Potency (DC50) | 0.34 nM | Sub-nanomolar to low nanomolar | Low nanomolar |
| Specificity Assessment | Manufacturer reports "highly potent and selective" degradation. Note: Independent, quantitative proteomics data assessing off-target degradation is not readily available in the public domain. | Quantitative Mass Spectrometry: In cells treated with dTAGV-1, the FKBP12F36V-tagged protein was the only protein significantly degraded in the proteome. | Quantitative Western Blotting in Knock-in Cells: Simultaneous monitoring of on-target (BromoTag-Brd2) and off-target (endogenous Brd2, Brd3, Brd4) degradation showed high selectivity for the tagged protein. |
| Key Advantages | Utilizes a human protein (MTH1) as a tag. | Well-characterized with extensive supporting data; options for recruiting two different E3 ligases. | "Bump-and-hole" strategy designed for high specificity. |
| Considerations | Lack of publicly available, independent proteomics data on specificity. | Requires expression of a mutated human protein as a tag. | Requires expression of a mutated human protein as a tag. |
Experimental Protocols
To aid in the experimental design for assessing degrader specificity, we provide detailed methodologies for Western Blotting and a general workflow for Quantitative Mass Spectrometry.
Western Blotting Protocol for Assessing On-Target Degradation
This protocol is a standard method to confirm the degradation of the tagged protein of interest upon treatment with the degrader.
1. Cell Culture and Treatment:
-
Plate cells expressing the tagged protein of interest at an appropriate density.
-
Treat cells with a dose-response of the degrader (e.g., this compound) and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the tag (e.g., anti-MTH1) or the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Quantitative Mass Spectrometry Workflow for Specificity Profiling
This workflow provides a global view of the proteome to identify any off-target proteins that are degraded upon treatment.
1. Sample Preparation:
-
Treat cells expressing the tagged protein with the degrader and a vehicle control.
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
2. (Optional) Isobaric Labeling:
-
For multiplexed analysis, label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
Pool the labeled samples.
3. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
4. Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins present in the samples.
-
Quantify the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control.
Conclusion
The aTAG, dTAG, and BromoTag systems are all powerful tools for inducing the targeted degradation of specific proteins. While this compound demonstrates high potency, a comprehensive, evidence-based assessment of its specificity is hampered by the lack of publicly available, independent proteomics data. In contrast, the dTAG and BromoTag systems are supported by published studies that include quantitative proteomics and rigorous off-target analyses, demonstrating their high degree of selectivity.
For researchers prioritizing a deep understanding of a degrader's specificity profile, the dTAG and BromoTag systems currently offer more extensive supporting data. However, the aTAG system remains a valuable tool, and its ease of use with a human protein tag may be advantageous in certain contexts. It is recommended that researchers using any of these systems perform their own in-house validation, including quantitative proteomics, to fully characterize the specificity of the degrader in their specific experimental model. This will ensure the most reliable and interpretable results for advancing our understanding of protein function and for the development of novel therapeutics.
A Researcher's Guide to Utilizing a Negative Control for aTAG 4531-Mediated Protein Degradation
This guide provides a comprehensive comparison of the activity of aTAG 4531, a potent degrader of MTH1 (MutT Homolog 1) fusion proteins, with a proposed, functionally inert negative control. The inclusion of a proper negative control is critical for validating that the observed cellular phenotype is a direct result of the targeted degradation of the protein of interest, rather than off-target effects of the degrader molecule. This document is intended for researchers, scientists, and drug development professionals working with targeted protein degradation technologies.
Understanding this compound and the Imperative for a Negative Control
The AchillesTAG (aTAG) system is a chemical-genetic tool designed for the rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with the MTH1 protein, which then serves as a "degron tag". This compound is a heterobifunctional molecule that comprises a high-affinity ligand for MTH1, a flexible linker, and a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity leads to the polyubiquitination of the MTH1-POI fusion protein and its subsequent degradation by the proteasome.
A negative control is essential to ensure the specificity of this process. An ideal negative control should be structurally analogous to the active degrader but lack a key functional element, thereby failing to induce degradation. This allows researchers to distinguish between the biological consequences of target degradation and non-specific effects of the compound.
For this compound, a suitable negative control would be a molecule where the pomalidomide moiety is replaced with its (R)-epimer. The (S)-epimer of pomalidomide is known to be the active binder of CRBN, while the (R)-epimer is inactive.[3] This subtle stereochemical change abrogates recruitment of the E3 ligase, thus preventing protein degradation, while maintaining the overall chemical structure of the molecule. While a specific negative control for this compound is not commercially available, a compound based on this principle, hereafter referred to as This compound-NEG (Proposed) , serves as the basis for the comparisons in this guide.
Quantitative Comparison of this compound and its Negative Control
The efficacy of a protein degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the performance of this compound and the expected performance of the proposed negative control.
| Compound | Target | DC50 | Dmax (%) | Mechanism of Action |
| This compound | MTH1-fusion proteins | ~0.34 nM[2][4] | >93%[2][4] | Forms a ternary complex between MTH1-POI and CRBN E3 ligase, leading to ubiquitination and proteasomal degradation. |
| This compound-NEG (Proposed) | MTH1-fusion proteins | Not Applicable | No degradation expected | Binds to MTH1-POI but fails to recruit CRBN E3 ligase due to inactive CRBN ligand epimer. |
Experimental Workflow and Protocols
To validate the activity and specificity of this compound, a quantitative western blot is the gold standard. This experiment allows for the direct visualization and quantification of the target protein levels following treatment with the active degrader and the negative control.
Detailed Protocol: Quantitative Western Blot for MTH1-POI Degradation
This protocol provides a framework for assessing the degradation of an MTH1-tagged protein of interest (POI).
-
Cell Culture and Treatment:
-
One day prior to the experiment, seed cells engineered to express the MTH1-POI fusion protein in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
On the day of the experiment, treat the cells with serial dilutions of this compound and this compound-NEG. A vehicle control (e.g., 0.1% DMSO) must be included. A typical concentration range for this compound would be from 0.01 nM to 1000 nM. The negative control should be tested at the highest concentration used for the active compound.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
-
Lysate Preparation:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI or the fusion tag overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and acquire the image using a digital imager.
-
If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band for each sample.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle (DMSO) control. The percentage of degradation is 100% minus the percentage of remaining protein.
-
Signaling Pathway Perturbation
MTH1 plays a crucial role in maintaining genomic integrity by sanitizing the nucleotide pool.[5] It hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication. The degradation of an MTH1-POI fusion protein will not only deplete the POI but also the MTH1 tag itself. If the endogenous MTH1 is not sufficient to compensate, or if the MTH1-POI is involved in related pathways, this can lead to an increase in oxidative DNA damage, triggering DNA damage response (DDR) pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. aTAG 2139-NEG | TAG Degradation Platform | Tocris Bioscience [tocris.com]
A Comparative Guide to the Efficiency of aTAG Degraders
For Researchers, Scientists, and Drug Development Professionals
The aTAG (Achilles' heel TAG) technology, a system that utilizes the enzyme MTH1 as a degradation tag, offers a powerful and versatile method for targeted protein degradation. This guide provides an objective comparison of the efficiency of different aTAG degraders, supported by experimental data and detailed protocols to aid in the selection and application of these tools for research and drug development.
Data Presentation: Quantitative Comparison of aTAG Degraders
The efficiency of aTAG degraders is primarily evaluated based on their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 value indicates the potency of the degrader, with a lower value signifying higher potency. The Dmax represents the percentage of the target protein degraded at the optimal concentration. Below is a summary of the reported efficiencies for commercially available aTAG degraders.
| Degrader | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Notes |
| aTAG 2139 | 0.27[1] - 1.1[2] | 92.1[1] | Cereblon (CRBN) | Induces potent and selective degradation of MTH1 fusion proteins. |
| aTAG 4531 | 0.3 - 0.34[3] | 93.14[3] | Cereblon (CRBN) | A highly potent and selective degrader of MTH1 fusion proteins. |
Note: The DC50 and Dmax values can vary depending on the specific fusion protein, cell line, and experimental conditions. The data presented here is based on a 4-hour incubation period as reported in the cited sources.[1][3]
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of aTAG degrader efficiency. The following are key experimental protocols.
CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest
To utilize the aTAG system, the protein of interest (POI) must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated homologous recombination is the preferred method for this.
a. Design and Synthesis:
-
Guide RNA (gRNA): Design gRNAs targeting the C-terminus or N-terminus of the POI's coding sequence, immediately before or after the stop codon, respectively.
-
Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor containing the MTH1 tag sequence flanked by homology arms (typically 50-100 base pairs) corresponding to the genomic sequence upstream and downstream of the gRNA cut site.
b. Transfection:
-
Co-transfect the chosen cell line with the Cas9 nuclease, the designed gRNA, and the donor template. Electroporation or lipid-based transfection methods can be used.
c. Clonal Selection and Validation:
-
After transfection, select single-cell clones.
-
Screen for successful knock-in by PCR genotyping and confirm the in-frame insertion of the MTH1 tag by Sanger sequencing.
-
Validate the expression of the fusion protein by Western blotting using an antibody against the POI or the MTH1 tag.
Western Blotting for Protein Degradation Analysis
Western blotting is the gold standard for quantifying the degradation of the target protein.
a. Cell Lysis:
-
Plate MTH1-tagged cells and treat with a range of aTAG degrader concentrations for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
c. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the POI or the MTH1 tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
e. Densitometry and Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT/XTT)
It is important to assess whether the observed protein degradation is due to specific targeting or general cytotoxicity of the degrader.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of aTAG degraders used in the Western blot experiment.
b. MTT/XTT Assay:
-
After the treatment period, add MTT or XTT reagent to each well.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
c. Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
A significant decrease in cell viability at concentrations where protein degradation is observed may indicate cytotoxic effects.
References
A Comparative Guide to Targeted Protein Degradation Systems: aTAG 4531 vs. dTAG and HaloPROTAC
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. This is achieved through small molecules, such as Proteolysis Targeting Chimeras (PROTACs), which induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Several innovative systems have been developed to harness this process for research and therapeutic applications. This guide provides an objective comparison of the aTAG 4531 system with two other prominent targeted protein degradation platforms: the dTAG system and the HaloPROTAC system.
Introduction to TAG-Based Degradation Systems
TAG-based degradation systems offer a versatile approach to targeted protein degradation. Instead of requiring a specific binder for every protein of interest (POI), these systems utilize a "tag" that is fused to the POI through genetic engineering, such as CRISPR/Cas9. A heterobifunctional degrader molecule then targets this tag, bringing an E3 ligase in proximity to the tagged POI to induce its degradation.[3] This strategy allows for the rapid and selective degradation of virtually any intracellular protein, making it a valuable tool for target validation and studying the acute consequences of protein loss.[4]
This guide will focus on three key TAG-based systems:
-
aTAG (Achilles TAG) System: Utilizes the MTH1 (MutT homolog-1) protein as the tag. The degrader this compound is a heterobifunctional molecule that binds to MTH1 and the Cereblon (CRBN) E3 ligase.[3]
-
dTAG (degradation TAG) System: Employs a mutated form of the FKBP12 protein (FKBP12F36V) as the tag. dTAG molecules, such as dTAG-13, link the FKBP12F36V tag to an E3 ligase, which can be either CRBN or von Hippel-Lindau (VHL).[4][5][6]
-
HaloPROTAC System: Uses the HaloTag7 protein, a modified bacterial dehalogenase, as the tag. HaloPROTACs, like HaloPROTAC3 and HaloPROTAC-E, consist of a chloroalkane ligand that covalently binds to the HaloTag, connected to a ligand for an E3 ligase, typically VHL.[7][8]
Quantitative Performance Comparison
The efficacy of targeted protein degraders is primarily assessed by their potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax). The kinetics of degradation, including the time to achieve 50% degradation (T50), are also crucial parameters. The following tables summarize the available quantitative data for this compound, dTAG, and HaloPROTAC systems.
| System | Degrader Molecule | Tag | Recruited E3 Ligase | DC50 | Dmax | Incubation Time | Cell Line | Reference |
| aTAG | This compound | MTH1 | Cereblon (CRBN) | 0.34 nM | 93.14% | 4 hours | Not Specified | |
| dTAG | dTAG-13 | FKBP12F36V | Cereblon (CRBN) | ~1-10 nM (target dependent) | >90% | 4-8 hours | Various | [4] |
| dTAG | dTAGV-1 | FKBP12F36V | von Hippel-Lindau (VHL) | ~1-10 nM (target dependent) | >90% | 24 hours | PATU-8902 | [9] |
| HaloPROTAC | HaloPROTAC3 | HaloTag7 | von Hippel-Lindau (VHL) | 19 ± 1 nM | 90 ± 1% | 24 hours | HEK293T | [7] |
| HaloPROTAC | HaloPROTAC-E | HaloTag7 | von Hippel-Lindau (VHL) | 3-10 nM | ~95% | 48 hours | HEK293 | [8] |
Table 1: Potency and Maximal Degradation of aTAG, dTAG, and HaloPROTAC Systems. This table provides a comparative overview of the key performance metrics for each degradation system. Note that performance can be target and cell-line dependent.
| System | Degrader Molecule | Target Fusion Protein | Time to 50% Degradation (T50) | Reference |
| dTAG | dTAG-13 | HDAC1-FKBP12F36V, MYC-FKBP12F36V, FKBP12F36V-EZH2, PLK1-FKBP12F36V | < 1 hour | [4] |
| dTAG | dTAG-13 | FKBP12F36V-KRASG12V | 4-8 hours | [4] |
| HaloPROTAC | HaloPROTAC3 | GFP-HaloTag7 | 4-8 hours | [7] |
| HaloPROTAC | HaloPROTAC-E | SGK3-Halo | 20-30 minutes | [8] |
| HaloPROTAC | HaloPROTAC-E | Halo-VPS34 | 1-2 hours | [8] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism for all three systems involves the formation of a ternary complex between the tagged protein of interest, the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 1: aTAG System Signaling Pathway.
Figure 2: dTAG System Signaling Pathway.
Figure 3: HaloPROTAC System Signaling Pathway.
A key distinction of the HaloPROTAC system is the covalent and irreversible binding of the HaloPROTAC molecule to the HaloTag.[10] This contrasts with the reversible binding of the aTAG and dTAG molecules to their respective tags.
Experimental Protocols
The determination of DC50 and Dmax values is a critical step in characterizing the performance of a protein degrader. The following is a generalized protocol based on common methodologies.
Protocol: Determination of DC50 and Dmax by Western Blotting
1. Cell Culture and Seeding:
-
Culture the cell line expressing the tagged protein of interest in appropriate media and conditions.
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of the degrader molecule (e.g., this compound, dTAG-13, or HaloPROTAC3) in the cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest degrader concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein for each degrader concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[11][12]
Figure 4: Experimental Workflow for DC50/Dmax Determination.
Conclusion
The aTAG, dTAG, and HaloPROTAC systems are all powerful and versatile platforms for inducing targeted protein degradation. The choice of system may depend on several factors, including the specific protein of interest, the desired E3 ligase to be recruited, and the experimental context.
-
This compound demonstrates high potency with a sub-nanomolar DC50 value, making it an excellent tool for efficient degradation of MTH1-tagged proteins.
-
The dTAG system is well-characterized with multiple degrader options (e.g., dTAG-13 for CRBN and dTAGV-1 for VHL), offering flexibility in E3 ligase choice and demonstrating rapid degradation kinetics for many targets.[4][9]
-
The HaloPROTAC system benefits from the irreversible covalent binding to the HaloTag, which can lead to sustained degradation. The development of optimized degraders like HaloPROTAC-E has shown impressive potency and rapid kinetics.[7][8]
Ultimately, the selection of a targeted protein degradation system should be guided by empirical testing and consideration of the specific biological question being addressed. All three systems represent significant advances in our ability to probe protein function and hold great promise for the development of novel therapeutics.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. mdpi.com [mdpi.com]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
aTAG 4531: A Comparative Analysis of a Potent MTH1 Degrader in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aTAG 4531, a potent degrader of MTH1 fusion proteins, with alternative targeted protein degradation technologies. The information presented herein is supported by experimental data to facilitate informed decisions in research and development applications.
Performance Comparison: this compound vs. aTAG 2139 and dTAG-13
The activity of this compound has been evaluated in comparison to other protein degraders. The following table summarizes the dose-response characteristics of this compound and a related compound, aTAG 2139, in the degradation of an exogenously expressed CAR protein fused to MTH1 in human Jurkat cells. Additionally, data for dTAG-13, a degrader for FKBP12F36V fusion proteins, is included for a broader comparison of TAG-based degradation systems.
| Degrader | Target | Cell Line | Incubation Time | DC50 | Dmax |
| This compound | MTH1-CAR fusion | Jurkat | 4 hours | 0.34 nM | 93.1% |
| aTAG 2139 | MTH1-CAR fusion | Jurkat | 4 hours | 0.27 nM | 92.1% |
| dTAG-13 | HA-FKBP12F36V fusion | Not Specified | Not Specified | Not Specified | Potent Knockdown |
Table 1: Dose-Response Characteristics of aTAG and dTAG Degraders. Data for this compound and aTAG 2139 was obtained from experiments on exogenously expressed CAR fused to MTH1 in human Jurkat cells after a 4-hour incubation[1]. Information on dTAG-13's potent knockdown of a HA-tagged FKBP12F36V-fusion protein is also presented[1].
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental setup for evaluating this compound, the following diagrams illustrate the targeted protein degradation pathway and a typical dose-response experimental workflow.
Caption: this compound mechanism of action.
Caption: Dose-response experimental workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Dose-Response Analysis of this compound-mediated Protein Degradation in Jurkat Cells
1. Cell Culture and Seeding:
- Culture Jurkat cells expressing the MTH1-tagged protein of interest in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 1000 nM).
- Include a DMSO-only control.
- Add the diluted this compound or DMSO to the appropriate wells and incubate for 4 hours at 37°C.
3. Cell Lysis and Protein Quantification:
- Harvest the cells by centrifugation.
- Wash the cell pellets with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.
4. Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the MTH1-tag or the protein of interest overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Perform densitometry analysis on the protein bands using appropriate software.
- Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
- Plot the percentage of protein degradation relative to the DMSO control against the logarithm of the this compound concentration to generate a dose-response curve.
- Calculate the DC50 and Dmax values from the curve.
Comparison with Alternative Technologies
The aTAG system, utilizing this compound, is a powerful tool for inducing targeted protein degradation. It offers an alternative to other TAG-based systems like dTAG and BromoTag, as well as non-TAG based approaches such as PROTACs and molecular glues.
-
dTAG System: This system employs a mutated FKBP12 protein (FKBP12F36V) as the tag and utilizes dTAG molecules (e.g., dTAG-13) to recruit the E3 ligase Cereblon (CRBN). The dTAG system has been shown to be highly efficient and rapid in degrading target proteins.[2]
-
BromoTag System: This technology uses a modified BET bromodomain as the tag, which can be targeted by specific degraders.
-
PROTACs (PROteolysis-TArgeting Chimeras): These are heterobifunctional molecules that directly bind to a target protein and an E3 ligase, inducing degradation without the need for a tag. The development of a specific PROTAC for each target protein is required.
-
Molecular Glues: These are small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the degradation of the target.
The choice of degradation system depends on the specific application, the nature of the target protein, and the desired level of control. Tag-based systems like aTAG and dTAG offer a more universal approach, as the same degrader can be used for any protein that has been tagged. This is particularly advantageous for target validation studies.
References
Time-Course Showdown: aTAG 4531 vs. Alternative Protein Degradation Technologies
A Comparative Guide to Targeted Protein Degradation Kinetics for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the ability to precisely control the timing and extent of protein knockdown is paramount. This guide provides a comparative analysis of the time-course of protein degradation mediated by aTAG 4531, a potent degrader of MTH1 fusion proteins, and other leading alternative degradation platforms. By presenting available experimental data, detailed methodologies, and clear visual workflows, this document aims to equip researchers with the knowledge to select the optimal degradation system for their experimental needs.
Mechanism of Action: The aTAG System
The aTAG system utilizes a heterobifunctional degrader, such as this compound, to hijack the cell's natural protein disposal machinery. This is achieved by inducing the formation of a ternary complex between an MTH1-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
References
Confirming On-Target Degradation with aTAG 4531: A Comparative Guide
For researchers in drug discovery and chemical biology, targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins. The aTAG (AchillesTAG) system, utilizing molecules like aTAG 4531, offers a rapid and efficient method for inducing the degradation of specific proteins of interest (POIs). This guide provides a comprehensive comparison of this compound with other TPD technologies and outlines detailed experimental protocols to rigorously confirm on-target degradation.
This compound: Mechanism of Action
This compound is a heterobifunctional degrader designed to specifically target proteins that have been endogenously tagged with the MTH1 (MutT Homolog 1) protein. It operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The this compound molecule acts as a molecular bridge, simultaneously binding to the MTH1 tag on the POI and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.
This targeted approach allows for the selective removal of the POI, enabling researchers to study its function with high temporal resolution.
Performance Characteristics of this compound
This compound demonstrates high potency and efficiency in degrading MTH1-tagged proteins. Key performance metrics include:
| Parameter | Value | Reference |
| DC50 | 0.28 - 0.34 nM | [1] |
| Dmax | ~93% | [1] |
DC50 represents the concentration of this compound required to degrade 50% of the target protein, indicating its high potency. Dmax is the maximum percentage of protein degradation achievable, demonstrating the high efficiency of the system.
Comparison with Alternative Technologies
The aTAG system is one of several technologies available for targeted protein degradation and knockdown. Below is a comparison with other prominent methods: dTAG, BromoTag, and CRISPR/Cas9-mediated knockout.
| Feature | aTAG (this compound) | dTAG (e.g., dTAG-13) | BromoTag (e.g., AGB1) | CRISPR/Cas9 Knockout |
| Mechanism | Degrader-mediated degradation of MTH1-tagged proteins | Degrader-mediated degradation of FKBP12(F36V)-tagged proteins | Degrader-mediated degradation of BRD4(BD2)L387A-tagged proteins | Permanent gene disruption |
| Targeting | MTH1 fusion proteins | FKBP12(F36V) fusion proteins | BRD4(BD2)L387A fusion proteins | Endogenous gene |
| Reversibility | Reversible upon degrader washout | Reversible upon degrader washout | Reversible upon degrader washout | Irreversible |
| Kinetics (T1/2 of degradation) | Not explicitly reported, but degradation is rapid | ~1 hour for some targets | ~40 minutes | N/A (permanent knockout) |
| Dose-dependent | Yes | Yes | Yes | No |
| Key Advantage | Utilizes a small, non-essential tag (MTH1) | Well-established system with multiple degrader options | Rapid degradation kinetics | Complete and permanent loss of protein expression |
| Considerations | Requires CRISPR-mediated tagging of the target protein | Requires CRISPR-mediated tagging of the target protein | Requires CRISPR-mediated tagging of the target protein | Potential for off-target gene editing; can be lethal if the target is essential |
Experimental Protocols for Confirming On-Target Degradation
To ensure that the observed cellular phenotype is a direct result of the degradation of the intended target, a series of validation experiments are crucial.
Western Blotting for Degradation Confirmation
Western blotting is the most direct method to visualize and quantify the reduction in the target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells expressing the MTH1-tagged protein of interest at an appropriate density. Treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1-tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP can be used to verify the formation of the ternary complex between the MTH1-tagged POI, this compound, and CRBN.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing the MTH1-tagged POI with this compound for a short period (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the MTH1-tag or the POI overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in Laemmli buffer. Analyze the eluates by western blotting using antibodies against the POI, MTH1-tag, and CRBN. The presence of all three proteins in the immunoprecipitate confirms the formation of the ternary complex.
Mass Spectrometry for Proteome-Wide Selectivity
Mass spectrometry-based proteomics can provide a global and unbiased assessment of the selectivity of this compound, ensuring that only the intended MTH1-tagged protein is degraded.
Workflow:
-
Sample Preparation: Treat cells expressing the MTH1-tagged POI with this compound and a vehicle control for a time point that shows maximal degradation. Harvest the cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated. Ideally, only the MTH1-tagged POI should show a significant decrease in abundance.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway.
Caption: Experimental workflow for validation.
Caption: aTAG vs. alternatives.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of aTAG 4531
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of aTAG 4531, a degrader of MTH1 fusion proteins used within the aTAG system. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous care in its disposal is not just a matter of regulatory compliance, but a core responsibility of the scientific community.
Key Safety and Hazard Information
A summary of the key hazard and safety information for this compound is provided in the table below. This information is derived from the material safety data sheet (MSDS) and should be reviewed before handling or disposing of the compound.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Handling | P264: Wash skin thoroughly after handling[1] | |
| P270: Do not eat, drink or smoke when using this product[1] | ||
| P273: Avoid release to the environment[1] | ||
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant[1] |
Experimental Workflow: this compound Disposal Decision Tree
The following diagram outlines the decision-making process for the proper disposal of this compound waste, from initial collection to final disposal.
Caption: Decision tree for the proper disposal of this compound waste.
Detailed Disposal Protocol for this compound
This protocol provides a step-by-step guide for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused solid compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental solutions, in a separate, clearly labeled, and chemically compatible hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
3. Decontamination of Work Surfaces and Equipment:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
The MSDS for this compound suggests scrubbing with alcohol for decontamination[1]. Use a suitable laboratory-grade disinfectant or cleaning agent if alcohol is not appropriate for the surface.
-
Collect all materials used for decontamination (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
4. Temporary Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[1].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
By implementing these procedures, your laboratory can maintain a safe working environment and ensure the responsible management of chemical waste, thereby building a culture of safety and trust that extends beyond the products you develop.
References
Essential Safety and Logistical Guidance for Handling aTAG 4531
Disclaimer: As "aTAG 4531" does not correspond to a publicly documented chemical entity, this guide provides essential safety and logistical information based on best practices for handling potent, novel research compounds. Researchers must supplement this guidance with a thorough risk assessment based on the specific known properties of the compound once a Safety Data Sheet (SDS) is available.[1][2]
This document serves as a foundational resource for laboratory personnel, offering procedural guidance to ensure safety and operational integrity when working with this compound.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent research compounds is the consistent and correct use of Personal Protective Equipment (PPE).[3][4] A risk assessment should always be performed to determine the specific PPE required for any given procedure.[5][6]
Minimum PPE Requirements:
-
Body Protection: A flame-resistant lab coat is recommended, especially when working with flammable solvents.[7][8] For procedures with a high risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, when there is a splash hazard, splash goggles or a full-face shield worn over safety glasses are mandatory.[5][7]
-
Hand Protection: Double-gloving with nitrile gloves is recommended to provide an extra layer of protection.[5] If a splash occurs, the outer glove should be removed and replaced immediately. For extended handling of the compound, consider wearing a more robust glove, such as neoprene or butyl rubber, underneath the outer nitrile glove.[5]
-
Footwear: Fully enclosed shoes are mandatory in the laboratory.[8] Perforated shoes or sandals are not permitted.[9]
Quantitative Data Summary for PPE Selection:
| PPE Component | Specification | Rationale for Use with this compound |
| Primary Gloves | Nitrile, Powder-Free | Good for incidental contact and dexterity. |
| Secondary Gloves | Nitrile or Neoprene | Provides an additional barrier in case of a breach of the primary glove. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields | Protects against projectiles and minor splashes.[5] |
| Splash Protection | Chemical splash goggles and/or face shield | Essential for procedures with a higher risk of splashes to the face and eyes.[7] |
| Lab Coat | Flame-Resistant | Protects skin and clothing from splashes and is crucial when working with flammable materials.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.[4]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound to understand its specific hazards.[1]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[10]
-
-
Handling:
-
Weighing: If this compound is a powder, weigh it in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Dissolving: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Reaction Setup: All manipulations should be carried out within the fume hood.
-
-
Cleanup:
-
Decontaminate Surfaces: After the experiment is complete, decontaminate all surfaces that may have come into contact with this compound. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent.[11]
-
Segregate Waste: All disposable materials that came into contact with this compound, including gloves, absorbent paper, and pipette tips, should be disposed of as hazardous waste.[12]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.[9]
-
Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[13][14]
Disposal Decision Pathway:
Caption: Logical workflow for the proper disposal of this compound waste.
Disposal Protocols:
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Lined, puncture-resistant container | "Hazardous Waste," "this compound Solid Waste," and date | Place all contaminated solid waste into the designated container. Seal the container when full and arrange for pickup by the institution's environmental health and safety (EHS) department.[12] |
| Liquid Waste | Chemically compatible, sealed container | "Hazardous Waste," "this compound in [Solvent]," and date | Collect all liquid waste containing this compound in a designated, sealed container. Do not mix with incompatible waste streams. Arrange for pickup by EHS.[13] |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Sharps Waste," "this compound Contaminated," and date | Dispose of all contaminated needles, syringes, and glass Pasteur pipettes in a designated sharps container.[12] |
Decontamination of Glassware:
Reusable glassware should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent that will solubilize this compound. The solvent rinse should be collected as hazardous liquid waste.[15] For potent compounds, a more rigorous decontamination procedure involving a "kill" solution may be necessary.[16] Consult with your institution's EHS department for guidance on appropriate decontamination procedures.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. darknetmarketz.com [darknetmarketz.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Boston University | Login [shib.bu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. ph.health.mil [ph.health.mil]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
